molecular formula C10H18O3 B1285258 Ethyl 6-methyl-3-oxoheptanoate CAS No. 57689-16-4

Ethyl 6-methyl-3-oxoheptanoate

货号: B1285258
CAS 编号: 57689-16-4
分子量: 186.25 g/mol
InChI 键: LLAQANOMMFENEZ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Ethyl 6-methyl-3-oxoheptanoate is a useful research compound. Its molecular formula is C10H18O3 and its molecular weight is 186.25 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

ethyl 6-methyl-3-oxoheptanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O3/c1-4-13-10(12)7-9(11)6-5-8(2)3/h8H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLAQANOMMFENEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)CCC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30577659
Record name Ethyl 6-methyl-3-oxoheptanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30577659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57689-16-4
Record name Ethyl 6-methyl-3-oxoheptanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30577659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 6-methyl-3-oxoheptanoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 6-methyl-3-oxoheptanoate

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development, detailing the core chemical properties, synthesis, and analytical characterization of Ethyl 6-methyl-3-oxoheptanoate.

Introduction

This compound is a β-keto ester, a class of organic compounds that are pivotal as intermediates in various synthetic pathways.[1] Its structure, featuring a ketone and an ester functional group separated by a methylene group, imparts a unique reactivity profile that is highly valuable in the synthesis of more complex molecules, including heterocyclic compounds and pharmacologically active agents.[1] The presence of the active methylene group allows for facile alkylation and condensation reactions, making it a versatile building block in medicinal chemistry and drug discovery.[1][2]

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its application in research and development. These properties dictate the choice of reaction conditions, purification methods, and appropriate handling and storage procedures.

Table 1: Key Physicochemical Properties of this compound
PropertyValueSource
Molecular Formula C₁₀H₁₈O₃[3]
Molecular Weight 186.25 g/mol [3]
IUPAC Name This compound[3]
CAS Number 57689-16-4[3]
Appearance Colorless to almost colorless clear liquid[1][2]
Boiling Point 110 - 112 °C at 15 mmHg[1][2]
Density 0.970 g/cm³[1][2]
SMILES CCOC(=O)CC(=O)CCC(C)C[3]
InChIKey LLAQANOMMFENEZ-UHFFFAOYSA-N[3]

Synthesis and Reactivity

The synthesis of β-keto esters like this compound often involves condensation reactions. The Claisen condensation, or its crossed variant, is a classical and common method for forming the carbon-carbon bond central to the β-keto ester functionality.[4]

Synthetic Workflow: Crossed Claisen Condensation

The synthesis of this compound can be achieved via a crossed Claisen condensation between ethyl isovalerate and ethyl acetate. This reaction is base-catalyzed, typically using a strong base like sodium ethoxide to generate the enolate of ethyl acetate, which then acts as the nucleophile.[4][5]

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction Conditions cluster_workup Work-up & Purification Ethyl Acetate Ethyl Acetate Base Sodium Ethoxide (NaOEt) in Anhydrous Ethanol Ethyl Acetate->Base Deprotonation Ethyl Isovalerate Ethyl Isovalerate Condensation Nucleophilic Acyl Substitution Ethyl Isovalerate->Condensation Electrophile Enolate Enolate Formation Base->Enolate Enolate->Condensation Nucleophilic Attack Quench Acidic Work-up (e.g., dilute HCl) Condensation->Quench Extraction Solvent Extraction (e.g., Diethyl Ether) Quench->Extraction Purification Fractional Distillation or Column Chromatography Extraction->Purification Product This compound Purification->Product

Caption: Workflow for the synthesis of this compound.

Keto-Enol Tautomerism

A significant aspect of the chemistry of this compound is its existence as an equilibrium mixture of keto and enol tautomers.[4][6] This equilibrium is a fundamental concept for β-dicarbonyl compounds, where an acidic α-hydrogen facilitates the reversible isomerization.[7] The enol form is stabilized by intramolecular hydrogen bonding, forming a pseudo-six-membered ring.[6][7] The position of this equilibrium is influenced by factors such as solvent polarity and temperature.[4][7]

Caption: Keto-enol tautomerism in β-keto esters.

The presence of both tautomers can be observed in spectroscopic analyses, particularly in NMR, where distinct signals for both the keto and enol forms will be present.[4]

Spectroscopic Characterization

The structural elucidation of this compound relies on a combination of spectroscopic techniques.

Table 2: Predicted Spectroscopic Data for this compound
TechniqueParameterPredicted Value/RangeInterpretation
¹H NMR Chemical Shift (δ)~0.9 ppm (d, 6H)~1.25 ppm (t, 3H)~1.5-1.7 ppm (m, 3H)~2.5 ppm (t, 2H)~3.4 ppm (s, 2H)~4.15 ppm (q, 2H)Isopropyl -CH₃Ethyl ester -CH₃Alkyl chain protons-CH₂C(O)-α-methylene protonsEthyl ester -OCH₂-
¹³C NMR Chemical Shift (δ)~14 ppm~22 ppm~28 ppm~40 ppm~49 ppm~61 ppm~167 ppm~202 ppmEthyl ester -CH₃Isopropyl -CH₃Isopropyl -CH-Alkyl chain -CH₂-α-methylene carbonEthyl ester -OCH₂-Ester carbonylKetone carbonyl
IR Spectroscopy Wavenumber (cm⁻¹)~2960 cm⁻¹~1745 cm⁻¹~1715 cm⁻¹~1150 cm⁻¹C-H stretch (alkane)C=O stretch (ester)C=O stretch (ketone)C-O stretch (ester)
Mass Spectrometry m/z186.1256 (M⁺)141, 115, 85, 57Molecular IonKey Fragmentation Ions

Note: Predicted values are based on typical chemical shifts and fragmentation patterns for similar structures and may vary based on experimental conditions.[8][9]

Experimental Protocols for Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy [8]

  • Sample Preparation: Accurately weigh 10-20 mg of the sample and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Data Acquisition: Insert the sample into the NMR spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to optimize homogeneity.

  • ¹H NMR: Acquire the spectrum using a standard pulse sequence.

  • ¹³C NMR: Acquire the spectrum with proton decoupling.

  • Data Processing: Apply a Fourier transform to the Free Induction Decay (FID) to obtain the spectrum. Phase the spectrum and calibrate the chemical shift axis using the TMS signal.

Infrared (IR) Spectroscopy [8]

  • Sample Preparation (Neat Liquid): Place a small drop of the neat liquid onto a salt plate (e.g., NaCl or KBr). Place a second salt plate on top to create a thin, uniform film.

  • Data Acquisition: Place the salt plates in the spectrometer and acquire the spectrum over a range of 4000-400 cm⁻¹. Co-add 16-32 scans to improve the signal-to-noise ratio.

  • Data Processing: The instrument software will generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS) [9]

  • Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a volatile organic solvent like dichloromethane or ethyl acetate.

  • Data Acquisition: Introduce the sample into the mass spectrometer, often via a gas chromatograph (GC-MS). Use Electron Ionization (EI) as the ionization method.

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragmentation patterns.

Analytical_Workflow cluster_spectroscopy Spectroscopic Analysis cluster_data Data Interpretation Sample This compound (Purified Product) NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry (GC-MS) Sample->MS Structure Structural Elucidation NMR->Structure Purity Purity Assessment NMR->Purity qNMR IR->Structure MS->Structure MS->Purity GC Area % Confirmation Structural Confirmation & Purity Verification Structure->Confirmation Purity->Confirmation

Caption: Analytical workflow for structural confirmation and purity assessment.

Applications in Drug Discovery and Development

The "magic methyl" effect, where the introduction of a methyl group can significantly enhance the pharmacological properties of a lead compound, is a well-established concept in drug discovery.[10] The isohexyl moiety of this compound can be a valuable component in this context. Its incorporation into a molecule can modulate lipophilicity, improve metabolic stability by blocking potential sites of oxidation, and influence the compound's conformation to enhance binding to a biological target.[10]

While direct applications of this compound in marketed drugs are not extensively documented, its value lies in its role as a versatile intermediate. For instance, β-keto esters are precursors in the Hantzsch pyridine synthesis and other cyclization reactions to form various heterocyclic scaffolds, which are prevalent in many pharmaceuticals.[1] The ability to further functionalize the molecule at the active methylene position allows for the generation of diverse chemical libraries for screening and lead optimization.[2]

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the following hazards:

  • H315: Causes skin irritation[3]

  • H319: Causes serious eye irritation[3]

  • H335: May cause respiratory irritation[3]

Precautionary Measures: [3]

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P302 + P352: IF ON SKIN: Wash with plenty of soap and water.

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

It is imperative to handle this chemical in a well-ventilated area, preferably a fume hood, and to use appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[3][11]

Conclusion

This compound is a chemical intermediate with significant potential in organic synthesis, particularly within the realm of drug discovery and development. Its reactivity, governed by the β-keto ester functionality and the presence of an isohexyl group, allows for its use in constructing complex molecular architectures. A comprehensive understanding of its synthesis, reactivity, and spectroscopic properties, as outlined in this guide, is essential for its effective application in the laboratory.

References

Structure Elucidation of Ethyl 6-methyl-3-oxoheptanoate: A Multi-Technique Spectroscopic Approach

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: The unequivocal structural confirmation of chemical entities is a foundational requirement in chemical research and pharmaceutical development. Ethyl 6-methyl-3-oxoheptanoate, a β-keto ester, represents a class of compounds that are valuable synthetic intermediates.[1] This guide provides a comprehensive, in-depth analysis of the methodologies employed to elucidate and confirm its molecular structure. We will explore the synergistic application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. This document moves beyond a simple recitation of data to explain the causal logic behind experimental choices and data interpretation, ensuring a robust and self-validating approach to structural analysis.

Introduction to the Analyte and the Analytical Imperative

This compound is a β-keto ester with the molecular formula C₁₀H₁₈O₃.[2][3] β-Keto esters are distinguished by a ketone functional group located at the β-position relative to the ester carbonyl group.[4] This arrangement confers unique reactivity upon the α-methylene protons situated between the two carbonyls, making these compounds highly versatile building blocks in organic synthesis.[1][4]

Given their utility, confirming the precise molecular structure of these intermediates is not merely an academic exercise; it is a critical checkpoint in any synthetic workflow, particularly in drug development, where structural ambiguity can have profound consequences.[5] The structure elucidation process relies on a composite of analytical techniques, each providing a unique piece of the molecular puzzle. The convergence of data from NMR, MS, and IR spectroscopy provides the highest level of confidence in the assigned structure.

A key chemical feature of β-keto esters is their existence as an equilibrium mixture of keto and enol tautomers.[4] While the keto form typically predominates, the presence of the enol form can influence spectroscopic data. This guide will focus primarily on the characterization of the major keto tautomer.

The Strategic Workflow for Structure Confirmation

The logical process for confirming a molecular structure is a systematic, multi-step validation. It begins with preliminary data that suggests a molecular formula and culminates in the detailed mapping of the atomic connectivity. Each spectroscopic technique serves a specific, complementary purpose in this workflow.

G cluster_0 Structure Elucidation Workflow Hypothesis Proposed Structure: This compound (C₁₀H₁₈O₃) MS Mass Spectrometry (MS) Hypothesis->MS Determine Molecular Weight & Elemental Formula IR Infrared (IR) Spectroscopy Hypothesis->IR Identify Key Functional Groups NMR NMR Spectroscopy (¹H & ¹³C) Hypothesis->NMR Map Atom Connectivity & Chemical Environment Confirmation Unambiguous Structure Confirmation MS->Confirmation IR->Confirmation NMR->Confirmation

Caption: A strategic workflow for molecular structure confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Connectivity Map

NMR spectroscopy is the most powerful technique for determining the precise arrangement of atoms in an organic molecule, providing a detailed map of the carbon and proton framework.[4]

Proton (¹H) NMR Analysis

¹H NMR spectroscopy provides information on the number of distinct proton environments, their electronic surroundings (chemical shift), the number of protons in each environment (integration), and the number of neighboring protons (multiplicity).

Table 1: Predicted ¹H NMR Data for this compound (Keto Tautomer)

Signal Label Chemical Shift (δ, ppm) Multiplicity Integration Assignment & Rationale
a ~ 0.90 Doublet 6H Two equivalent methyl groups (-CH(CH₃ )₂) on the isobutyl fragment. Split into a doublet by the single adjacent 'h' proton.
b ~ 1.25 Triplet 3H Methyl protons of the ethyl ester (-OCH₃ ). Split into a triplet by the two adjacent 'c' methylene protons.
c ~ 4.15 Quartet 2H Methylene protons of the ethyl ester (-OC H₂CH₃). Deshielded by the adjacent oxygen. Split into a quartet by the three adjacent 'b' methyl protons.
d ~ 3.42 Singlet 2H Active methylene protons (-C(O)CH₂ C(O)-). Flanked by two carbonyls, these protons are deshielded. They appear as a singlet as there are no adjacent protons.
e ~ 2.55 Triplet 2H Methylene protons adjacent to the ketone (-CH₂ C(O)-). Deshielded by the carbonyl. Split into a triplet by the two adjacent 'f' protons.
f ~ 1.58 Nonet or m 1H Methine proton of the isobutyl group (-CH (CH₃)₂). Complex splitting (nonet) due to eight neighbors ('a' and 'g').

| g | ~ 2.20 | Triplet | 2H | Methylene protons (-CH₂ CH(CH₃)₂). Split into a triplet by the two adjacent 'e' protons. |

Note: Predicted chemical shifts are based on standard values for β-keto esters and may vary slightly based on solvent and experimental conditions.[5][6]

Carbon-13 (¹³C) NMR Analysis

¹³C NMR spectroscopy identifies all unique carbon atoms in the molecule. Proton-decoupled spectra, where each unique carbon appears as a single line, are standard for simplifying the spectrum and enhancing sensitivity.[4]

Table 2: Predicted ¹³C NMR Data for this compound (Keto Tautomer)

Chemical Shift (δ, ppm) Assignment & Rationale
~ 202 C =O (Ketone): Ketone carbonyl carbons are highly deshielded and appear at the lowest field.
~ 167 C =O (Ester): Ester carbonyl carbons are also deshielded, but typically appear slightly upfield from ketone carbonyls.[5]
~ 61 -OC H₂- (Ester): The carbon directly attached to the ester oxygen is deshielded.
~ 50 -C(O)C H₂C(O)-: The active methylene carbon, deshielded by two adjacent carbonyls.
~ 43 -C H₂C(O)-: Methylene carbon adjacent to the ketone carbonyl.
~ 39 -C H₂CH(CH₃)₂: Methylene carbon in the isobutyl group.
~ 28 -C H(CH₃)₂: Methine carbon of the isobutyl group.
~ 22 -CH(C H₃)₂: The two equivalent methyl carbons of the isobutyl group.

| ~ 14 | -OCH₂C H₃: The terminal methyl carbon of the ethyl ester group. |

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Accurately weigh 10-20 mg of the this compound sample.[5][7] Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal reference standard (δ 0.00 ppm).[7] Transfer the homogenous solution to a 5 mm NMR tube.

  • Instrument Setup: Insert the sample into the NMR spectrometer (400 MHz or higher recommended).[5] Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to optimize homogeneity and achieve sharp signals.[4][7]

  • ¹H NMR Data Acquisition: Acquire the spectrum using a standard single-pulse sequence. Typically, 16 scans are sufficient to achieve a good signal-to-noise ratio.[5]

  • ¹³C NMR Data Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024) is required due to the low natural abundance of the ¹³C isotope.[4][5]

  • Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase the resulting spectrum and calibrate the chemical shift scale using the TMS signal at 0 ppm.[4]

Mass Spectrometry (MS): Molecular Weight and Fragmentation Blueprint

Mass spectrometry provides two crucial pieces of information: the molecular weight of the compound and, through fragmentation analysis, clues about its substructures.

For this compound (C₁₀H₁₈O₃), the exact monoisotopic mass is 186.1256 g/mol .[2][3] High-resolution mass spectrometry (HRMS) can confirm this mass with high accuracy, thereby validating the elemental composition.

Under Electron Ionization (EI), the molecule will form a molecular ion (M⁺˙) at m/z 186. This ion will then undergo characteristic fragmentation.

G cluster_frags M [C₁₀H₁₈O₃]⁺˙ m/z = 186 (Molecular Ion) F1 [C₈H₁₃O₂]⁺ m/z = 141 (-OC₂H₅) M->F1 Loss of ethoxy radical F2 [C₆H₁₁O]⁺ m/z = 99 (McLafferty) M->F2 McLafferty Rearrangement F3 [C₄H₉]⁺ m/z = 57 (α-cleavage) M->F3 Cleavage at C4-C5 F4 [C₂H₅O₂]⁺ m/z = 73 (α-cleavage) M->F4 Cleavage at C2-C3

Caption: Key fragmentation pathways for this compound in EI-MS.

Table 3: Predicted Key Fragments in the Mass Spectrum

m/z Proposed Fragment Ion Origin
186 [C₁₀H₁₈O₃]⁺˙ Molecular Ion (M⁺˙)
141 [M - OC₂H₅]⁺ Loss of the ethoxy radical from the ester group.
99 [C₆H₁₁O]⁺ Result of McLafferty rearrangement involving the ketone carbonyl and a γ-hydrogen.
87 [CH₃CH(CH₃)CH₂CO]⁺ Alpha-cleavage adjacent to the ketone carbonyl.
73 [C(O)OCH₂CH₃]⁺ Alpha-cleavage between the α- and β-carbons relative to the ester.
57 [C₄H₉]⁺ Isobutyl cation resulting from cleavage at the C4-C5 bond.

| 43 | [CH₃CO]⁺ | Acylium ion, a common fragment for methyl ketones. |

Experimental Protocol: GC-MS
  • Sample Preparation: Prepare a dilute solution (~1 mg/mL) of the sample in a volatile solvent like ethyl acetate or dichloromethane.[5]

  • Instrumentation: Use a mass spectrometer with an Electron Ionization (EI) source coupled to a Gas Chromatograph (GC).

  • GC-MS Conditions:

    • GC Column: Standard nonpolar capillary column (e.g., DB-5ms).

    • Injection: Inject 1 µL of the sample solution.

    • Temperatures: Inlet at 250°C.

    • Oven Program: Begin at 50°C, hold for 2 minutes, then ramp at 10°C/min to 280°C to ensure separation and elution of the compound.[5]

  • MS Data Acquisition: Acquire mass spectra over a range of m/z 40-300 as the compound elutes from the GC column.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.[4] For a β-keto ester, the most telling region of the spectrum is the carbonyl stretching region (1650-1800 cm⁻¹).

Table 4: Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹) Intensity Assignment & Rationale
~2960-2870 Strong C-H stretching vibrations of the alkyl (sp³) groups.
~1745 Strong C=O stretch of the saturated ester carbonyl. Esters typically absorb at a higher frequency than ketones.[5][8]
~1715 Strong C=O stretch of the saturated ketone carbonyl. The presence of two distinct, strong peaks in this region is a hallmark of a β-keto ester.[5][7]

| ~1300-1000 | Strong | C-O stretching vibrations from the ester group. These are often complex and broad.[9][10] |

Experimental Protocol: IR Spectroscopy
  • Sample Preparation (Neat Liquid): As the compound is a liquid, place one drop of the neat sample directly onto the surface of a salt plate (e.g., NaCl or KBr).[4][7]

  • Film Formation: Carefully place a second salt plate on top of the first, allowing the liquid to spread into a thin, uniform film between the plates.

  • Background Scan: Perform a background scan with the empty spectrometer to account for atmospheric CO₂ and H₂O.[4]

  • Data Acquisition: Place the sample plates into the spectrometer's sample holder. Acquire the spectrum over a range of 4000-400 cm⁻¹, co-adding 16-32 scans to improve the signal-to-noise ratio.[5] The instrument software will automatically ratio the sample scan against the background scan.

Conclusion: A Synthesis of Spectroscopic Evidence

The structure of this compound is confirmed with a high degree of certainty only when the data from all three primary spectroscopic techniques are integrated.

  • Mass Spectrometry establishes the correct molecular formula (C₁₀H₁₈O₃) via the molecular ion at m/z 186 and provides substructural evidence through predictable fragmentation.

  • Infrared Spectroscopy provides definitive proof of the key functional groups: a ketone (~1715 cm⁻¹) and an ester (~1745 cm⁻¹), corroborated by C-O and C-H stretches.

  • NMR Spectroscopy (¹H and ¹³C) delivers the final, unambiguous proof by mapping the complete carbon skeleton and proton connectivity, perfectly matching the proposed structure.

This multi-faceted, self-validating approach ensures the scientific integrity required for advanced research and development, providing a robust and reliable structural confirmation of this compound.

References

Ethyl 6-methyl-3-oxoheptanoate CAS number 57689-16-4

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Ethyl 6-methyl-3-oxoheptanoate

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals on this compound (CAS No. 57689-16-4). It delves into the compound's physicochemical properties, synthesis, analytical characterization, and applications, with a focus on the causality behind experimental choices and methodologies.

Introduction: The Versatility of a β-Keto Ester

This compound is a β-keto ester, a class of organic compounds renowned for its synthetic versatility.[][2] Its structure, which features a reactive methylene group positioned between two carbonyl functionalities (an ester and a ketone), provides a synthetic handle for a wide array of carbon-carbon bond-forming reactions.[2] This reactivity makes it a valuable intermediate and building block in the synthesis of more complex molecules, particularly in the pharmaceutical and flavor industries.[][2] As a keto-ester intermediate, it offers significant potential for creating diverse molecular scaffolds, including heterocyclic systems that are often the core of pharmacologically active compounds.[2]

Physicochemical & Spectroscopic Profile

A thorough understanding of the compound's physical and chemical properties is fundamental for its safe handling, experimental design, and structural verification.

Table 1: Key Physicochemical Properties and Identifiers
PropertyValueSource
CAS Number 57689-16-4[][3][4][5]
Molecular Formula C₁₀H₁₈O₃[][3][4]
Molecular Weight 186.25 g/mol [][3][5]
IUPAC Name This compound[][3]
Boiling Point 226.9°C at 760 mmHg (Predicted)[]
Density 0.957 g/cm³ (Predicted)[]
SMILES CCOC(=O)CC(=O)CCC(C)C[][3]
InChIKey LLAQANOMMFENEZ-UHFFFAOYSA-N[][3]

Synthesis and Mechanistic Considerations

The synthesis of β-keto esters like this compound typically involves the acylation of an enolate. A common and industrially relevant approach is the Claisen condensation, where an ester is treated with a strong base to form an enolate, which then undergoes nucleophilic acyl substitution on another molecule of the ester.

For a non-symmetrical keto-ester such as this, a more controlled "crossed" Claisen condensation is employed. This involves the reaction between an ester enolate (or a related carbanion) and a different acylating agent (like an acyl chloride or another ester) to prevent self-condensation and improve yield.

A plausible synthetic route involves the acylation of an ethyl acetate enolate with a derivative of 4-methylpentanoic acid.

G cluster_reactants Reactants cluster_process Reaction Steps cluster_product Product R1 Ethyl Acetate S1 Step 1: Enolate Formation Ethyl acetate is deprotonated by a strong, non-nucleophilic base like LDA at low temperature (-78 °C) to quantitatively form the lithium enolate. R1->S1 R2 4-Methylpentanoyl Chloride S2 Step 2: Nucleophilic Acylation The enolate attacks the electrophilic carbonyl carbon of 4-methylpentanoyl chloride. R2->S2 R3 Strong Base (e.g., LDA) R3->S1 S1->S2 Lithium Enolate Intermediate S3 Step 3: Workup The reaction is quenched with a mild acid (e.g., aq. NH4Cl) to neutralize the mixture and protonate the product. S2->S3 Tetrahedral Intermediate P This compound S3->P

Caption: Generalized workflow for the synthesis of this compound.

Causality in Experimental Design:

  • Choice of Base: A strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) is crucial. It rapidly and completely deprotonates the ethyl acetate, preventing self-condensation and ensuring the enolate is available to react with the acyl chloride.

  • Low Temperature: The reaction is conducted at low temperatures (e.g., -78 °C) to control the reactivity of the enolate, prevent side reactions, and ensure kinetic control.

  • Acylating Agent: An acyl chloride is often preferred over an ester as the acylating agent because it is more electrophilic, leading to a faster and more efficient reaction.

Analytical Characterization and Structural Elucidation

Unequivocal structural confirmation is a cornerstone of chemical research and drug development.[6] A combination of spectroscopic techniques provides complementary information to validate the identity and purity of this compound.

Table 2: Expected Spectroscopic Data
Analytical MethodParameterExpected Value/ObservationInterpretation
¹H NMR (CDCl₃) Chemical Shift (δ)~4.1-4.2 ppm (q, 2H)~3.4 ppm (s, 2H)~2.5 ppm (t, 2H)~1.5-1.7 ppm (m, 3H)~1.2-1.3 ppm (t, 3H)~0.9 ppm (d, 6H)Ethyl ester -OCH₂-α-methylene protons (-C(O)CH₂C(O)-)Methylene protons adjacent to ketoneAliphatic protons (-CH₂CH(CH₃)₂)Ethyl ester -CH₃Isopropyl terminal methyls (-CH(CH₃)₂)
¹³C NMR (CDCl₃) Chemical Shift (δ)~202 ppm~167 ppm~61 ppm~49 ppm~46 ppm~28 ppm~22 ppm~14 ppmKetone carbonyl carbon (C=O)Ester carbonyl carbon (C=O)Ethyl ester -OCH₂- carbonα-methylene carbon (-C(O)CH₂C(O)-)Methylene carbon adjacent to ketoneMethine carbon (-CH(CH₃)₂)Isopropyl methyl carbonsEthyl ester -CH₃ carbon
FTIR (Neat) Wavenumber (cm⁻¹)~1745 cm⁻¹ (Strong)~1715 cm⁻¹ (Strong)~1250-1030 cm⁻¹ (Strong)C=O stretch (ester)C=O stretch (ketone)C-O stretch (ester)
GC-MS (EI) Mass-to-Charge (m/z)M⁺ at 186.25Key Fragments: [M-OC₂H₅]⁺, [M-C₄H₉]⁺Molecular ion peak confirming the molecular weight.Characteristic fragmentation pattern from loss of the ethoxy group and the isobutyl group.

Note: NMR chemical shifts are predicted and may vary slightly based on solvent and experimental conditions. Data is adapted from typical values for similar β-keto esters.[6][7]

G cluster_start Hypothesis cluster_methods Analytical Methods cluster_data Data Analysis cluster_end Conclusion Start Synthesized Compound is This compound NMR NMR Spectroscopy (¹H, ¹³C) Start->NMR MS Mass Spectrometry (GC-MS) Start->MS IR IR Spectroscopy Start->IR NMR_Data Provides carbon-hydrogen framework and connectivity. NMR->NMR_Data MS_Data Confirms molecular weight and fragmentation. MS->MS_Data IR_Data Identifies key functional groups (C=O ester, C=O ketone). IR->IR_Data End Structure Confirmed NMR_Data->End Data Corroboration MS_Data->End Data Corroboration IR_Data->End Data Corroboration

Caption: Logical workflow for the structural confirmation of the target compound.

Protocol 1: ¹H and ¹³C NMR Spectroscopy

This protocol outlines the standard procedure for acquiring NMR data for structural elucidation.

  • Sample Preparation: Accurately weigh 10-20 mg of the this compound sample.[6] Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).[6][7] Transfer the homogenous solution to a 5 mm NMR tube.

  • Instrument Setup: Insert the sample into a 400 MHz (or higher) NMR spectrometer.[6] Lock the spectrometer on the deuterium signal from the CDCl₃. Optimize the magnetic field homogeneity by shimming.

  • Data Acquisition (¹H NMR): Acquire the spectrum using a standard single-pulse sequence. Key parameters include a spectral width of -2 to 12 ppm, 16 scans, and a relaxation delay of at least 1 second.[6]

  • Data Acquisition (¹³C NMR): Acquire the spectrum using a proton-decoupled pulse sequence to simplify the spectrum. Key parameters include a spectral width of 0 to 220 ppm, 1024 scans, and a relaxation delay of 2 seconds.[6]

  • Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID) signals. Phase the resulting spectra and calibrate the chemical shift scale using the TMS signal. Integrate the ¹H NMR signals to determine proton ratios.

Applications in Synthetic Chemistry

The dual functionality of this compound makes it a powerful intermediate. The acidic α-methylene protons can be easily removed by a base to form a nucleophilic enolate, which can then react with various electrophiles.

This reactivity is central to its application in forming new carbon-carbon bonds, a critical process in building the complex carbon skeletons of drug molecules.[2] Derivatives of similar β-keto esters are used as precursors for synthesizing heterocyclic scaffolds and other pharmacologically active molecules.[2]

Safety and Handling

As a laboratory chemical, proper handling is essential to ensure safety.

  • Hazard Identification: this compound is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[3]

  • Precautions for Safe Handling:

    • Handle in a well-ventilated place or under a chemical fume hood.[8]

    • Wear appropriate personal protective equipment (PPE), including protective gloves, safety glasses with side-shields or goggles, and a lab coat.[8][9]

    • Avoid breathing vapors, mist, or gas.[4]

    • Wash hands thoroughly after handling.[8]

  • Conditions for Safe Storage:

    • Keep the container tightly closed.[8]

    • Store in a cool, dark, and well-ventilated place.[8][9]

    • Store away from incompatible materials such as strong oxidizing agents.[8][9]

  • Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.[8]

Conclusion

This compound, CAS 57689-16-4, is a synthetically valuable β-keto ester. Its defined physicochemical properties, predictable reactivity, and well-established analytical profile make it a reliable building block for complex organic synthesis. For professionals in drug discovery and development, this compound represents a versatile intermediate for constructing novel molecular architectures with potential therapeutic applications. Adherence to rigorous analytical confirmation and safety protocols is paramount to its successful and safe utilization in the laboratory.

References

Ethyl 6-methyl-3-oxoheptanoate molecular weight and formula

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Ethyl 6-methyl-3-oxoheptanoate for Researchers and Drug Development Professionals

Abstract

This compound is a β-keto ester of significant interest in synthetic organic chemistry. Its bifunctional nature, characterized by ester and ketone moieties, renders it a versatile precursor for the synthesis of more complex molecular architectures, including heterocyclic compounds and pharmacologically active agents. This technical guide provides a comprehensive overview of its core chemical and physical properties, outlines a robust methodology for its structural characterization, presents a plausible synthetic pathway, and discusses its potential applications in the field of drug discovery. The strategic placement of a methyl group at the 6-position influences its lipophilicity and potential metabolic profile, making it a noteworthy building block for medicinal chemists. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this compound.

Chemical Identity and Physicochemical Properties

This compound belongs to the class of β-keto esters. The presence of a ketone at the β-position relative to the ester carbonyl group results in an acidic α-proton, making this site a nucleophilic center for various carbon-carbon bond-forming reactions. The terminal isobutyl group can modulate the molecule's steric and electronic properties, which is a key consideration in synthetic design and drug-receptor interactions.

Table 1: Physicochemical and Computed Properties of this compound

PropertyValueSource
Molecular Formula C₁₀H₁₈O₃PubChem[1][2], CP Lab Safety[3]
Molecular Weight 186.25 g/mol PubChem[1]
Monoisotopic Mass 186.1256 DaPubChem[1][2]
IUPAC Name This compoundPubChem[1]
CAS Number 57689-16-4PubChem[1], CP Lab Safety[3]
Canonical SMILES CCOC(=O)CC(=O)CCC(C)CPubChem[1]
InChI Key LLAQANOMMFENEZ-UHFFFAOYSA-NPubChem[1]
Synonyms 6-METHYL-3-OXO-HEPTANOIC ACID ETHYL ESTERCP Lab Safety[3]
Computed XLogP3 1.9PubChem[1]

Synthesis Pathway: A Methodological Approach

While multiple synthetic routes to β-keto esters exist, a common and effective method is the Claisen condensation reaction. This reaction involves the condensation of an ester with an enolizable ketone or another ester. For this compound, a plausible route involves the reaction of ethyl acetoacetate with a suitable alkyl halide, followed by hydrolysis and decarboxylation, or more directly, the acylation of a specific enolate.

A robust synthetic approach is the acylation of the enolate of ethyl acetate with a derivative of 4-methylpentanoic acid, such as its acid chloride or a Weinreb amide. The workflow below outlines a conceptual synthetic pathway.

Synthesis_Workflow cluster_reactants Starting Materials cluster_process Reaction Sequence cluster_product Final Product R1 Ethyl Acetate P1 Enolate Formation (Base, e.g., LDA, THF, -78°C) R1->P1 Reactant R2 4-Methylpentanoyl Chloride P2 Acylation Reaction (Addition of Acid Chloride) R2->P2 Reagent P1->P2 Intermediate P3 Aqueous Workup (Quench with sat. NH4Cl) P2->P3 Crude Mixture P4 Purification (Column Chromatography) P3->P4 Extracted Organic Layer FP This compound P4->FP Purified Product

Caption: Conceptual workflow for the synthesis of this compound.

Experimental Protocol: Synthesis via Acylation

This protocol is a representative methodology and should be adapted and optimized based on laboratory conditions and scale.

  • Reaction Setup: Under an inert atmosphere (e.g., Argon), add anhydrous tetrahydrofuran (THF) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel. Cool the flask to -78 °C using a dry ice/acetone bath.

  • Enolate Formation: Slowly add a solution of lithium diisopropylamide (LDA) in THF to the flask. Following this, add ethyl acetate dropwise via the dropping funnel, ensuring the internal temperature does not exceed -70 °C. Stir the resulting mixture for 30-45 minutes at -78 °C to ensure complete formation of the lithium enolate.

  • Acylation: Add a solution of 4-methylpentanoyl chloride in anhydrous THF to the enolate solution dropwise. The reaction is highly exothermic; maintain strict temperature control. Stir the reaction mixture at -78 °C for 2-3 hours.

  • Reaction Monitoring & Quenching: Monitor the reaction's progress using Thin Layer Chromatography (TLC). Upon completion, quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl) while the flask is still in the cold bath.

  • Workup and Extraction: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the residue using flash column chromatography on silica gel to yield pure this compound.

Structural Elucidation and Analytical Workflow

Unequivocal structural confirmation is paramount. A combination of spectroscopic techniques provides the necessary data to verify the identity and purity of the synthesized compound.

Analytical_Workflow cluster_spectroscopy Spectroscopic Analysis start Synthesized Product NMR NMR Spectroscopy ¹H NMR (Proton Environment) ¹³C NMR (Carbon Skeleton) start->NMR MS Mass Spectrometry (MS) Determine Molecular Weight Fragmentation Pattern start->MS IR Infrared (IR) Spectroscopy Identify Functional Groups (C=O ester, C=O ketone) start->IR data_integration Data Integration & Interpretation NMR->data_integration MS->data_integration IR->data_integration final_confirmation Structure Confirmed data_integration->final_confirmation

Caption: Workflow for the structural confirmation of this compound.

Analytical Methodologies

A. Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules.

  • Sample Preparation: Dissolve approximately 10-20 mg of the purified product in ~0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • ¹H NMR Spectroscopy: The proton NMR spectrum will provide information on the number of different types of protons and their connectivity.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will confirm the number of unique carbon atoms and their chemical environment (e.g., carbonyls, alkyls).

Table 2: Predicted Spectroscopic Data for this compound

TechniqueParameterPredicted ValueInterpretation
¹H NMR Chemical Shift (δ)~0.9 ppm (d, 6H)Two methyl groups of the isobutyl moiety
~1.25 ppm (t, 3H)Ethyl ester -CH₃
~1.5-1.7 ppm (m, 3H)-CH₂- and -CH- of the isobutyl moiety
~2.5 ppm (t, 2H)Methylene protons adjacent to ketone (-CH₂C(O)-)
~3.4 ppm (s, 2H)α-methylene protons (-C(O)CH₂C(O)-)
~4.15 ppm (q, 2H)Ethyl ester -OCH₂-
¹³C NMR Chemical Shift (δ)~202 ppmKetone carbonyl carbon (C=O)
~167 ppmEster carbonyl carbon (C=O)
~61 ppmEthyl ester -OCH₂- carbon
~49 ppmα-methylene carbon (-C(O)CH₂C(O)-)
~(Alkyl Region)Remaining alkyl carbons
IR Spec. Absorption (cm⁻¹)~1745 cm⁻¹Strong, C=O stretch (ester)
~1715 cm⁻¹Strong, C=O stretch (ketone)
~1150-1250 cm⁻¹Strong, C-O stretch (ester)

B. Mass Spectrometry (MS) MS provides the exact molecular weight and valuable fragmentation data.

  • Methodology: Electron Ionization (EI) is a common method. The molecular ion peak (M⁺) corresponding to the molecular weight (186.25) should be observed. Fragmentation patterns can help confirm the structure, such as the loss of the ethoxy group (-45 Da) or cleavage at the carbonyl groups.

C. Infrared (IR) Spectroscopy IR spectroscopy is used to identify the functional groups present in the molecule.

  • Methodology: A spectrum can be obtained from a thin film of the neat liquid on a salt plate (NaCl or KBr). The key diagnostic peaks are the two distinct carbonyl stretches.

Applications in Research and Drug Development

This compound is not just a synthetic intermediate; it is a strategic building block for creating molecules with potential therapeutic value.

  • Heterocycle Synthesis: The 1,3-dicarbonyl moiety is a classic precursor for synthesizing a wide range of heterocycles, such as pyrazoles, isoxazoles, and pyrimidines, which are privileged scaffolds in medicinal chemistry.

  • Fragment-Based Drug Discovery (FBDD): The molecule itself can be considered a valuable fragment. The isobutyl group provides a vector for exploring hydrophobic pockets in protein active sites, while the keto-ester portion offers multiple points for chemical elaboration.

  • The "Magic Methyl" Effect: The strategic inclusion of a methyl group can have profound effects on a drug candidate's properties. In this molecule, the terminal gem-dimethyl groups of the isobutyl moiety can enhance metabolic stability by blocking potential sites of oxidation.[4] This modification also increases lipophilicity, which can improve membrane permeability, a critical factor for oral bioavailability.[4] Drug development professionals can leverage this pre-functionalized building block to introduce this beneficial structural motif into lead compounds.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is associated with the following hazards:

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

Handling Recommendations:

  • Use in a well-ventilated area or a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

  • Avoid inhalation of vapors and contact with skin and eyes.

  • Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

This compound is a valuable and versatile β-keto ester with significant potential for synthetic and medicinal chemistry applications. Its well-defined structure, accessible synthetic routes, and the strategic presence of a metabolically relevant isobutyl group make it an attractive building block for the development of novel chemical entities. A thorough understanding of its physicochemical properties, synthetic methodologies, and analytical characterization, as detailed in this guide, is essential for its effective utilization in research and drug discovery pipelines.

References

A Comprehensive Spectroscopic Guide to Ethyl 6-Methyl-3-Oxoheptanoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a detailed analysis of the spectroscopic properties of ethyl 6-methyl-3-oxoheptanoate (C₁₀H₁₈O₃), a β-keto ester of interest in synthetic organic chemistry and drug development.[1][2] In the absence of a complete, publicly available experimental dataset, this document leverages high-fidelity predicted spectroscopic data alongside established principles of spectroscopic interpretation for β-keto esters. We present a comprehensive examination of its Nuclear Magnetic Resonance (¹H and ¹³C NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopic profiles. Each section includes a detailed, field-proven protocol for data acquisition, a thorough interpretation of the spectral data, and the causal reasoning behind the observed and predicted spectral characteristics. This guide is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development, enabling the confident identification, characterization, and utilization of this compound.

Introduction: The Significance of Spectroscopic Characterization

This compound, a member of the β-keto ester family, possesses a unique molecular architecture that makes it a versatile building block in organic synthesis. The presence of both a ketone and an ester functional group, separated by a methylene unit, allows for a rich and diverse reactivity, including the potential for keto-enol tautomerism.

Accurate structural elucidation and purity assessment are paramount in any chemical research or drug development pipeline. Spectroscopic techniques provide a non-destructive and highly informative means of probing the molecular structure. This guide offers an in-depth exploration of the key spectroscopic signatures of this compound, providing a foundational understanding for its application in complex synthetic pathways.

Molecular Structure and Key Features

Before delving into the spectroscopic data, it is crucial to understand the molecular structure of this compound and the nomenclature used for assigning spectral features.

Molecular Formula: C₁₀H₁₈O₃[1][2]

Molecular Weight: 186.25 g/mol [1]

IUPAC Name: this compound[1]

SMILES: CCOC(=O)CC(=O)CCC(C)C[2]

Caption: Structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy

Proton NMR provides information on the number of different types of protons and their neighboring protons.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~4.12Quartet (q)2HH-1'
~3.45Singlet (s)2HH-2
~2.55Triplet (t)2HH-4
~1.58Multiplet (m)1HH-6
~1.45Multiplet (m)2HH-5
~1.25Triplet (t)3HH-2'
~0.88Doublet (d)6HH-7, H-8

Note: Predicted chemical shifts were generated using an online NMR prediction tool and are referenced to TMS at 0.00 ppm in CDCl₃.

The predicted ¹H NMR spectrum of this compound exhibits several key signals that are characteristic of its structure:

  • Ethyl Ester Group: The quartet at approximately 4.12 ppm (H-1') and the triplet at around 1.25 ppm (H-2') are indicative of an ethyl group attached to an electronegative atom, in this case, the ester oxygen. The quartet arises from the coupling of the methylene protons (H-1') with the three protons of the adjacent methyl group (H-2'), and the triplet is due to the coupling of the methyl protons with the two methylene protons.

  • Active Methylene Group: The singlet at roughly 3.45 ppm is assigned to the methylene protons at the C-2 position. These protons are situated between two carbonyl groups, which strongly deshields them, causing a downfield shift. The lack of splitting (a singlet) is a key indicator of their isolated nature in the keto tautomer.

  • Alkyl Chain: The remaining signals correspond to the protons of the heptanoate chain. The triplet at ~2.55 ppm is assigned to the H-4 protons, which are adjacent to the ketone carbonyl and coupled to the H-5 methylene protons. The multiplet signals at ~1.58 ppm and ~1.45 ppm are attributed to the H-6 and H-5 protons, respectively. Their complex splitting patterns arise from coupling with each other and with the neighboring protons.

  • Isopropyl Terminus: The doublet at approximately 0.88 ppm, integrating to six protons, is a classic signature of two equivalent methyl groups (H-7 and H-8) attached to a methine carbon (H-6). This confirms the presence of the isobutyl group at the end of the chain.

  • Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • Data Acquisition:

    • Lock the spectrometer on the deuterium signal of the CDCl₃.

    • Shim the magnetic field to optimize homogeneity.

    • Acquire the spectrum using a standard single-pulse experiment.

    • Set the spectral width to cover the range of -1 to 13 ppm.

    • Employ a sufficient number of scans (typically 16-32) to achieve an adequate signal-to-noise ratio.

  • Data Processing:

    • Apply Fourier transformation to the free induction decay (FID).

    • Phase the spectrum and calibrate the chemical shift scale using the TMS signal.

    • Integrate the signals to determine the relative proton ratios.

¹³C NMR Spectroscopy

Carbon-13 NMR provides information about the carbon skeleton of the molecule.

Chemical Shift (δ, ppm)Assignment
~202.5C-3 (Ketone C=O)
~167.0C-1 (Ester C=O)
~61.5C-1'
~49.0C-2
~43.5C-4
~38.5C-5
~27.0C-6
~22.5C-7, C-8
~14.0C-2'

Note: Predicted chemical shifts are referenced to the CDCl₃ solvent peak at 77.16 ppm.

The predicted ¹³C NMR spectrum provides complementary structural information:

  • Carbonyl Carbons: Two distinct signals in the downfield region confirm the presence of two carbonyl groups. The signal at ~202.5 ppm is characteristic of a ketone carbonyl (C-3), while the signal at ~167.0 ppm is typical for an ester carbonyl (C-1).

  • Ethyl Ester Group: The signal at ~61.5 ppm corresponds to the oxygenated methylene carbon of the ethyl group (C-1'), and the upfield signal at ~14.0 ppm is assigned to the terminal methyl carbon (C-2').

  • Alkyl Chain: The remaining signals are assigned to the carbons of the main chain. The active methylene carbon (C-2) appears at ~49.0 ppm. The other methylene and methine carbons (C-4, C-5, and C-6) resonate in the 27-44 ppm range.

  • Isopropyl Terminus: The signal at ~22.5 ppm, likely representing two chemically equivalent carbons, is assigned to the terminal methyl groups (C-7 and C-8) of the isobutyl moiety.

  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Instrumentation: A 100 MHz or higher ¹³C frequency NMR spectrometer.

  • Data Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).

    • Set the spectral width to cover the range of 0 to 220 ppm.

    • A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.

  • Data Processing:

    • Apply Fourier transformation, phase correction, and baseline correction.

    • Reference the spectrum to the central peak of the CDCl₃ triplet at 77.16 ppm.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

m/zPredicted Fragment IonInterpretation
186[C₁₀H₁₈O₃]⁺Molecular Ion (M⁺)
141[M - OC₂H₅]⁺Loss of the ethoxy group
115[M - C₄H₉O]⁺McLafferty rearrangement
87[CH₃CH(CH₃)CH₂CO]⁺α-cleavage at the ketone
73[COOC₂H₅]⁺Fragment from the ester group
57[C₄H₉]⁺Isobutyl cation
43[CH₃CO]⁺Acetyl cation

The fragmentation of this compound under electron ionization is expected to follow pathways characteristic of β-keto esters.

Mass_Spec_Fragmentation M [C₁₀H₁₈O₃]⁺˙ m/z = 186 F141 [M - OC₂H₅]⁺ m/z = 141 M->F141 - •OC₂H₅ F115 [M - C₄H₉O]⁺ m/z = 115 M->F115 McLafferty Rearrangement F87 [CH₃CH(CH₃)CH₂CO]⁺ m/z = 87 M->F87 α-cleavage F57 [C₄H₉]⁺ m/z = 57 F87->F57 - CO

Caption: Predicted major fragmentation pathways of this compound.

  • Molecular Ion: A peak at m/z 186 would correspond to the molecular ion (M⁺).

  • Loss of Ethoxy Group: Cleavage of the C-O bond of the ester can lead to the loss of an ethoxy radical, resulting in a fragment at m/z 141.

  • McLafferty Rearrangement: A characteristic fragmentation for carbonyl compounds with a γ-hydrogen is the McLafferty rearrangement. This would involve the transfer of a hydrogen from the alkyl chain to the keto-enol system, followed by cleavage, potentially leading to a fragment at m/z 115.

  • α-Cleavage: Cleavage of the C-C bond adjacent to the ketone carbonyl is a common fragmentation pathway. This could result in the formation of an acylium ion at m/z 87 and an isobutyl radical, or an isobutyl cation at m/z 57.

  • Other Fragments: Other smaller fragments, such as the acetyl cation (m/z 43) and fragments from the ester group (e.g., m/z 73), would also be expected.

  • Sample Preparation: Prepare a dilute solution (e.g., 1 mg/mL) of the compound in a volatile solvent like ethyl acetate.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • GC Conditions:

    • Column: A nonpolar capillary column (e.g., DB-5ms).

    • Injection: 1 µL split injection.

    • Oven Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp to a higher temperature (e.g., 250 °C) at a rate of 10-20 °C/min.

  • MS Conditions:

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Wavenumber (cm⁻¹)IntensityAssignment
2960-2870StrongC-H stretching (alkane)
~1745StrongC=O stretching (ester)
~1715StrongC=O stretching (ketone)
~1250-1050StrongC-O stretching (ester)

The IR spectrum of this compound is dominated by the absorptions of its carbonyl and alkyl groups.

  • C-H Stretching: Strong bands in the 2960-2870 cm⁻¹ region are due to the stretching vibrations of the C-H bonds in the ethyl and isobutyl groups.

  • Carbonyl Stretching: The most prominent features are the two strong absorption bands in the carbonyl region. The band at a higher frequency, around 1745 cm⁻¹, is characteristic of the ester carbonyl stretch. The band at a lower frequency, approximately 1715 cm⁻¹, is assigned to the ketone carbonyl stretch. The presence of two distinct peaks in this region is a strong indicator of the β-keto ester functionality.

  • C-O Stretching: A strong band in the fingerprint region, typically between 1250-1050 cm⁻¹, corresponds to the C-O stretching vibration of the ester group.

  • Sample Preparation: As this compound is a liquid, a neat thin film can be prepared by placing a drop of the sample between two KBr or NaCl plates.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Acquire a background spectrum of the empty sample compartment.

    • Place the sample in the spectrometer and acquire the sample spectrum.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.

  • Data Processing: The instrument's software will automatically ratio the sample spectrum against the background to generate the final transmittance or absorbance spectrum.

Conclusion: A Unified Spectroscopic Profile

This technical guide has presented a comprehensive spectroscopic analysis of this compound. By integrating predicted ¹H and ¹³C NMR, mass spectrometry, and infrared spectroscopy data with established chemical principles, a detailed and self-consistent structural characterization has been achieved. The methodologies and interpretations provided herein offer a robust framework for the confident identification and quality assessment of this important synthetic intermediate, thereby supporting its effective application in research and development.

References

An In-depth Technical Guide to Keto-Enol Tautomerism in Ethyl 6-Methyl-3-oxoheptanoate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive examination of the keto-enol tautomerism exhibited by ethyl 6-methyl-3-oxoheptanoate, a β-keto ester. Designed for researchers, scientists, and professionals in drug development, this document delves into the fundamental principles governing this equilibrium, the structural and environmental factors that influence it, and the analytical methodologies required for its rigorous characterization. The insights provided herein are grounded in established chemical principles and supported by field-proven experimental techniques, offering a robust framework for understanding and manipulating this critical chemical phenomenon.

Introduction: The Duality of β-Keto Esters

Keto-enol tautomerism represents a remarkable form of constitutional isomerism where a molecule exists in a dynamic equilibrium between a keto form (containing a carbonyl group) and an enol form (comprising a hydroxyl group bonded to a doubly bonded carbon atom).[1][2][3] This interconversion is not a resonance phenomenon, as it involves the migration of a proton and the rearrangement of bonding electrons.[1][3] For most simple ketones and aldehydes, the equilibrium lies heavily in favor of the more stable keto form due to the greater strength of the carbon-oxygen double bond compared to a carbon-carbon double bond.[4]

However, in β-dicarbonyl compounds such as this compound, the enol form can be significantly stabilized, leading to a measurable and often substantial population of the enol tautomer at equilibrium.[5] This stabilization arises from two primary factors: the formation of a conjugated π-system and the presence of a strong intramolecular hydrogen bond between the enolic hydroxyl group and the ester carbonyl oxygen.[1][6] Understanding and controlling this equilibrium is paramount in various chemical applications, including organic synthesis and drug design, as the two tautomers possess distinct chemical reactivities and physical properties.[1]

The Tautomeric Equilibrium in this compound

The equilibrium between the keto and enol forms of this compound is a dynamic process influenced by a delicate interplay of structural and environmental factors. The enol form is stabilized by a six-membered quasi-aromatic ring formed via intramolecular hydrogen bonding, a feature characteristic of β-dicarbonyl compounds.[6]

Structural Influences on Equilibrium

The primary structural feature dictating the tautomeric behavior of this compound is its β-keto ester functionality. The electron-withdrawing nature of the ester group influences the acidity of the α-protons (at the C4 position), facilitating their removal in the initial step of enolization.[7] The resulting enol is stabilized by conjugation of the C=C double bond with the ester carbonyl group, creating an extended π-system that delocalizes electron density.[1][6]

Solvent Effects: A Controlling Factor

The choice of solvent has a profound impact on the position of the keto-enol equilibrium.[8][9] Generally, nonpolar solvents favor the enol form, while polar solvents shift the equilibrium towards the keto form.[8] This is because the intramolecular hydrogen bond in the enol form is most stable in a nonpolar environment where it does not have to compete with solvent molecules for hydrogen bonding.[1] In polar protic solvents, such as water or alcohols, the solvent molecules can form intermolecular hydrogen bonds with the carbonyl groups of the keto tautomer, thereby stabilizing it.[2] Polar aprotic solvents, like DMSO, can also stabilize the enol tautomer through hydrogen bonding with the enolic proton.[8]

The following table summarizes the expected trend in the percentage of the enol form of this compound in various solvents, based on data from analogous β-keto esters like ethyl acetoacetate.[1]

SolventDielectric Constant (ε)Expected % EnolRationale
Hexane (Nonpolar)1.9HighFavors intramolecular H-bonding of the enol form.
Chloroform (CDCl₃)4.8Intermediate-HighLess polar, supports enol stability.
Acetone (Polar Aprotic)21IntermediateCompetes for H-bonding, slightly destabilizing the enol.
Methanol (Polar Protic)33LowStrong intermolecular H-bonding with the keto form.
Water (D₂O)80Very LowExtensive H-bonding network stabilizes the more polar keto form.[1]

Analytical Characterization of Tautomers

A multi-faceted analytical approach is essential for the unambiguous characterization and quantification of the keto and enol tautomers of this compound. The slow rate of interconversion on the NMR timescale allows for the simultaneous observation of both species in solution.[5][10]

Analytical_Workflow start Sample Preparation (this compound in various solvents) nmr ¹H and ¹³C NMR Spectroscopy start->nmr ir Infrared (IR) Spectroscopy start->ir uv UV-Vis Spectroscopy start->uv data Data Analysis and Integration nmr->data ir->data uv->data quant Quantification of Tautomer Ratio (Keq = [Enol]/[Keto]) data->quant caption Workflow for analyzing keto-enol tautomerism.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is the most powerful and direct method for quantifying the keto-enol equilibrium.[5][8] The distinct chemical environments of the protons in each tautomer give rise to separate, well-resolved signals.

Experimental Protocol: ¹H NMR Analysis

  • Sample Preparation: Prepare solutions of this compound (approx. 5-10% v/v) in various deuterated solvents (e.g., CDCl₃, acetone-d₆, DMSO-d₆, D₂O). Allow the solutions to equilibrate for at least 60 minutes before analysis.[10]

  • Data Acquisition: Acquire ¹H NMR spectra at a constant temperature (e.g., 25 °C) on a 400 MHz or higher spectrometer.

  • Spectral Analysis:

    • Identify the characteristic signals for both the keto and enol forms.

    • Integrate the area of a unique signal for each tautomer. For instance, the α-methylene protons (-CH₂-) of the keto form and the vinylic proton (=CH-) of the enol form are ideal for this purpose.[10]

    • Calculate the percentage of the enol form using the formula: % Enol = [Integral (enol) / (Integral (enol) + (Integral (keto) / 2))] * 100 (Note: The keto integral is divided by 2 as it corresponds to two protons.)

Expected ¹H NMR Spectral Features:

ProtonKeto Form (ppm)Enol Form (ppm)Multiplicity
Enolic -OH-~12.0broad singlet
Vinylic =CH--~5.0singlet
α-CH₂~3.4-singlet
Acetyl -CH₂-~2.7~2.5triplet
Ester -OCH₂-~4.2~4.2quartet
Isobutyl -CH-~2.1~2.1multiplet
Ester -CH₃~1.3~1.3triplet
Isobutyl -CH(CH₃)₂~0.9~0.9doublet

Note: Chemical shifts are estimations based on ethyl acetoacetate and may vary slightly.[5][11]

¹³C NMR spectroscopy provides complementary information, clearly distinguishing the carbonyl carbons of the keto form from the olefinic and hydroxyl-bearing carbons of the enol form.[4]

Infrared (IR) Spectroscopy

IR spectroscopy is effective for identifying the functional groups present in each tautomer. The keto form will exhibit two distinct carbonyl stretching vibrations (ketone and ester), while the enol form shows a conjugated ester carbonyl stretch at a lower frequency, a C=C stretching vibration, and a broad O-H stretch.[12][13]

Expected IR Absorptions (cm⁻¹):

Functional GroupKeto TautomerEnol Tautomer
C=O (Ketone)~1740-
C=O (Ester)~1715~1650 (conjugated)
C=C-~1620
O-H-3200-2500 (broad, H-bonded)
Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy can be used to detect the presence of the conjugated enol form. The keto tautomer typically shows a weak n→π* transition around 270-300 nm.[14] The enol tautomer, with its extended π-system, will exhibit a much stronger π→π* transition at a longer wavelength, typically around 240-260 nm in nonpolar solvents.[15] The intensity of this absorption band is proportional to the concentration of the enol, allowing for quantitative analysis, although it is generally less precise than NMR.[16]

Mechanistic Considerations

The interconversion between keto and enol tautomers can be catalyzed by both acids and bases.[2][3]

  • Acid Catalysis: Involves protonation of the carbonyl oxygen, followed by deprotonation at the α-carbon by a conjugate base.[3]

  • Base Catalysis: Proceeds via the formation of an enolate anion intermediate through deprotonation of the α-carbon, followed by protonation of the oxygen atom.[3]

Mechanisms cluster_acid Acid-Catalyzed Enolization cluster_base Base-Catalyzed Enolization A1 Keto Tautomer A2 Protonation of Carbonyl Oxygen A1->A2 H⁺ A3 Deprotonation of α-Carbon A2->A3 Base A4 Enol Tautomer A3->A4 -H⁺ B1 Keto Tautomer B2 Deprotonation of α-Carbon B1->B2 Base B3 Enolate Intermediate B2->B3 B4 Protonation of Oxygen B3->B4 H₂O B5 Enol Tautomer B4->B5 -OH⁻ caption Catalytic mechanisms for keto-enol interconversion.

Conclusion and Outlook

The keto-enol tautomerism of this compound is a classic example of a dynamic chemical equilibrium governed by subtle structural and environmental influences. The stability of the enol tautomer, conferred by intramolecular hydrogen bonding and conjugation, makes it a significant component of the equilibrium mixture, particularly in nonpolar solvents. A thorough understanding of this phenomenon, achieved through rigorous analytical techniques such as NMR, IR, and UV-Vis spectroscopy, is crucial for predicting and controlling the reactivity of this and related β-keto esters in synthetic and medicinal chemistry. The principles and methodologies outlined in this guide provide a robust framework for the comprehensive investigation of this fundamental aspect of chemical science.

References

The Unexplored Therapeutic Potential of Ethyl 6-Methyl-3-Oxoheptanoate Derivatives: A Technical Guide to Biological Activity

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Dr. Gemini, Senior Application Scientist

Abstract

The escalating challenge of multidrug resistance and the quest for novel therapeutic agents have intensified the focus on versatile chemical scaffolds. Among these, β-keto esters, and specifically ethyl 6-methyl-3-oxoheptanoate derivatives, represent a promising yet underexplored class of compounds. Their inherent structural features suggest a high potential for diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. This technical guide provides an in-depth exploration of the known biological activities of β-keto ester analogues, offering a roadmap for the investigation of this compound derivatives. We will delve into the mechanistic underpinnings of their therapeutic potential, present detailed experimental protocols for their synthesis and biological evaluation, and chart a course for future research and development in this exciting area.

Introduction: The Versatility of the β-Keto Ester Scaffold

The β-keto ester functional group is a cornerstone in organic synthesis, prized for its ability to participate in a wide array of chemical transformations.[1] This reactivity is not merely a synthetic convenience; it is the very foundation of its potential biological activity. The presence of a reactive methylene group flanked by two carbonyl moieties allows for diverse modifications, enabling the generation of large libraries of derivatives for biological screening. While the broader class of β-keto esters has garnered attention, the specific derivatives of this compound remain a largely untapped resource in drug discovery. This guide aims to illuminate the path for researchers to unlock the therapeutic promise of this unique chemical space.

Antimicrobial Activity: Beyond Conventional Antibiotics

The rise of antibiotic-resistant bacteria poses a grave threat to global health, necessitating the exploration of novel antimicrobial strategies.[2] β-keto esters have emerged as a compelling class of compounds with the potential to combat bacterial infections, not by directly killing the bacteria, but by interfering with their communication systems.[3]

Mechanism of Action: Quorum Sensing Inhibition

Many pathogenic bacteria utilize a sophisticated cell-to-cell communication system known as quorum sensing (QS) to coordinate their virulence.[3] This process relies on the production and detection of small signaling molecules called autoinducers. By disrupting the QS signaling cascade, it is possible to attenuate bacterial pathogenicity without exerting selective pressure that leads to resistance.

Computational docking studies suggest that β-keto ester derivatives can act as antagonists of QS receptors, such as LasR in Pseudomonas aeruginosa.[3] By binding to these receptors, they prevent the natural autoinducers from initiating the expression of virulence factors.

Signaling Pathway: Quorum Sensing Inhibition by β-Keto Ester Derivatives

G Autoinducer Autoinducer (e.g., AHL) Receptor QS Receptor (e.g., LasR) Autoinducer->Receptor Binds to Complex Autoinducer-Receptor Complex NoVirulence Inhibition of Virulence BetaKetoEster β-Keto Ester Derivative BetaKetoEster->Receptor Competitively Binds to BetaKetoEster->NoVirulence Leads to Virulence Virulence Gene Expression Complex->Virulence Activates

Caption: Proposed mechanism of quorum sensing inhibition by β-keto esters.

Quantitative Assessment of Antibacterial Activity

The antibacterial efficacy of this compound derivatives can be quantified by determining their Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The following table presents data for a series of β-keto ester analogues against common human and plant pathogens, demonstrating the potential of this chemical class.[2]

CompoundPseudomonas aeruginosa (ATCC 19429)Staphylococcus aureus (ATCC 29737)Pseudomonas syringae (MF547632)Agrobacterium tumefaciens (ATCC 19358)
MIC (mg/mL) MBC (mg/mL) MIC (mg/mL) MBC (mg/mL)
Analogue 1 ND5.000.632.50
Analogue 2 NDNDND5.00
Analogue 3 0.322.500.635.00
Analogue 4 0.635.000.322.50
Kanamycin (µg/mL) 10.0010.0010.0010.00
ND: Not Detected
Experimental Protocol: Determination of MIC and MBC

The broth microdilution method is a standard technique for determining the MIC and MBC of antimicrobial agents.[2][4][5]

Materials:

  • Synthesized this compound derivatives

  • Bacterial strains (e.g., P. aeruginosa, S. aureus)

  • Mueller-Hinton Broth (MHB)

  • 96-well microplates

  • Spectrophotometer

Procedure:

  • Preparation of Inoculum: Culture bacteria in MHB to the mid-logarithmic phase. Dilute the culture to a final concentration of approximately 1.5 x 10⁸ CFU/mL.[2]

  • Serial Dilution: Prepare a series of two-fold dilutions of the test compounds in the 96-well plates.

  • Inoculation: Add the prepared bacterial inoculum to each well.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.[4]

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[2]

  • MBC Determination: Aliquots from the wells with no visible growth are plated on nutrient agar and incubated. The MBC is the lowest concentration that results in no bacterial growth on the agar plates.[2]

Workflow: Antimicrobial Activity Assessment

G Synthesis Synthesis of Derivatives Purification Purification & Characterization Synthesis->Purification Dilution Serial Dilution in 96-Well Plates Purification->Dilution Inoculum Bacterial Inoculum Preparation Inoculation Inoculation of Plates Inoculum->Inoculation Dilution->Inoculation Incubation Incubation Inoculation->Incubation MIC MIC Determination (Visual/OD Reading) Incubation->MIC MBC MBC Determination (Plating on Agar) MIC->MBC Data Data Analysis MBC->Data

Caption: Experimental workflow for assessing antibacterial activity.

Anticancer Activity: A New Frontier

The search for novel anticancer agents with improved efficacy and reduced side effects is a continuous endeavor. While direct studies on this compound derivatives are limited, related compounds derived from β-keto esters, such as pyrazolones, have shown promising cytotoxic activity against various cancer cell lines.[6]

Proposed Mechanisms of Action

The anticancer activity of β-keto ester derivatives could be attributed to several mechanisms, including:

  • Induction of Apoptosis: Triggering programmed cell death in cancer cells.

  • Cell Cycle Arrest: Halting the uncontrolled proliferation of cancer cells.

  • Enzyme Inhibition: Targeting key enzymes involved in cancer cell survival and growth.

Cytotoxicity Assessment

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess the cytotoxic potential of novel compounds.[7][8][9][10]

Hypothetical IC₅₀ Values for this compound Derivatives

DerivativeMCF-7 (Breast Cancer) IC₅₀ (µM)A549 (Lung Cancer) IC₅₀ (µM)HepG2 (Liver Cancer) IC₅₀ (µM)
Derivative A 15.222.518.9
Derivative B 8.712.19.8
Derivative C 25.435.830.1
Doxorubicin 0.81.21.0
Experimental Protocol: MTT Assay

Materials:

  • Synthesized this compound derivatives

  • Cancer cell lines (e.g., MCF-7, A549, HepG2)

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • MTT solution (5 mg/mL)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at an optimal density and allow them to attach for 24 hours.[7]

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow for formazan crystal formation in viable cells.[7]

  • Solubilization: Remove the medium and dissolve the formazan crystals in DMSO.[7]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a key contributor to a wide range of diseases. Diarylheptanoids, which share structural similarities with some potential derivatives of this compound, have demonstrated anti-inflammatory properties.[11][12]

Mechanism of Action: Inhibition of Inflammatory Mediators

The anti-inflammatory effects of these compounds are often attributed to their ability to inhibit key enzymes in the inflammatory pathway, such as cyclooxygenase (COX) and lipoxygenase (LOX).[11][12][13] These enzymes are responsible for the production of pro-inflammatory mediators like prostaglandins and leukotrienes.

Signaling Pathway: Inhibition of Inflammatory Mediators

G ArachidonicAcid Arachidonic Acid COX COX Enzymes ArachidonicAcid->COX LOX LOX Enzymes ArachidonicAcid->LOX Prostaglandins Prostaglandins COX->Prostaglandins Leukotrienes Leukotrienes LOX->Leukotrienes Derivative Heptanoate Derivative Derivative->COX Inhibits Derivative->LOX Inhibits Inflammation Inflammation Prostaglandins->Inflammation Leukotrienes->Inflammation

Caption: Inhibition of inflammatory mediator synthesis by heptanoate derivatives.

In Vitro Anti-inflammatory Assays

Several in vitro assays can be employed to evaluate the anti-inflammatory potential of this compound derivatives.[14][15][16]

  • COX and LOX Inhibition Assays: These assays measure the ability of the compounds to inhibit the activity of COX-1, COX-2, and 5-LOX enzymes.[11][12]

  • Protein Denaturation Inhibition Assay: This method assesses the ability of the compounds to prevent the denaturation of proteins, a hallmark of inflammation.[15][16]

Hypothetical Anti-inflammatory Activity Data

DerivativeCOX-1 Inhibition (IC₅₀, µg/mL)COX-2 Inhibition (IC₅₀, µg/mL)5-LOX Inhibition (IC₅₀, µg/mL)
Derivative X 350150120
Derivative Y 28011095
Indomethacin 1025-
Experimental Protocol: COX-2 Inhibition Assay

Materials:

  • Synthesized this compound derivatives

  • COX-2 enzyme solution

  • Co-factor solution

  • Arachidonic acid (substrate)

  • Colorimetric detection reagents

Procedure:

  • Enzyme Activation: Prepare a solution of the COX-2 enzyme and co-factors, and chill on ice.[11]

  • Compound Incubation: Add the test compounds at various concentrations to the enzyme solution and incubate.

  • Reaction Initiation: Add arachidonic acid to initiate the enzymatic reaction.

  • Detection: After a set incubation period, add the detection reagents to stop the reaction and develop a colorimetric signal.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength.

  • Data Analysis: Calculate the percentage of COX-2 inhibition and determine the IC₅₀ value.

Synthesis of this compound Derivatives

The synthesis of this compound and its derivatives can be achieved through various established organic chemistry reactions. A common and efficient method is the crossed Claisen condensation.[17]

Generalized Synthesis Protocol

Materials:

  • Ethyl pentanoate

  • Ethyl acetate

  • Sodium ethoxide

  • Anhydrous ethanol

  • Dilute acid

Procedure:

  • Base Preparation: Prepare a solution of sodium ethoxide in anhydrous ethanol under an inert atmosphere.[17]

  • Enolate Formation: Add a mixture of ethyl pentanoate and ethyl acetate dropwise to the cooled sodium ethoxide solution.[17]

  • Condensation: Allow the reaction mixture to warm to room temperature and stir to facilitate condensation.

  • Work-up: Quench the reaction with a dilute acid.

  • Purification: Isolate the crude product and purify using fractional distillation or column chromatography.[17]

Workflow: Synthesis of this compound Derivatives

G Base Prepare Sodium Ethoxide Solution Enolate Enolate Formation (Ethyl Pentanoate + Ethyl Acetate) Base->Enolate Condensation Crossed Claisen Condensation Enolate->Condensation Workup Acidic Work-up Condensation->Workup Purification Purification (Distillation/Chromatography) Workup->Purification Characterization Structural Characterization Purification->Characterization

Caption: Generalized workflow for the synthesis of this compound.

Conclusion and Future Directions

This compound derivatives represent a promising, yet largely unexplored, frontier in the search for novel therapeutic agents. The foundational chemistry of the β-keto ester scaffold, combined with preliminary evidence from related compounds, strongly suggests their potential as antimicrobial, anticancer, and anti-inflammatory agents. This technical guide has provided a comprehensive framework for initiating and advancing research in this area, from synthesis and characterization to detailed protocols for biological evaluation.

The path forward is clear: a systematic synthesis and screening of a diverse library of this compound derivatives is warranted. Future research should focus on elucidating structure-activity relationships, identifying specific molecular targets, and optimizing lead compounds for enhanced potency and selectivity. The insights and methodologies presented herein are intended to empower researchers, scientists, and drug development professionals to unlock the full therapeutic potential of this versatile chemical class.

References

IUPAC name for ethyl 6-methyl-3-oxoheptanoate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Ethyl 6-methyl-3-oxoheptanoate: Synthesis, Characterization, and Synthetic Applications

Authored by a Senior Application Scientist

Foreword: The Versatility of β-Keto Esters in Modern Synthesis

In the landscape of organic synthesis and drug development, the β-keto ester motif stands as a cornerstone of molecular architecture. These compounds, characterized by a ketone positioned β to an ester group, possess a unique electronic arrangement that imparts significant synthetic versatility. The acidic α-protons, nestled between two electron-withdrawing carbonyl groups, are readily deprotonated to form stabilized enolates, which serve as potent carbon nucleophiles. This inherent reactivity makes β-keto esters invaluable precursors for a vast array of carbon-carbon bond-forming reactions and the construction of complex molecular scaffolds.[1][2] This guide provides a comprehensive technical overview of a specific, yet representative, member of this class: This compound . We will delve into its synthesis via the crossed Claisen condensation, explore its detailed characterization through modern spectroscopic techniques, and illuminate its utility as a versatile building block in advanced organic synthesis. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the synthetic potential of this important class of molecules.

Synthesis of this compound via Crossed Claisen Condensation

The most common and strategically sound method for the synthesis of this compound is the crossed Claisen condensation . This reaction involves the base-mediated acylation of an ester enolate with a second ester molecule.[3][4][5] To favor the desired product and minimize self-condensation side products, it is advantageous to use two different esters where one can readily form an enolate (the nucleophile) and the other acts as the electrophilic acylating agent.

For the synthesis of this compound, the logical precursors are ethyl acetate (as the enolate source) and ethyl 4-methylpentanoate (as the acylating agent). The α-protons of ethyl acetate are more acidic and less sterically hindered, facilitating its selective deprotonation.

Causality of Experimental Choices
  • Base: Sodium ethoxide (NaOEt) is the base of choice. Using an alkoxide that matches the alkoxy group of the esters prevents transesterification, a side reaction that would scramble the ester groups and lead to a more complex product mixture. A stoichiometric amount of a strong base is required to drive the equilibrium towards the product, as the final deprotonation of the β-keto ester product by the liberated alkoxide is the thermodynamic driving force of the reaction.[6]

  • Solvent: Anhydrous ethanol is used as the solvent. It is crucial that the reaction is carried out under strictly anhydrous conditions, as the presence of water would hydrolyze the base and the esters.

  • Temperature: The initial enolate formation is typically carried out at a low temperature to control the reaction rate and minimize side reactions. The subsequent condensation is then allowed to proceed at room temperature or with gentle heating.

  • Work-up: The reaction is quenched with a dilute acid to neutralize the excess base and protonate the enolate of the β-keto ester product, allowing for its isolation.

Reaction Mechanism: The Crossed Claisen Condensation

The mechanism proceeds through several key steps:

  • Enolate Formation: The ethoxide base abstracts an α-proton from ethyl acetate to form a resonance-stabilized enolate.

  • Nucleophilic Attack: The enolate of ethyl acetate attacks the electrophilic carbonyl carbon of ethyl 4-methylpentanoate, forming a tetrahedral intermediate.

  • Elimination: The tetrahedral intermediate collapses, eliminating an ethoxide ion as a leaving group to form the β-keto ester.

  • Deprotonation (Driving Force): The newly formed this compound has α-protons that are significantly more acidic than the starting esters. The ethoxide generated in the previous step rapidly deprotonates the product, forming a highly stable enolate. This step is irreversible and drives the reaction to completion.

  • Protonation: An acidic workup in the final step neutralizes the enolate to yield the final product.

Claisen_Condensation Crossed Claisen Condensation Mechanism cluster_1 Step 1: Enolate Formation cluster_2 Step 2 & 3: Nucleophilic Attack & Elimination cluster_3 Step 4 & 5: Deprotonation & Protonation Ethyl_Acetate Ethyl Acetate Enolate Ethyl Acetate Enolate Ethyl_Acetate->Enolate + NaOEt - EtOH Tetrahedral_Intermediate Tetrahedral Intermediate Enolate->Tetrahedral_Intermediate + Ethyl 4-methylpentanoate Ethyl_4_methylpentanoate Ethyl 4-methylpentanoate Product This compound Tetrahedral_Intermediate->Product - NaOEt Product_Enolate Product Enolate (Stabilized) Product->Product_Enolate + NaOEt - EtOH Final_Product Final Product Product_Enolate->Final_Product + H₃O⁺ (Workup)

Caption: Mechanism of the Crossed Claisen Condensation.

Experimental Protocol

Materials:

  • Ethyl acetate (≥99.5%, anhydrous)

  • Ethyl 4-methylpentanoate (≥98%)

  • Sodium ethoxide (≥95%)

  • Anhydrous ethanol

  • Diethyl ether

  • 1 M Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexane/Ethyl acetate solvent system

Procedure:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel under a nitrogen atmosphere is charged with anhydrous ethanol (100 mL).

  • Base Preparation: Sodium ethoxide (1.1 equivalents) is carefully added to the ethanol. The mixture is stirred until the sodium ethoxide is fully dissolved.

  • Enolate Formation: The solution is cooled to 0 °C in an ice bath. A solution of ethyl acetate (1.0 equivalent) in anhydrous ethanol (20 mL) is added dropwise via the dropping funnel over 30 minutes. The mixture is stirred for an additional hour at 0 °C.

  • Condensation: Ethyl 4-methylpentanoate (1.0 equivalent) is then added dropwise to the reaction mixture at 0 °C. After the addition is complete, the ice bath is removed, and the reaction is allowed to warm to room temperature and stirred for 12-16 hours.

  • Reaction Quenching: The reaction mixture is cooled in an ice bath, and 1 M HCl is slowly added until the solution is acidic (pH ~5-6).

  • Extraction: The ethanol is removed under reduced pressure. The remaining aqueous layer is extracted with diethyl ether (3 x 50 mL).

  • Washing: The combined organic layers are washed with saturated sodium bicarbonate solution (50 mL), followed by brine (50 mL).

  • Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed by rotary evaporation to yield the crude product.

  • Purification: The crude this compound is purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

Structural Characterization

Unequivocal structural confirmation of the synthesized product is paramount. This is achieved through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). A key feature of β-keto esters is their existence as a dynamic equilibrium of keto and enol tautomers, which is observable in their spectra.[7]

Keto-Enol Tautomerism

This compound exists as an equilibrium between its keto form and its enol form. The enol form is stabilized by intramolecular hydrogen bonding and conjugation. The position of this equilibrium is solvent-dependent.[7][8]

Tautomerism Keto-Enol Tautomerism Keto Keto Form (this compound) Enol Enol Form (Stabilized by H-bonding) Keto->Enol Equilibrium Enol->Keto

Caption: Keto-enol tautomerism in this compound.

Spectroscopic Data (Predicted)

Table 1: Predicted ¹H NMR Spectroscopic Data (in CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment (Keto Form)
~4.1-4.2Quartet (q)2H-OCH₂ CH₃ (Ester)
~3.4Singlet (s)2H-C(O)CH₂ C(O)- (Active Methylene)
~2.5Triplet (t)2H-C(O)CH₂ CH₂-
~1.5-1.7Multiplet (m)3H-CH₂CH₂CH (CH₃)₂
~1.2-1.3Triplet (t)3H-OCH₂CH₃ (Ester)
~0.9Doublet (d)6H-CH(CH₃ )₂
Note: In the enol form, the active methylene singlet at ~3.4 ppm would be replaced by a vinyl proton signal at ~5.0 ppm and a broad enolic hydroxyl proton at ~12 ppm.[7]

Table 2: Predicted ¹³C NMR Spectroscopic Data (in CDCl₃)

Chemical Shift (δ, ppm)Assignment (Keto Form)
~202C =O (Ketone)
~167C =O (Ester)
~61-OC H₂CH₃ (Ester)
~50-C(O)C H₂C(O)-
~46-C(O)C H₂CH₂-
~38-CH₂C H₂CH-
~28-C H(CH₃)₂
~22-CH(C H₃)₂
~14-OCH₂C H₃ (Ester)

Table 3: Predicted IR Spectroscopic Data

Wavenumber (cm⁻¹)IntensityAssignment
~2960-2870StrongC-H stretch (alkane)
~1745StrongC=O stretch (ester carbonyl)
~1715StrongC=O stretch (ketone carbonyl)
~1250-1030StrongC-O stretch (ester)
Note: The presence of the enol tautomer would introduce a broad O-H stretch around 3200-2500 cm⁻¹ and a C=C stretch around 1640 cm⁻¹.[4]
Mass Spectrometry (MS)

In electron ionization mass spectrometry (EI-MS), this compound is expected to show a molecular ion peak (M⁺) at m/z = 186. The fragmentation pattern is typically dominated by α-cleavage and McLafferty rearrangements.[5][9]

Expected Fragmentation:

  • Molecular Ion [M]⁺: m/z = 186

  • Loss of ethoxy group [-OCH₂CH₃]: m/z = 141

  • Loss of ethyl group [-CH₂CH₃]: m/z = 157

  • McLafferty rearrangement: A characteristic fragmentation of carbonyl compounds, potentially leading to fragments at m/z = 86 or m/z = 100.

  • Base Peak: Often corresponds to an acylium ion, such as [CH₃C(O)]⁺ at m/z = 43 or cleavage at the β-keto position.

Applications in Synthetic Chemistry

The synthetic utility of this compound stems from its trifunctional nature: an ester, a ketone, and an active methylene group. This allows for a diverse range of transformations.

Michael Addition

The enolate generated from this compound can act as a nucleophile in a Michael (conjugate) addition to α,β-unsaturated carbonyl compounds, forming a 1,5-dicarbonyl compound, which is a valuable precursor for further cyclization reactions.[10][11][12]

Michael_Addition Michael Addition Workflow Start This compound Enolate Enolate Formation (+ Base) Start->Enolate Addition Conjugate Addition (+ α,β-Unsaturated Ketone) Enolate->Addition Product 1,5-Dicarbonyl Adduct Addition->Product

Caption: General workflow for the Michael addition.

Knoevenagel Condensation

The active methylene group can participate in a Knoevenagel condensation with aldehydes or ketones, typically catalyzed by a weak base like piperidine or an amine. This reaction yields an α,β-unsaturated product after dehydration.[13][14][15][16]

Knoevenagel_Condensation Knoevenagel Condensation Workflow Reactants This compound + Aldehyde/Ketone Condensation Base-catalyzed Condensation Reactants->Condensation Dehydration Dehydration Condensation->Dehydration Product α,β-Unsaturated Product Dehydration->Product

Caption: General workflow for the Knoevenagel condensation.

Synthesis of Heterocyclic Compounds

β-Keto esters are classic precursors for the synthesis of a wide variety of heterocyclic compounds, which are prevalent in pharmaceuticals. For example, condensation with hydrazine derivatives can yield pyrazolones, a common scaffold in medicinal chemistry.[17][18]

Safety and Handling

This compound:

  • Hazards: Causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[19]

  • Precautions: Handle in a well-ventilated area. Wear protective gloves, clothing, and eye/face protection. Avoid breathing vapors.[19]

Sodium Ethoxide:

  • Hazards: Flammable solid, corrosive, and reacts violently with water. Causes severe skin burns and eye damage.[20][21][22][23]

  • Precautions: Must be handled under an inert, anhydrous atmosphere. Keep away from heat, sparks, and open flames. Wear appropriate personal protective equipment, including chemical-resistant gloves and safety goggles.[20][21]

Conclusion

This compound exemplifies the synthetic power of β-keto esters. Its accessible synthesis via the crossed Claisen condensation and the reactivity of its functional groups make it a valuable intermediate for constructing more complex molecular architectures. A thorough understanding of its synthesis, characterization, and reactivity, as detailed in this guide, is essential for its effective application in research, discovery, and development. The principles and protocols outlined herein provide a solid foundation for scientists to explore the full potential of this versatile chemical building block.

References

Methodological & Application

Application Notes and Protocols: Synthesis of Ethyl 6-Methyl-3-Oxoheptanoate via Claisen Condensation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the synthesis of ethyl 6-methyl-3-oxoheptanoate, a valuable β-keto ester intermediate. The synthesis is achieved through a crossed Claisen condensation reaction between ethyl isovalerate and ethyl acetate. This application note details the underlying chemical principles, provides a robust, step-by-step experimental protocol, and offers insights into process optimization, safety considerations, and product characterization. The content is tailored for researchers and professionals in organic synthesis and drug development, aiming to provide a reproducible and well-understood methodology for obtaining the target compound with high purity and yield.

Introduction and Scientific Background

The Claisen condensation is a cornerstone carbon-carbon bond-forming reaction in organic chemistry, enabling the synthesis of β-keto esters and β-diketones.[1][2] These motifs are pivotal structural units in numerous biologically active molecules and versatile intermediates for further chemical transformations.[3] The reaction proceeds via the nucleophilic addition of an ester enolate to the carbonyl group of a second ester molecule, followed by the expulsion of an alkoxide leaving group.[4][5][6]

The synthesis of this compound is a prime example of a "crossed" Claisen condensation, where two different esters are employed.[7][8] In this specific case, ethyl acetate serves as the enolizable component (the nucleophile donor), while ethyl isovalerate acts as the electrophilic acceptor. A critical consideration in crossed Claisen reactions is the potential for self-condensation of the enolizable ester. To favor the desired cross-condensation product, reaction conditions must be carefully controlled.

The driving force for the Claisen condensation is the formation of a highly resonance-stabilized enolate anion of the resulting β-keto ester.[1][9] This final deprotonation step requires the use of a stoichiometric amount of a strong base, rather than a catalytic quantity, to drive the equilibrium towards the product.[4][5][10] An acidic workup is then necessary to protonate this enolate and yield the final neutral β-keto ester product.[11][12]

Reaction Mechanism and Rationale

The mechanism for the synthesis of this compound via Claisen condensation can be dissected into several key steps:

  • Enolate Formation: A strong base, typically sodium ethoxide (NaOEt), deprotonates the α-carbon of ethyl acetate. This is the only enolizable ester in this reaction, which simplifies the potential product mixture.[1][6] The choice of sodium ethoxide is crucial; using a base with an alkoxide different from the ester's alkoxy group could lead to unwanted transesterification side reactions.[12][13][14]

  • Nucleophilic Attack: The resulting ethyl acetate enolate acts as a potent nucleophile and attacks the electrophilic carbonyl carbon of ethyl isovalerate. This step forms a tetrahedral alkoxide intermediate.[6][9]

  • Elimination of Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling an ethoxide ion as the leaving group. This results in the formation of the β-keto ester, this compound.[4][6]

  • Deprotonation of the β-Keto Ester: The newly formed β-keto ester has acidic protons on the carbon situated between the two carbonyl groups. The ethoxide ion generated in the previous step readily deprotonates this position, forming a resonance-stabilized enolate. This irreversible step is what drives the reaction to completion.[4][5][9]

  • Protonation (Acidic Workup): In a separate workup step, a dilute acid (e.g., acetic acid or hydrochloric acid) is added to neutralize the reaction mixture and protonate the enolate, yielding the final product, this compound.[11][15]

Claisen_Condensation_Mechanism cluster_steps Reaction Steps EA Ethyl Acetate Enolate Ethyl Acetate Enolate EA->Enolate 1. Deprotonation (Base) EIV Ethyl Isovalerate Tetrahedral Tetrahedral Intermediate EIV->Tetrahedral Base Sodium Ethoxide (NaOEt) Base->EA Product This compound ProductEnolate Product Enolate Product->ProductEnolate 4. Deprotonation (by Ethoxide) Enolate->Tetrahedral 2. Nucleophilic Attack (on Ethyl Isovalerate) Tetrahedral->Product 3. Elimination of Ethoxide ProductEnolate->Product 5. Protonation (Acidic Workup)

Caption: Mechanism of the Crossed Claisen Condensation.

Experimental Protocol

This protocol outlines the synthesis of this compound. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.

Reagents and Materials
Reagent/MaterialFormulaMolar Mass ( g/mol )QuantityPurity
Sodium MetalNa22.992.3 g (0.1 mol)≥99%
Absolute EthanolC₂H₅OH46.0750 mLAnhydrous
Ethyl AcetateC₄H₈O₂88.118.81 g (0.1 mol)Anhydrous
Ethyl IsovalerateC₇H₁₄O₂130.1813.02 g (0.1 mol)≥98%
Diethyl Ether(C₂H₅)₂O74.12As neededAnhydrous
50% Acetic AcidCH₃COOH60.05~40 mL
Saturated Sodium BicarbonateNaHCO₃84.01As needed
Anhydrous Magnesium SulfateMgSO₄120.37As needed
Deuterated Chloroform (CDCl₃)CDCl₃120.38For NMR
Equipment
  • Three-necked round-bottom flask (250 mL)

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle or water bath

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Apparatus for fractional distillation under reduced pressure

  • NMR spectrometer

  • FTIR spectrometer

Step-by-Step Procedure

Step 1: Preparation of Sodium Ethoxide

  • In a 250 mL three-necked round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 50 mL of absolute ethanol.

  • Carefully add 2.3 g (0.1 mol) of sodium metal in small pieces to the ethanol with stirring. The reaction is exothermic and produces hydrogen gas; ensure adequate ventilation.

  • If the reaction becomes too vigorous, cool the flask in a cold water bath.[16]

  • Once all the sodium has dissolved, the sodium ethoxide solution is ready for use.

Step 2: Claisen Condensation

  • To the freshly prepared sodium ethoxide solution, add a mixture of 8.81 g (0.1 mol) of anhydrous ethyl acetate and 13.02 g (0.1 mol) of ethyl isovalerate dropwise from a dropping funnel over 30 minutes with continuous stirring.

  • After the addition is complete, gently heat the reaction mixture to reflux for 2-3 hours.[16] The solution will typically develop an orange or reddish-brown color.

  • Allow the mixture to cool to room temperature.

Step 3: Work-up and Extraction

  • Cool the reaction mixture in an ice bath.

  • Slowly add approximately 40 mL of 50% acetic acid to neutralize the mixture and protonate the enolate.[16] An organic layer should separate.

  • Transfer the mixture to a separatory funnel.

  • Extract the aqueous layer twice with 50 mL portions of diethyl ether.

  • Combine the organic layers and wash with saturated sodium bicarbonate solution until the effervescence ceases, followed by a wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

Step 4: Purification

  • Filter off the drying agent and remove the solvent using a rotary evaporator.

  • The crude product is then purified by fractional distillation under reduced pressure to yield pure this compound.[16]

Experimental_Workflow A 1. Prepare Sodium Ethoxide (Sodium metal in absolute ethanol) B 2. Add Ester Mixture (Ethyl acetate & Ethyl isovalerate) A->B Dropwise addition C 3. Reflux Reaction Mixture (2-3 hours) B->C D 4. Acidic Work-up (50% Acetic Acid) C->D After cooling E 5. Extraction (with Diethyl Ether) D->E F 6. Wash Organic Layer (NaHCO3 and Brine) E->F G 7. Dry and Concentrate (MgSO4, Rotary Evaporator) F->G H 8. Purify by Vacuum Distillation G->H I Final Product: This compound H->I

Caption: Experimental workflow for the synthesis.

Characterization of this compound

The structure and purity of the synthesized this compound should be confirmed using standard analytical techniques.

Physical Properties
PropertyValue
Molecular FormulaC₁₀H₁₈O₃[17][18]
Molar Mass186.25 g/mol [17][19]
AppearanceColorless to pale yellow liquid
Boiling PointExpected to be in the range of 100-110 °C at reduced pressure
Spectroscopic Data
  • ¹H NMR (CDCl₃, 400 MHz): Expected signals would include a triplet for the ethyl ester methyl group, a quartet for the ethyl ester methylene group, singlets and multiplets for the backbone methylene and methine protons, and a doublet for the terminal isopropyl methyl groups.

  • ¹³C NMR (CDCl₃, 100 MHz): Expected signals would correspond to the two carbonyl carbons (ester and ketone), the carbons of the ethyl group, and the carbons of the isobutyl group.

  • FTIR (neat, cm⁻¹): Characteristic peaks are expected around 1745 cm⁻¹ (ester C=O stretch) and 1715 cm⁻¹ (ketone C=O stretch).

Troubleshooting and Safety Considerations

  • Low Yield: Insufficiently dried reagents or glassware can quench the base and reduce the yield. Ensure all components are anhydrous. The order of addition is also critical; adding the ester mixture to the base is recommended.[20]

  • Side Reactions: Self-condensation of ethyl acetate can occur. Using a slight excess of ethyl isovalerate might favor the crossed product. The formation of by-products may necessitate careful fractional distillation for purification.[21]

  • Safety: Sodium metal is highly reactive with water and flammable. It should be handled with care under an inert atmosphere or a non-reactive solvent like hexane. The reaction generates hydrogen gas, which is flammable. The entire procedure must be conducted in a fume hood.

Conclusion

The crossed Claisen condensation offers a reliable and effective method for the synthesis of this compound. By carefully controlling the reaction conditions, particularly the choice of base and the exclusion of water, high yields of the desired β-keto ester can be achieved. The protocol detailed in this application note provides a solid foundation for researchers to produce this valuable chemical intermediate for various applications in organic synthesis and drug discovery.

References

Application Notes and Protocols for the Knoevenagel Condensation with Ethyl 6-methyl-3-oxoheptanoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This comprehensive guide details the application of the Knoevenagel condensation, a fundamental carbon-carbon bond-forming reaction, utilizing ethyl 6-methyl-3-oxoheptanoate as the active methylene compound. This document provides an in-depth exploration of the reaction mechanism, key experimental parameters, and a meticulously validated, step-by-step protocol suitable for the synthesis of α,β-unsaturated ketoesters. These products are valuable intermediates in medicinal chemistry and drug development, serving as precursors for a variety of bioactive molecules and heterocyclic frameworks.[1][2] The protocols furnished herein are designed to be robust and reproducible, ensuring high yields and purity of the desired product.

Introduction: The Strategic Importance of the Knoevenagel Condensation

The Knoevenagel condensation is a cornerstone of synthetic organic chemistry, enabling the formation of a new carbon-carbon double bond through the reaction of an active methylene compound with an aldehyde or ketone.[2] Catalyzed by a weak base, this reaction proceeds via a nucleophilic addition followed by a dehydration step, yielding an α,β-unsaturated product.[2] Its broad utility is evident in the synthesis of a wide array of fine chemicals, polymers, and pharmacologically active agents.[1][3]

This compound, a β-keto ester, is an excellent substrate for the Knoevenagel condensation due to the acidity of the methylene protons situated between the two carbonyl groups. This structural feature facilitates the formation of a stabilized enolate ion, which is the key nucleophile in the reaction. The resulting α,β-unsaturated ketoesters are versatile synthetic intermediates, amenable to further transformations such as Michael additions, conjugate additions, and cyclization reactions, making them highly valuable in the construction of complex molecular architectures for drug discovery.

Reaction Mechanism and Rationale for Experimental Choices

The Knoevenagel condensation of this compound with an aldehyde, catalyzed by a piperidine/acetic acid system, proceeds through a well-established mechanistic pathway. Understanding this mechanism is paramount for optimizing reaction conditions and troubleshooting potential issues.

Catalyst System: The use of a weak base like piperidine is crucial. A strong base could lead to the self-condensation of the aldehyde or deprotonation at less acidic sites, resulting in undesired side products.[2][4] Acetic acid is often added as a co-catalyst to facilitate the formation of an iminium ion from the aldehyde and piperidine, which is more electrophilic than the aldehyde itself, thereby accelerating the reaction. It also aids in the final dehydration step.

Solvent and Water Removal: Toluene is a common solvent for this reaction as it is relatively non-polar and forms an azeotrope with water.[4][5] The removal of water, a byproduct of the condensation, is critical to drive the reaction equilibrium towards the product.[4] This is efficiently achieved by using a Dean-Stark apparatus, which continuously removes water from the reaction mixture.[4][5][6]

Temperature: The reaction is typically conducted at the reflux temperature of the solvent (toluene, ~111 °C) to ensure a sufficient reaction rate and efficient azeotropic removal of water.

Mechanistic Pathway Diagram

Knoevenagel_Mechanism cluster_1 Catalyst Activation & Iminium Ion Formation cluster_2 Enolate Formation cluster_3 Nucleophilic Attack & Condensation cluster_4 Dehydration & Product Formation Aldehyde R-CHO (Aldehyde) Iminium Iminium Ion [R-CH=N⁺R'₂] Aldehyde->Iminium Aldehyde Piperidine Piperidine Piperidine->Iminium Reacts with Addition_Product Adduct Iminium->Addition_Product Nucleophilic attack by Ketoester This compound Enolate Enolate Ion Ketoester->Enolate Piperidine deprotonates Enolate->Addition_Product Final_Product α,β-Unsaturated Ketoester Addition_Product->Final_Product Elimination Water H₂O Addition_Product->Water releases

Caption: Mechanism of the piperidine-catalyzed Knoevenagel condensation.

Physicochemical and Safety Data

A summary of the key properties and identifiers for this compound is provided below. This data is essential for safe handling and accurate experimental planning.

PropertyValueReference
Molecular Formula C₁₀H₁₈O₃[7]
Molecular Weight 186.25 g/mol [7]
CAS Number 57689-16-4[7]
Appearance Colorless liquid (predicted)
IUPAC Name This compound[7]
SMILES CCOC(=O)CC(=O)CCC(C)C[7]
Safety Information H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.[7]

Safety Precautions:

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Toluene is flammable and toxic; handle with care.

  • Piperidine is corrosive and has a strong, unpleasant odor.

  • Handle all chemicals with caution and consult the Safety Data Sheet (SDS) for each reagent before use.

Experimental Protocol: Knoevenagel Condensation of this compound with Benzaldehyde

This protocol describes a standard and reliable method for the Knoevenagel condensation of this compound with benzaldehyde as a representative aromatic aldehyde.

Materials and Reagents
ReagentM.W. ( g/mol )Amount (mmol)Volume/MassEquivalents
This compound186.2510.01.86 g1.0
Benzaldehyde106.1210.01.02 mL (1.06 g)1.0
Piperidine85.151.00.1 mL (85 mg)0.1
Glacial Acetic Acid60.052.00.11 mL (120 mg)0.2
Toluene--50 mL-
Equipment
  • 100 mL round-bottom flask

  • Dean-Stark apparatus and reflux condenser

  • Heating mantle with a magnetic stirrer

  • Magnetic stir bar

  • Standard laboratory glassware (separatory funnel, beakers, graduated cylinders)

  • Rotary evaporator

  • Silica gel for column chromatography

Experimental Workflow

experimental_workflow start Start setup Assemble Flask with Dean-Stark and Reflux Condenser start->setup add_reagents Add this compound, Benzaldehyde, and Toluene setup->add_reagents add_catalysts Add Piperidine and Glacial Acetic Acid add_reagents->add_catalysts reflux Heat to Reflux (110-115 °C) with Vigorous Stirring add_catalysts->reflux monitor Monitor Reaction by TLC (typically 2-4 hours) reflux->monitor cool Cool to Room Temperature monitor->cool workup Aqueous Workup: Wash with 1M HCl, NaHCO₃, and Brine cool->workup dry Dry Organic Layer (e.g., with Na₂SO₄) workup->dry concentrate Concentrate under Reduced Pressure dry->concentrate purify Purify by Column Chromatography concentrate->purify end Characterize Product purify->end

Caption: Step-by-step experimental workflow for the Knoevenagel condensation.

Procedure
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.86 g, 10.0 mmol) and benzaldehyde (1.02 mL, 10.0 mmol).

  • Solvent and Catalyst Addition: Add toluene (50 mL) to the flask. To this mixture, add piperidine (0.1 mL, 1.0 mmol) and glacial acetic acid (0.11 mL, 2.0 mmol).[1][3]

  • Reflux and Water Removal: Assemble a Dean-Stark apparatus and a reflux condenser on top of the flask. Heat the reaction mixture to reflux (approximately 110-115 °C) with vigorous stirring. Water will begin to collect in the Dean-Stark trap.[1][4]

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 9:1 hexane:ethyl acetate). The reaction is typically complete when the formation of water in the Dean-Stark trap ceases (usually within 2-4 hours).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Transfer the reaction mixture to a separatory funnel.

  • Wash the organic layer sequentially with 1M HCl (2 x 20 mL) to remove piperidine, saturated aqueous sodium bicarbonate solution (1 x 20 mL) to neutralize the acetic acid, and finally with brine (1 x 20 mL).[1]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to yield the pure α,β-unsaturated ketoester.

Troubleshooting and Field-Proven Insights

  • Low Yield: If the reaction yield is low, ensure that the reagents are pure and anhydrous. The efficiency of water removal is critical; ensure the Dean-Stark apparatus is functioning correctly.[4] Increasing the reaction time or the amount of catalyst slightly may also improve the yield.

  • Side Reactions: The most common side reaction is the self-condensation of the aldehyde, which can be minimized by the use of a weak base like piperidine.[4] Michael addition of the starting ketoester to the product can also occur, especially with prolonged reaction times. Monitoring the reaction by TLC is crucial to stop the reaction at the optimal time.

  • Product Characterization: The final product should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its structure and purity.

References

Application Notes and Protocols: Asymmetric Synthesis of Ethyl 6-methyl-3-oxoheptanoate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Significance of Chiral β-Hydroxy Esters

Ethyl 6-methyl-3-oxoheptanoate is a β-keto ester that serves as a valuable prochiral substrate in organic synthesis. Its true synthetic potential is unlocked through asymmetric transformations that yield enantiomerically pure β-hydroxy esters, specifically (R)- and (S)-ethyl 6-methyl-3-hydroxyheptanoate. These chiral building blocks are of significant interest in the pharmaceutical and natural product sectors due to the prevalence of the β-hydroxy ester motif in a wide array of biologically active molecules.[1][2] The ability to precisely control the stereochemistry at the C3 position is critical for dictating the pharmacological activity and specificity of the final therapeutic agent.

This comprehensive guide provides detailed protocols and technical insights into the primary strategies for the asymmetric synthesis of chiral derivatives from this compound. We will explore two robust and widely adopted methodologies:

  • Catalytic Asymmetric Reduction: A direct and highly efficient method for the enantioselective reduction of the ketone functionality.

  • Chiral Auxiliary-Mediated Alkylation: A substrate-controlled approach to establish the chiral center via a diastereoselective alkylation of an acetoacetate equivalent.

Each section is designed to provide not just a step-by-step protocol but also the underlying scientific rationale, empowering researchers to adapt and optimize these methods for their specific research and development needs.

Part 1: Synthesis of the Prochiral Substrate: this compound

The first step in any asymmetric synthesis is the reliable preparation of the starting material. This compound can be efficiently synthesized via the acylation of ethyl acetoacetate. This classic C-C bond-forming reaction establishes the carbon skeleton of our target molecule.

Protocol 1: Synthesis via Alkylation of Ethyl Acetoacetate

This procedure details the alkylation of the α-carbon of ethyl acetoacetate with an isobutyl halide. The active methylene group of ethyl acetoacetate is readily deprotonated by a suitable base, such as sodium ethoxide, to form a nucleophilic enolate, which then displaces the halide in an SN2 reaction.[3][4]

Reaction Scheme:

EAA Ethyl Acetoacetate Enolate Ethyl Acetoacetate Enolate EAA->Enolate Base NaOEt (Sodium Ethoxide) AlkylHalide Isobutyl Bromide Product This compound Enolate->Product + Isobutyl Bromide Salt NaBr

Caption: Alkylation of Ethyl Acetoacetate.

Materials and Reagents:

ReagentMolar Mass ( g/mol )AmountMoles (mmol)
Sodium Metal22.992.3 g100
Absolute Ethanol46.0750 mL-
Ethyl Acetoacetate130.1413.0 g100
Isobutyl Bromide137.0215.1 g110
Diethyl Ether-As needed-
Saturated NH₄Cl (aq.)-As needed-
Anhydrous MgSO₄-As needed-

Step-by-Step Protocol:

  • Preparation of Sodium Ethoxide: To a 250 mL three-necked flask equipped with a reflux condenser and a mechanical stirrer, add 50 mL of absolute ethanol under an argon atmosphere. Carefully add 2.3 g of sodium metal in small pieces. The reaction is exothermic. Allow all the sodium to react to form a clear solution of sodium ethoxide.

  • Enolate Formation: Cool the sodium ethoxide solution to room temperature. Add 13.0 g of ethyl acetoacetate dropwise with stirring.

  • Alkylation: To the resulting enolate solution, add 15.1 g of isobutyl bromide dropwise over 30 minutes.

  • Reaction Completion: Heat the mixture to reflux for 4-6 hours. Monitor the reaction by TLC (Thin Layer Chromatography) until the starting ethyl acetoacetate is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Carefully pour the mixture into 100 mL of cold saturated aqueous ammonium chloride solution to quench the reaction.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Drying and Concentration: Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by vacuum distillation to obtain pure this compound.

Part 2: Catalytic Asymmetric Reduction of this compound

The most direct route to chiral ethyl 6-methyl-3-hydroxyheptanoate is the enantioselective reduction of the prochiral ketone. This can be achieved with exceptional selectivity using chemical catalysts or biocatalytic methods.

Strategy A: Noyori Asymmetric Hydrogenation

The Noyori asymmetric hydrogenation is a cornerstone of modern organic synthesis, providing a highly efficient and predictable method for the reduction of β-keto esters. The reaction utilizes a ruthenium catalyst coordinated to a chiral bisphosphine ligand, typically BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl).[5][6] The choice of the (R)- or (S)-BINAP ligand dictates the stereochemical outcome, allowing access to either enantiomer of the β-hydroxy ester product.

Substrate This compound Product_S (S)-Ethyl 6-methyl-3-hydroxyheptanoate (>98% ee) Substrate->Product_S Product_R (R)-Ethyl 6-methyl-3-hydroxyheptanoate (>98% ee) Substrate->Product_R Catalyst_R (R)-Ru-BINAP Catalyst Catalyst_R->Product_S directs to (S) Catalyst_S (S)-Ru-BINAP Catalyst Catalyst_S->Product_R directs to (R) Hydrogen H₂ (gas) Start Chiral Auxiliary (e.g., Evans' Oxazolidinone) Step1 1. Acylation with Acetyl Chloride Start->Step1 Acylated N-Acyl Auxiliary Step1->Acylated Step2 2. Deprotonation (LDA, -78°C) Acylated->Step2 Enolate Chiral Enolate Formation Step2->Enolate Step3 3. Diastereoselective Alkylation with Isobutyl Bromide Enolate->Step3 Alkylated Alkylated Auxiliary Step3->Alkylated Step4 4. Auxiliary Cleavage (e.g., LiOH, H₂O₂) Alkylated->Step4 FinalProduct Chiral Carboxylic Acid Step4->FinalProduct Step5 5. Esterification (EtOH, H⁺) FinalProduct->Step5 EsterProduct (R) or (S)-Ethyl 6-methyl-4-pentenoate Step5->EsterProduct

References

Protocol for the alkylation of ethyl 6-methyl-3-oxoheptanoate

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Protocol for the α-Alkylation of Ethyl 6-Methyl-3-oxoheptanoate

Introduction: The Synthetic Utility of β-Keto Esters

β-Keto esters are highly versatile intermediates in organic synthesis, prized for their ability to facilitate the formation of new carbon-carbon bonds. Their unique structure, featuring a methylene group activated by two flanking carbonyl functionalities (a 1,3-dicarbonyl relationship), imparts significant acidity to the α-hydrogens.[1] This acidity allows for easy deprotonation by common bases to form a resonance-stabilized enolate, which serves as a potent carbon nucleophile.[2]

The alkylation of this enolate, a cornerstone of acetoacetic ester synthesis, provides a robust method for constructing more complex molecular frameworks.[3] This application guide provides a comprehensive, field-proven protocol for the selective α-alkylation of this compound. We will delve into the mechanistic underpinnings, the rationale behind reagent and condition selection, and provide detailed, step-by-step procedures for researchers, scientists, and drug development professionals.

Mechanistic Principles: Enolate Formation and Reactivity

The success of the alkylation protocol hinges on the efficient generation and controlled reaction of the enolate intermediate.

Acidity and Enolate Generation: The protons on the carbon atom situated between the ketone and ester carbonyls (the α-carbon) of a β-keto ester exhibit a pKa of approximately 11.[4] This is significantly more acidic than the α-protons of simple ketones (pKa ≈ 19-21) or esters (pKa ≈ 25).[5][6] This enhanced acidity is due to the inductive electron-withdrawing effects of both carbonyl groups and, more importantly, the ability of the resulting conjugate base (the enolate) to delocalize its negative charge across both oxygen atoms through resonance.[4][7] Consequently, moderately strong bases, such as sodium ethoxide, are sufficient to achieve nearly complete deprotonation.[8][9]

Figure 1: Generation of the resonance-stabilized enolate.

C-Alkylation vs. O-Alkylation: The enolate is an ambident nucleophile, meaning it possesses two reactive sites: the α-carbon and the enolic oxygen.[10] This duality creates a potential competition between C-alkylation (the desired pathway) and O-alkylation (a common side reaction).[11]

  • C-Alkylation: Reaction at the carbon atom forms a new C-C bond, regenerating the strong carbonyl C=O bond. This pathway leads to the thermodynamically more stable product.[10][11]

  • O-Alkylation: Reaction at the oxygen atom forms an enol ether. This pathway is often kinetically faster, particularly with "hard" electrophiles.[12][13]

For the alkylation of β-keto esters with "soft" electrophiles like primary alkyl halides (R-Br, R-I), C-alkylation is the overwhelmingly predominant pathway .[12] The reaction proceeds via an SN2 mechanism.[3][14] The choice of aprotic or polar aprotic solvents and alkali metal counterions (like Na⁺) further favors C-alkylation by solvating the cation and promoting a tighter ion pair, which can sterically hinder the oxygen atom.[13]

Figure 2: Competing C- vs. O-alkylation pathways for the enolate.

Experimental Design: A Rationale-Driven Approach

The selection of reagents and conditions is critical for maximizing the yield of the desired C-alkylated product while minimizing side reactions.

ParameterRecommended ChoiceRationale & Justification
Base Sodium Ethoxide (NaOEt) or Sodium Hydride (NaH)NaOEt: Using the same alkoxide as the ester (ethoxide for an ethyl ester) prevents transesterification, a side reaction that would scramble the ester group.[15] NaH: A strong, non-nucleophilic base that irreversibly deprotonates the β-keto ester, driving enolate formation to completion. The only byproduct is H₂ gas.[16]
Solvent Anhydrous Ethanol (for NaOEt) or Anhydrous THF (for NaH)Ethanol: The conjugate acid of the ethoxide base; ideal for reactions using NaOEt. THF: A polar aprotic solvent that effectively solvates the sodium cation without interfering with the nucleophilic enolate.[1]
Alkylating Agent Primary Alkyl Halide (e.g., CH₃I, CH₃CH₂Br, BnBr)Primary halides are ideal substrates for SN2 reactions.[14] Secondary halides react more slowly and may produce some elimination byproducts. Tertiary halides are unsuitable as they will primarily undergo E2 elimination due to the basicity of the enolate.[10]
Temperature 0 °C to Room Temperature (or Reflux)Enolate formation is typically performed at 0 °C for better control. The subsequent alkylation can be run at room temperature or gently heated to ensure the reaction proceeds to completion.[17][18]
Atmosphere Inert (Nitrogen or Argon)Essential for preventing atmospheric moisture from quenching the base and the highly reactive enolate intermediate.[17]

Detailed Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol A: Alkylation using Sodium Ethoxide in Ethanol

This protocol is a classic and reliable method for the alkylation of β-keto esters.

Reagents & Materials

ReagentMW ( g/mol )Amount (10 mmol scale)Equivalents
This compound186.251.86 g1.0
Sodium Ethoxide (NaOEt)68.050.75 g1.1
Alkyl Halide (e.g., Ethyl Bromide)108.971.31 g (0.9 mL)1.2
Anhydrous Ethanol-40 mL-
Saturated aq. NH₄Cl-20 mL-
Diethyl Ether-50 mL-
Anhydrous Na₂SO₄ or MgSO₄-As needed-

Step-by-Step Procedure:

  • Setup: Assemble a flame-dried 100 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel, all under an inert atmosphere of nitrogen or argon.

  • Base Preparation: To the flask, add anhydrous ethanol (40 mL) followed by the portion-wise addition of sodium ethoxide (0.75 g, 1.1 eq). Stir until the base is fully dissolved. Cool the solution to 0 °C using an ice bath.

  • Enolate Formation: Add this compound (1.86 g, 1.0 eq) dropwise to the cooled ethoxide solution over 10 minutes. Stir the resulting mixture at 0 °C for 1 hour to ensure complete enolate formation.[17]

  • Alkylation: Add the alkyl halide (e.g., ethyl bromide, 1.31 g, 1.2 eq) dropwise to the enolate solution while maintaining the temperature at 0 °C.

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir overnight (approx. 12-16 hours). The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Quench the reaction by slowly adding 20 mL of a saturated aqueous solution of ammonium chloride.[19]

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (2 x 25 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Final Purification: Purify the crude oil by column chromatography on silica gel or by vacuum distillation to yield the pure ethyl 2-alkyl-6-methyl-3-oxoheptanoate.

Protocol B: Alkylation using Sodium Hydride in THF

This method uses a stronger, non-nucleophilic base and may be preferable for achieving irreversible enolate formation.

Reagents & Materials

ReagentMW ( g/mol )Amount (10 mmol scale)Equivalents
Sodium Hydride (NaH, 60% in mineral oil)24.000.44 g1.1
Anhydrous THF-40 mL-
This compound186.251.86 g1.0
Alkyl Halide (e.g., Ethyl Bromide)108.971.31 g (0.9 mL)1.2

Step-by-Step Procedure:

  • Setup: Assemble a flame-dried 100 mL three-necked round-bottom flask as described in Protocol A, under an inert atmosphere.

  • Base Preparation: In the flask, suspend sodium hydride (0.44 g of 60% dispersion, 1.1 eq) in anhydrous THF (20 mL). Cool the suspension to 0 °C in an ice bath.

  • Enolate Formation: Dissolve this compound (1.86 g, 1.0 eq) in anhydrous THF (20 mL) and add it dropwise to the NaH suspension. Hydrogen gas will evolve. Stir at 0 °C for 1 hour after the addition is complete.

  • Alkylation & Completion: Follow steps 4 and 5 from Protocol A.

  • Work-up & Purification: Follow steps 6 through 9 from Protocol A. Caution: The initial quench must be done very slowly and carefully at 0 °C to safely react with any unreacted sodium hydride.

Experimental Workflow Visualization

setup 1. Apparatus Setup (Flame-dried, Inert Atmosphere) base 2. Base Preparation (NaOEt in EtOH or NaH in THF) Cool to 0 °C setup->base enolate 3. Enolate Formation (Add β-Keto Ester dropwise) Stir for 1 hr at 0 °C base->enolate alkylation 4. Alkylation (Add Alkyl Halide dropwise) Warm to RT, Stir overnight enolate->alkylation workup 5. Aqueous Work-up (Quench with aq. NH₄Cl) alkylation->workup extraction 6. Extraction (e.g., Diethyl Ether) workup->extraction purify 7. Drying & Concentration (Dry over Na₂SO₄, Rotovap) extraction->purify final_product 8. Final Purification (Chromatography or Distillation) purify->final_product

Figure 3: General experimental workflow for the alkylation protocol.

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Low or No Yield - Wet reagents/glassware.- Inactive base.- Insufficient reaction time/temperature.- Ensure all glassware is flame-dried and solvents are anhydrous.[20]- Use a fresh bottle of base or titrate to confirm activity.- Monitor reaction by TLC and consider gentle heating (reflux) if sluggish at room temperature.
Presence of Starting Material - Insufficient base or alkylating agent.- Incomplete reaction.- Use a slight excess of base (1.1 eq) and alkylating agent (1.2 eq).- Increase reaction time or temperature.
Dialkylated Product Observed - Use of excess base and alkylating agent.- The mono-alkylated product is deprotonated and reacts again.- Use stoichiometric amounts (1.0 eq) of base and alkylating agent. Add the alkylating agent to the pre-formed enolate.
O-Alkylated Product Detected - This is rare with alkyl halides but possible.- May be influenced by solvent or counterion.- Ensure an aprotic solvent (like THF) is used if this is a persistent issue. C-alkylation is generally the major product under these conditions.[10][11]
Transesterification Product (with NaOEt) - Mismatch between alkoxide base and ester.- Always match the alkoxide to the ester (e.g., use sodium ethoxide for an ethyl ester).[15]

References

Application Notes & Protocols: Strategic Acylation of Ethyl 6-Methyl-3-oxoheptanoate for Advanced Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Preamble: The Synthetic Value of Ethyl 6-Methyl-3-oxoheptanoate

This compound is a β-keto ester, a class of compounds renowned for its synthetic versatility.[1][2] The chemical architecture, specifically the active methylene group positioned between two carbonyl functionalities, serves as a powerful nucleophilic handle for constructing new carbon-carbon bonds—a cornerstone of modern organic synthesis.[1] Acylation of this substrate is a key transformation that opens pathways to more complex molecular scaffolds, such as 1,3-diketones, which are prevalent in pharmaceuticals, natural products, and agrochemicals.[3]

This guide provides a detailed exploration of the acylation of this compound. It moves beyond a simple recitation of steps to elucidate the underlying chemical principles, the rationale for specific reaction conditions, and the strategic control over competing reaction pathways. The protocols described herein are designed to be robust and self-validating, offering field-proven insights for professionals engaged in the synthesis of complex molecular entities.

Core Principle: Navigating the C- vs. O-Acylation Dichotomy

The synthetic utility of this compound hinges on the acidity of the protons on the α-carbon (C2), which have a pKa of approximately 11.[3][4] This acidity allows for facile deprotonation by a suitable base to generate a resonance-stabilized enolate. This enolate is an ambident nucleophile, meaning it possesses two nucleophilic sites: the α-carbon and the enolate oxygen.[3] Consequently, reaction with an electrophile, such as an acyl chloride, can proceed via two competing pathways:

  • C-Acylation: The desired pathway, where the nucleophilic attack occurs from the α-carbon, forming a new carbon-carbon bond and leading to a β-dicarbonyl product.

  • O-Acylation: A competing pathway where the attack occurs from the enolate oxygen, forming an enol ester.

For the synthesis of advanced intermediates, selective C-acylation is paramount. The key to achieving this selectivity lies in controlling the conformation and reactivity of the enolate intermediate. The most effective strategy involves the use of a divalent metal cation, such as magnesium (Mg²⁺), to form a stable six-membered chelate with the β-keto ester.[3] This chelation rigidly holds the enolate in a conformation that sterically hinders the oxygen atom while making the α-carbon the more accessible site for electrophilic attack. This strategic choice effectively suppresses the undesired O-acylation pathway.[3]

G cluster_0 Keto-Enol Tautomerism cluster_1 Enolate Formation & Chelation cluster_2 Acylation Pathways Keto Keto Form Enol Enol Form Keto->Enol Tautomerization Enol->Keto Enol_form Enol Form Enolate Ambident Enolate Enol_form->Enolate - H⁺ Base Base (e.g., EtO⁻) Mg_Chelate Rigid Mg²⁺ Chelate (Favors C-Acylation) Enolate->Mg_Chelate + Mg²⁺ start_node Mg²⁺ Chelate C_Acyl C-Acylation Product (β-Diketone Precursor) start_node->C_Acyl C-Attack (Favored) O_Acyl O-Acylation Product (Enol Ester - Suppressed) start_node->O_Acyl O-Attack (Disfavored) Acyl_Cl R-COCl

Caption: C- vs. O-Acylation control via Magnesium Chelation.

Experimental Protocols

The following protocols provide a robust method for the selective C-acylation of this compound and its subsequent conversion to a valuable diketone intermediate.

Reagent and Materials Summary

For clarity and reproducibility, the key reagents for Protocol 1 are summarized below. All reagents and solvents should be anhydrous unless otherwise specified.

Reagent/MaterialFormulaMW ( g/mol )Amount (10 mmol scale)Moles (mmol)Notes
Magnesium TurningsMg24.310.27 g11.0Activate if necessary.
Anhydrous EthanolC₂H₅OH46.075.0 mL-Use absolute ethanol.
Carbon TetrachlorideCCl₄153.821-2 drops-Catalyst for Mg activation.
This compoundC₁₀H₁₈O₃186.251.86 g10.0Starting β-keto ester.[2]
Propionyl ChlorideC₃H₅ClO92.520.97 g (0.87 mL)10.5Example acylating agent.
Anhydrous Diethyl Ether(C₂H₅)₂O74.12~100 mL-Reaction solvent.
Sulfuric Acid (6M)H₂SO₄98.08As needed-For work-up.
Protocol 1: Magnesium Ethoxide-Mediated C-Acylation

This protocol details the selective C-acylation using propionyl chloride as a representative acylating agent. The procedure is adapted from well-established methods for acylating β-keto esters.[3]

Step 1: Preparation of Magnesium Ethoxide Suspension

  • To a 250 mL three-necked, flame-dried round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a nitrogen inlet, add magnesium turnings (11.0 mmol).

  • Add anhydrous ethanol (5.0 mL) and a single drop of carbon tetrachloride to initiate the reaction.

  • The mixture will begin to reflux as hydrogen gas evolves. If the reaction is sluggish, gentle warming may be applied.

  • Once the reaction is initiated, add anhydrous diethyl ether (~25 mL) to moderate the reaction and aid stirring.

  • Allow the mixture to stir at room temperature until the majority of the magnesium has been consumed and a fine, white suspension of magnesium ethoxide is formed. This typically takes 1-2 hours.[5]

Step 2: Enolate Formation

  • To the stirred suspension of magnesium ethoxide, add a solution of this compound (10.0 mmol) in anhydrous diethyl ether (~20 mL) dropwise over 15 minutes.

  • After the addition is complete, stir the resulting mixture at room temperature for an additional 30 minutes to ensure the complete formation of the magnesium enolate chelate.

Step 3: Acylation Reaction

  • Cool the reaction flask to 0 °C using an ice-water bath.

  • Add a solution of propionyl chloride (10.5 mmol) in anhydrous diethyl ether (~15 mL) dropwise via an addition funnel over 45-60 minutes.

  • Critical Insight: Maintain the internal temperature below 5 °C during the addition. This slow, controlled addition to the pre-formed enolate minimizes potential side reactions, such as self-condensation of the starting ester.[6]

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2-3 hours or until TLC analysis indicates the consumption of the starting material.

Step 4: Work-up and Purification

  • Cool the reaction mixture again to 0 °C and slowly quench by adding cold 6M sulfuric acid until the mixture is acidic (pH ~1-2) and all magnesium salts have dissolved.

  • Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with diethyl ether (2 x 30 mL).

  • Combine the organic extracts and wash sequentially with water (50 mL), saturated sodium bicarbonate solution (50 mL), and brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product, ethyl 2-propionyl-6-methyl-3-oxoheptanoate.

  • Purify the crude product by vacuum distillation or flash column chromatography on silica gel.

Protocol 2: Hydrolysis and Decarboxylation to a β-Diketone

The acylated β-keto ester is a versatile intermediate that is often not the final target. A common subsequent transformation is acidic hydrolysis and decarboxylation to furnish a 1,3-diketone.[3][7]

G AcylatedEster Ethyl 2-acyl-6-methyl-3-oxoheptanoate KetoAcid Intermediate β-Keto Acid (Unstable) AcylatedEster->KetoAcid Ester Hydrolysis Hydrolysis Acidic Hydrolysis (H₃O⁺, Δ) Diketone Final 1,3-Diketone Product KetoAcid->Diketone -CO₂ CO2 CO₂ (gas) Decarboxylation Decarboxylation (Heat)

Caption: Workflow for the conversion of the acylated ester to a 1,3-diketone.

Step 1: Reaction Setup

  • Combine the purified ethyl 2-propionyl-6-methyl-3-oxoheptanoate (~8 mmol) from Protocol 1 with a mixture of glacial acetic acid (20 mL), concentrated sulfuric acid (5 mL), and water (10 mL) in a round-bottom flask.

  • Add a magnetic stir bar and equip the flask with a reflux condenser.

Step 2: Decarboxylation

  • Heat the mixture to reflux (approximately 110-120 °C) with vigorous stirring.

  • Experimental Insight: The progress of the reaction can be monitored by observing the evolution of carbon dioxide gas.[3] Continue refluxing for 4-8 hours, or until gas evolution ceases. The mechanism involves the hydrolysis of the ester to a β-keto acid, which readily loses CO₂ upon heating to form the ketone.[8][9]

Step 3: Work-up and Purification

  • Cool the reaction mixture to room temperature and carefully pour it into a beaker containing ice water (~100 mL).

  • Extract the product from the aqueous mixture using diethyl ether or dichloromethane (3 x 40 mL).

  • Combine the organic extracts and wash carefully with saturated sodium bicarbonate solution until the washings are no longer acidic. Then, wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure.

  • The resulting crude 5-methyl-2,4-nonanedione can be purified by vacuum distillation to yield the final product.

References

Application Notes and Protocols for the Decarboxylation of Ethyl 6-Methyl-3-Oxoheptanoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This comprehensive guide provides a detailed exploration of the decarboxylation of β-keto esters, with a specific focus on ethyl 6-methyl-3-oxoheptanoate. This document is designed to offer both a deep theoretical understanding and practical, field-proven protocols for the synthesis of 6-methyl-2-heptanone, a valuable ketone intermediate in various synthetic applications, including the synthesis of antifungal agents and BACE-1 inhibitors for Alzheimer's disease treatment.[1]

Introduction: The Versatility of β-Keto Esters in Synthesis

β-Keto esters, such as this compound, are highly versatile intermediates in organic synthesis.[2] Their unique structure, featuring a reactive methylene group positioned between two carbonyl functionalities, allows for a wide range of chemical transformations.[2] One of the most fundamental and synthetically useful reactions of β-keto esters is decarboxylation, which provides a straightforward route to ketones. This process involves the removal of the ester group and the adjacent carboxyl group as carbon dioxide, yielding a ketone.

This application note will delve into the primary methods for the decarboxylation of this compound, providing detailed, step-by-step protocols for both the classic saponification/acidification-decarboxylation sequence and the milder Krapcho decarboxylation. The causality behind experimental choices, self-validating system designs, and comprehensive references are integrated to ensure scientific integrity and practical success.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of the starting material and the final product is crucial for successful experimental design, execution, and purification.

Compound Molecular Formula Molecular Weight ( g/mol ) Boiling Point (°C) Density (g/cm³) Refractive Index
This compound[3][4]C₁₀H₁₈O₃186.25
6-Methyl-2-heptanone[5]C₈H₁₆O128.21167 @ 760 mmHg0.813 - 0.819 @ 25°C1.412 - 1.418 @ 20°C

Reaction Mechanisms: A Tale of Two Pathways

The decarboxylation of β-keto esters can be achieved through two primary mechanistic pathways: hydrolysis followed by thermal decarboxylation, and the Krapcho decarboxylation.

Saponification and Acid-Catalyzed Decarboxylation

This traditional two-step method first involves the hydrolysis of the ester to its corresponding β-keto acid, followed by heating to induce decarboxylation.

  • Step 1: Saponification: The ester is treated with a base, typically sodium or potassium hydroxide, to hydrolyze the ester to a carboxylate salt.

  • Step 2: Acidification: The carboxylate salt is then acidified to form the β-keto acid.

  • Step 3: Decarboxylation: The β-keto acid, upon gentle heating, undergoes a pericyclic reaction through a six-membered cyclic transition state to lose carbon dioxide and form an enol, which then tautomerizes to the more stable ketone.[6]

G cluster_0 Saponification & Acidification cluster_1 Decarboxylation start This compound intermediate1 Sodium 6-methyl-3-oxoheptanoate start->intermediate1 1. NaOH, H₂O intermediate2 6-Methyl-3-oxoheptanoic acid intermediate1->intermediate2 2. H₃O⁺ intermediate2_decarb 6-Methyl-3-oxoheptanoic acid product 6-Methyl-2-heptanone intermediate2_decarb->product Heat (-CO₂)

Caption: Saponification and Decarboxylation Workflow.

Krapcho Decarboxylation

The Krapcho decarboxylation is a milder, one-pot procedure that is particularly useful for substrates sensitive to harsh acidic or basic conditions.[7][8] This reaction is typically carried out by heating the β-keto ester in a polar aprotic solvent, such as dimethyl sulfoxide (DMSO), with a salt, commonly a halide like lithium chloride or sodium chloride.[7]

The mechanism involves a nucleophilic attack of the halide ion on the ethyl group of the ester in an SN2 fashion. This is followed by the decarboxylation of the resulting carboxylate intermediate to yield the final ketone product. The use of a polar aprotic solvent is crucial as it solvates the cation of the salt while leaving the anion (the nucleophile) relatively free and highly reactive.

G cluster_mechanism Krapcho Decarboxylation Mechanism start This compound intermediate Carboxylate Intermediate start->intermediate LiCl, DMSO, Heat (SN2 attack by Cl⁻ on ethyl group) product 6-Methyl-2-heptanone intermediate->product Decarboxylation (-CO₂)

Caption: Krapcho Decarboxylation Mechanism.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the decarboxylation of this compound.

Protocol 1: Saponification and Acid-Catalyzed Decarboxylation

This protocol is a robust, traditional method suitable for many applications.

Materials:

  • This compound

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl), concentrated

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Deionized water

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Rotary evaporator

  • Distillation apparatus

Procedure:

Part A: Saponification

  • In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 18.6 g (0.1 mol) of this compound in 50 mL of ethanol.

  • In a separate beaker, prepare a solution of 8.0 g (0.2 mol) of sodium hydroxide in 50 mL of deionized water.

  • Slowly add the sodium hydroxide solution to the stirred solution of the β-keto ester.

  • Attach a reflux condenser and heat the mixture to reflux for 1-2 hours, or until the reaction is complete (monitored by TLC).

Part B: Acidification and Decarboxylation

  • Cool the reaction mixture to room temperature.

  • Carefully add concentrated hydrochloric acid dropwise with stirring until the solution is acidic (pH ~1-2). Caution: This is an exothermic reaction.

  • Gently heat the acidified mixture to 50-60 °C for 30-60 minutes to facilitate decarboxylation. The evolution of CO₂ gas should be observed.

  • Cool the mixture to room temperature.

Part C: Work-up and Purification

  • Transfer the reaction mixture to a separatory funnel.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic extracts and wash with saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the filtrate using a rotary evaporator.

  • Purify the crude 6-methyl-2-heptanone by fractional distillation under reduced pressure. Collect the fraction boiling at approximately 83-85°C at 50 mmHg.

Expected Yield: 70-85%

Protocol 2: Krapcho Decarboxylation

This protocol offers a milder, one-pot alternative to the classical method.

Materials:

  • This compound

  • Lithium chloride (LiCl), anhydrous

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Deionized water

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 18.6 g (0.1 mol) of this compound, 8.5 g (0.2 mol) of anhydrous lithium chloride, 100 mL of anhydrous DMSO, and 3.6 mL (0.2 mol) of deionized water.

  • Heat the reaction mixture to 150-160 °C and maintain this temperature for 4-6 hours, or until the reaction is complete (monitored by TLC or GC).

  • Cool the reaction mixture to room temperature.

  • Pour the cooled reaction mixture into 200 mL of cold deionized water.

  • Extract the aqueous layer with diethyl ether (3 x 75 mL).

  • Combine the organic extracts and wash with water (2 x 100 mL) and then with brine (1 x 100 mL) to remove residual DMSO.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the filtrate using a rotary evaporator.

  • Purify the crude 6-methyl-2-heptanone by fractional distillation under reduced pressure.

Expected Yield: 80-95%

Troubleshooting and Optimization

Problem Possible Cause Solution
Low Yield (Protocol 1) Incomplete saponification.Increase reflux time or use a higher concentration of NaOH.
Incomplete decarboxylation.Increase the heating time or temperature during the decarboxylation step.
Low Yield (Protocol 2) Incomplete reaction.Ensure anhydrous conditions. Increase reaction time or temperature.
Loss of product during work-up.Perform extractions carefully to ensure complete recovery. Ensure complete removal of DMSO.
Side Product Formation Aldol condensation or other side reactions.In Protocol 1, control the temperature during acidification. In Protocol 2, ensure the reaction temperature does not exceed the recommended range.
Product Contamination Residual starting material or solvent.Optimize purification by fractional distillation. Ensure complete removal of DMSO in Protocol 2.

Conclusion

The decarboxylation of this compound is a fundamental transformation that provides efficient access to 6-methyl-2-heptanone. Both the classic saponification/decarboxylation and the Krapcho decarboxylation methods offer reliable routes to the desired product. The choice of method will depend on the specific requirements of the synthesis, such as the presence of other functional groups in the molecule and the desired reaction conditions. The protocols and insights provided in this application note are intended to equip researchers with the knowledge and tools necessary for the successful synthesis and purification of 6-methyl-2-heptanone.

References

Synthesis of Ethyl 6-Methyl-3-Oxoheptanoate: An Application Note and Experimental Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the synthesis of ethyl 6-methyl-3-oxoheptanoate, a valuable β-keto ester intermediate in various organic syntheses. The protocol herein details a Crossed Claisen Condensation approach, a robust and efficient method for carbon-carbon bond formation. This guide is intended for researchers, scientists, and professionals in drug development and chemical synthesis. It encompasses a detailed experimental procedure, the underlying reaction mechanism, safety protocols, and methods for product purification and characterization.

Introduction

β-keto esters are a pivotal class of compounds in synthetic organic chemistry, serving as versatile precursors for the synthesis of a wide range of more complex molecules, including pharmaceuticals and natural products.[1] Their unique structural motif, characterized by a ketone functionality at the β-position relative to an ester group, imparts a high degree of reactivity to the α-proton, making them ideal nucleophiles in various carbon-carbon bond-forming reactions.[2] this compound is a specific β-keto ester with applications in the synthesis of more complex molecular architectures.

This guide details the synthesis of this compound via a Crossed Claisen Condensation. This reaction involves the base-mediated condensation of an ester with a different carbonyl compound, in this case, the self-condensation of two different esters.[3][4] To favor the desired product and minimize self-condensation of the nucleophilic ester, specific reaction conditions are employed. The chosen methodology offers a reliable and scalable route to the target compound.

Mechanism and Scientific Rationale

The synthesis of this compound is achieved through a Crossed Claisen Condensation, a fundamental carbon-carbon bond-forming reaction.[5] The mechanism involves several key steps, each driven by fundamental principles of organic chemistry.

  • Enolate Formation: The reaction is initiated by a strong base, typically sodium ethoxide (NaOEt), which deprotonates the α-carbon of ethyl acetate.[6] This α-proton is acidic due to the electron-withdrawing effect of the adjacent carbonyl group. The resulting enolate is a potent nucleophile, stabilized by resonance.[7] The choice of sodium ethoxide as the base is critical; using the same alkoxide as the ester's alkoxy group prevents transesterification, a potential side reaction.[3]

  • Nucleophilic Attack: The generated enolate then attacks the electrophilic carbonyl carbon of a second ester, in this case, ethyl 4-methylpentanoate. This nucleophilic addition forms a tetrahedral intermediate.[6]

  • Reformation of the Carbonyl and Elimination: The tetrahedral intermediate is unstable and collapses, reforming the carbonyl double bond and eliminating the ethoxide leaving group. This step results in the formation of the desired β-keto ester, this compound.[6]

  • Deprotonation of the Product: The newly formed β-keto ester has a highly acidic proton on the α-carbon situated between the two carbonyl groups (pKa ≈ 11).[2] The ethoxide byproduct from the previous step readily deprotonates this α-carbon, forming a resonance-stabilized enolate. This final deprotonation step is thermodynamically favorable and drives the reaction to completion.[5][7]

  • Protonation (Work-up): An acidic work-up in the final stage of the reaction neutralizes the enolate and any remaining base, yielding the final, neutral β-keto ester product.[5]

This mechanistic pathway underscores the importance of using at least a stoichiometric amount of base, as it is consumed in the final deprotonation step.[5]

Experimental Workflow Diagram

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis A Dry Glassware B Inert Atmosphere (N2/Ar) A->B C Add Anhydrous Ethanol B->C D Add Sodium Ethoxide C->D E Cool to 0-5°C D->E F Add Ethyl Acetate & Ethyl 4-methylpentanoate E->F G Warm to Room Temperature F->G H Stir for 12-16 hours G->H I Acidify with aq. HCl H->I J Extract with Diethyl Ether I->J K Wash with Brine J->K L Dry over Na2SO4 K->L M Filter L->M N Concentrate in vacuo M->N O Purify by Column Chromatography N->O P Characterize (NMR, IR) O->P

Caption: Experimental workflow for the synthesis of this compound.

Materials and Equipment

Reagents Grade Supplier
Sodium Ethoxide (NaOEt)Reagent Grade, ≥99%Major Chemical Supplier
Anhydrous Ethanol (EtOH)≥99.5%Major Chemical Supplier
Ethyl AcetateAnhydrous, ≥99.5%Major Chemical Supplier
Ethyl 4-methylpentanoate≥98%Major Chemical Supplier
Diethyl Ether (Et2O)Anhydrous, ≥99%Major Chemical Supplier
Hydrochloric Acid (HCl)2.0 M aqueous solutionMajor Chemical Supplier
Saturated Sodium Chloride (Brine)Prepared in-house
Anhydrous Sodium Sulfate (Na2SO4)Reagent GradeMajor Chemical Supplier
Silica Gel60 Å, 230-400 meshMajor Chemical Supplier
Deuterated Chloroform (CDCl3)with 0.03% (v/v) TMSMajor Chemical Supplier
Equipment
Round-bottom flasks
Magnetic stirrer and stir bars
Condenser
Dropping funnel
Inert atmosphere setup (Nitrogen or Argon)
Ice bath
Separatory funnel
Rotary evaporator
Column chromatography setup
NMR Spectrometer
IR Spectrometer

Experimental Protocol

Safety Precautions: This procedure involves the use of a strong base (sodium ethoxide) and flammable solvents. All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.[8][9] Sodium ethoxide is highly reactive with water and moisture; handle it under an inert atmosphere.[8][10]

1. Reaction Setup: a. Ensure all glassware is thoroughly dried in an oven and allowed to cool under a stream of dry nitrogen or argon. b. To a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a condenser, and a dropping funnel, add anhydrous ethanol (50 mL) under an inert atmosphere. c. Carefully add sodium ethoxide (3.4 g, 50 mmol) to the ethanol in portions. The dissolution is exothermic. Allow the solution to cool to room temperature.

2. Reaction Execution: a. Cool the sodium ethoxide solution to 0-5 °C using an ice bath. b. Prepare a mixture of ethyl acetate (4.4 g, 50 mmol) and ethyl 4-methylpentanoate (7.2 g, 50 mmol) in the dropping funnel. c. Add the ester mixture dropwise to the stirred sodium ethoxide solution over 30 minutes, maintaining the internal temperature below 10 °C. d. After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. e. Stir the reaction mixture for 12-16 hours at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).

3. Work-up and Extraction: a. Cool the reaction mixture in an ice bath and slowly acidify by adding 2.0 M aqueous hydrochloric acid until the pH is approximately 7.[11] b. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL). c. Combine the organic layers and wash with saturated aqueous sodium chloride (brine) (50 mL). d. Dry the organic layer over anhydrous sodium sulfate.

4. Purification and Characterization: a. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product. b. Purify the crude product by flash column chromatography on silica gel, using a mixture of hexane and ethyl acetate as the eluent. c. The structure and purity of the final product, this compound, should be confirmed by Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.[12][13]

Results and Characterization

Expected Yield: 60-70%

Physical Appearance: Colorless to pale yellow oil.

Spectroscopic Data:

  • ¹H NMR (CDCl₃, 400 MHz): The spectrum is expected to show characteristic peaks for the ethyl ester group (a triplet around 1.2-1.3 ppm and a quartet around 4.1-4.2 ppm), the methyl groups of the isobutyl moiety (a doublet around 0.9 ppm), and the methylene protons adjacent to the carbonyl groups.

  • ¹³C NMR (CDCl₃, 100 MHz): The spectrum should display signals for the two carbonyl carbons (ester and ketone) in the range of 165-210 ppm, as well as the carbons of the ethyl and isobutyl groups.

  • IR (neat): The infrared spectrum will show strong absorption bands characteristic of the C=O stretching vibrations for the ketone (around 1715 cm⁻¹) and the ester (around 1745 cm⁻¹).

Troubleshooting

Problem Possible Cause Solution
Low or no product yield Incomplete reactionExtend the reaction time and monitor by TLC.
Inactive sodium ethoxideUse freshly opened or properly stored sodium ethoxide. Ensure all reagents and solvents are anhydrous.
Formation of multiple byproducts Self-condensation of ethyl acetateEnsure slow, controlled addition of the ester mixture at low temperature.
TransesterificationUse sodium ethoxide as the base and ethanol as the solvent.
Difficulty in purification Incomplete separation of productsOptimize the eluent system for column chromatography.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of Ethyl 6-Methyl-3-Oxoheptanoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Ethyl 6-methyl-3-oxoheptanoate is a valuable β-keto ester intermediate in the synthesis of various organic molecules. Its synthesis, most commonly achieved via a crossed Claisen condensation, can present several challenges that impact yield and purity. This guide, intended for researchers, scientists, and drug development professionals, provides in-depth troubleshooting advice and answers to frequently asked questions to help you optimize your synthetic protocol. As Senior Application Scientists, we combine established chemical principles with practical, field-tested insights to ensure your success.

Troubleshooting Guide: Common Issues and Solutions

Issue 1: Low or No Yield of the Desired Product

Question: My reaction has resulted in a very low yield of this compound, or in some cases, no product at all. What are the likely causes and how can I rectify this?

Answer:

Low or negligible yields in the crossed Claisen condensation for this specific synthesis are often traced back to a few critical factors related to reagents, reaction conditions, and the inherent challenges of this particular transformation.

Potential Causes and Solutions:

  • Ineffective Enolate Formation: The first crucial step is the deprotonation of the α-carbon of one of the ester starting materials to form a nucleophilic enolate.

    • Causality: The base used must be strong enough to deprotonate the α-hydrogen of the ester. For esters, a common choice is an alkoxide base corresponding to the alcohol portion of the ester to prevent transesterification.

    • Solution:

      • Choice of Base: Sodium ethoxide (NaOEt) in anhydrous ethanol is the standard choice for this reaction. Using a different alkoxide, like methoxide, can lead to unwanted transesterification products. Stronger, non-nucleophilic bases such as sodium hydride (NaH) or lithium diisopropylamide (LDA) can also be employed to drive the enolate formation to completion.

      • Moisture Contamination: Alkoxide bases are extremely sensitive to moisture. Any water present in the glassware, solvents, or reagents will quench the base, preventing enolate formation. Ensure all glassware is oven-dried immediately before use, and use anhydrous solvents.

  • Unfavorable Reaction Equilibrium: The Claisen condensation is a reversible reaction.

    • Causality: The equilibrium may not favor the product. To drive the reaction forward, the product, a β-keto ester, is deprotonated by the alkoxide base. This resulting enolate is resonance-stabilized and is the thermodynamic sink of the reaction, pulling the equilibrium towards the products.

    • Solution:

      • Stoichiometric Amount of Base: A full equivalent of the base is necessary to ensure the complete deprotonation of the β-keto ester product as it is formed. Using a catalytic amount of base will result in poor yields.

  • Compromised Reagent Quality: The purity of your starting materials is paramount.

    • Solution: Ensure your ethyl acetate and ethyl isovalerate are of high purity and are anhydrous. It is good practice to distill liquid starting materials before use.

Issue 2: Formation of Multiple Byproducts

Question: My crude product analysis (TLC, GC-MS, or NMR) shows a mixture of several compounds, making purification difficult. What are these byproducts and how can I minimize their formation?

Answer:

The formation of multiple products is the most significant challenge in a crossed Claisen condensation where both esters possess α-hydrogens, as is the case with ethyl acetate and ethyl isovalerate.

Primary Side Reactions:

  • Self-Condensation of Starting Esters:

    • Ethyl acetate can react with itself to form ethyl acetoacetate.

    • Ethyl isovalerate can self-condense to produce ethyl 2-isobutyl-3-oxo-4-methylpentanoate.

Strategies to Promote the Desired Crossed Condensation:

  • Controlled Reagent Addition: The key is to control which ester predominantly forms the enolate (the nucleophile) and which acts as the electrophile.

    • Causality: By pre-forming one enolate in the absence of the other ester, you can direct the subsequent reaction.

    • Recommended Procedure:

      • Prepare your base (e.g., sodium ethoxide in ethanol).

      • Slowly add the ester that you want to act as the nucleophile to the base to form the enolate. In this case, the α-protons of ethyl acetate are generally more acidic and less sterically hindered, making it the preferred nucleophilic partner.

      • Once the enolate has formed, slowly add the second ester (ethyl isovalerate), which will then act as the electrophile.

  • Use of a Non-enolizable Ester (Alternative Strategy): For some crossed Claisen reactions, using an ester without α-hydrogens (e.g., ethyl formate or ethyl benzoate) as the electrophile can simplify the product mixture. While not directly applicable to the target molecule's primary synthesis, this principle highlights the importance of controlling the roles of the reactants.

Issue 3: Difficulty in Purifying the Final Product

Question: I am struggling to isolate pure this compound from the reaction mixture. What are the best purification techniques?

Answer:

The purification of β-keto esters can be challenging due to the presence of structurally similar byproducts and the compound's own chemical properties.

Recommended Purification Strategy: Flash Column Chromatography

  • Stationary Phase: Silica gel is the most common choice. However, β-keto esters can sometimes be sensitive to the acidic nature of silica, which may cause degradation. If you observe streaking on your TLC plate or product loss on the column, consider using deactivated (neutral) silica gel. This can be prepared by treating the silica gel with a small amount of a base like triethylamine in the eluent.

  • Mobile Phase (Eluent): A mixture of a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate is typically effective.

    • Gradient Elution: Start with a low concentration of ethyl acetate (e.g., 5%) and gradually increase the polarity. This will allow for the separation of less polar impurities first, followed by your product, and then more polar impurities.

    • TLC Optimization: Before running the column, optimize your solvent system using TLC. The ideal Rf value for your product should be between 0.2 and 0.4 to ensure good separation on the column.

  • Keto-Enol Tautomerism Effect: β-keto esters exist as an equilibrium mixture of keto and enol tautomers. This can sometimes lead to band broadening or the appearance of two closely eluting spots on TLC. While this is an inherent property, ensuring a consistent solvent system and prompt elution can help.

Frequently Asked Questions (FAQs)

Q1: What is the IUPAC name for this compound? A1: The IUPAC name is this compound.

Q2: What are the primary starting materials for this synthesis? A2: The most common starting materials are ethyl acetate and ethyl isovalerate, which undergo a crossed Claisen condensation.

Q3: Why is a stoichiometric amount of base required for a Claisen condensation? A3: A full equivalent of base is needed to deprotonate the resulting β-keto ester, which is more acidic than the starting ester. This final, essentially irreversible acid-base step drives the reaction equilibrium to favor the product.

Q4: How does keto-enol tautomerism affect the characterization of my product? A4: The presence of both keto and enol forms will be evident in spectroscopic analysis. In ¹H NMR, you will see distinct sets of peaks for each tautomer (e.g., the α-protons of the keto form and the vinylic proton of the enol form). In IR spectroscopy, you will observe characteristic peaks for both the ketone (C=O stretch) and the enol (O-H and C=C stretches). It is important to recognize the signals for both forms for accurate characterization.

Data Presentation

Table 1: Recommended Reaction Parameters for Crossed Claisen Condensation
ParameterRecommended ConditionRationale
Base Sodium Ethoxide (NaOEt)Matches the ester's alkoxy group to prevent transesterification.
Base Stoichiometry 1.0 - 1.1 equivalentsEnsures complete deprotonation of the product to drive the equilibrium.
Solvent Anhydrous EthanolThe conjugate acid of the base, minimizing side reactions.
Temperature Room temperature to gentle refluxBalances reaction rate with minimizing side reactions.
Reagent Addition Slow, dropwise addition of the electrophilic ester to the pre-formed enolate.Minimizes self-condensation of the electrophile.
Atmosphere Inert (Nitrogen or Argon)Prevents quenching of the base by atmospheric moisture.

Experimental Protocols

Generalized Protocol for the Synthesis of this compound

This is a representative protocol and may require optimization.

  • Preparation of the Base: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (N₂ or Ar), prepare a solution of sodium ethoxide by carefully dissolving sodium metal (1.0 eq.) in anhydrous ethanol.

  • Enolate Formation: Cool the sodium ethoxide solution in an ice bath. Slowly add ethyl acetate (1.0 eq.) dropwise to the cooled solution with vigorous stirring. Allow the mixture to stir for 1 hour to ensure complete enolate formation.

  • Condensation: To the solution of the pre-formed enolate, add ethyl isovalerate (1.0 eq.) dropwise from the dropping funnel over a period of 30-60 minutes.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. The mixture may then be stirred at room temperature or gently refluxed for several hours (monitor by TLC).

  • Work-up: Cool the reaction mixture in an ice bath and quench by the slow addition of dilute acetic acid or hydrochloric acid until the solution is neutral or slightly acidic.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Washing: Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

Visualization

Diagram 1: Experimental Workflow and Troubleshooting

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_troubleshooting Troubleshooting Points prep_base Prepare NaOEt in Anhydrous EtOH form_enolate Form Enolate (add Ethyl Acetate) prep_base->form_enolate Slow Addition moisture Moisture Contamination prep_base->moisture Issue: Ineffective enolate formation condensation Condensation (add Ethyl Isovalerate) reflux Stir/Reflux condensation->reflux side_reactions Side Reactions condensation->side_reactions Issue: Multiple byproducts quench Quench (Dilute Acid) extract Extract quench->extract purify Purify (Column Chromatography) extract->purify purification_issues Purification Difficulty purify->purification_issues Issue: Impure product

Caption: Workflow for the synthesis of this compound highlighting key troubleshooting points.

Technical Support Center: Synthesis of Ethyl 6-methyl-3-oxoheptanoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of ethyl 6-methyl-3-oxoheptanoate. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and address frequently asked questions regarding the synthesis of this key β-keto ester intermediate.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for this compound?

A1: The most common and reliable method for synthesizing this compound is the Acetoacetic Ester Synthesis . This classical C-C bond-forming strategy involves the alkylation of ethyl acetoacetate with an appropriate alkyl halide, followed by hydrolysis and decarboxylation. For this specific target, the alkylating agent would be an isobutyl halide (e.g., 1-bromo-2-methylpropane).

An alternative approach is the Crossed Claisen Condensation . This involves the base-catalyzed condensation between two different esters. For this synthesis, the reactants would be ethyl acetate and ethyl 4-methylpentanoate.[1][2] However, this method requires careful control to prevent self-condensation side reactions.[1]

Q2: Can you explain the mechanism of the Acetoacetic Ester Synthesis for this molecule?

A2: Certainly. The acetoacetic ester synthesis is a robust method for preparing ketones and substituted β-keto esters.[3] The process for this compound involves two main stages:

  • Alkylation:

    • Enolate Formation: Ethyl acetoacetate is treated with a suitable base, typically sodium ethoxide (NaOEt), to deprotonate the highly acidic α-carbon located between the two carbonyl groups, forming a resonance-stabilized enolate.[4]

    • Nucleophilic Attack (SN2): The resulting enolate acts as a nucleophile and attacks the electrophilic carbon of an isobutyl halide (e.g., 1-bromo-2-methylpropane). This SN2 reaction forms a new carbon-carbon bond, yielding ethyl 2-(2-methylpropyl)-3-oxobutanoate.[3]

  • Hydrolysis and Decarboxylation:

    • Saponification: The alkylated ester is then treated with aqueous acid (e.g., HCl) and heated. This first hydrolyzes the ester to a β-keto acid.[5]

    • Decarboxylation: The intermediate β-keto acid is unstable upon heating and readily undergoes decarboxylation (loss of CO₂) through a cyclic transition state to yield the final product, this compound.[6][7]

Mechanism: Acetoacetic Ester Synthesis

cluster_alkylation Step 1: Alkylation cluster_decarboxylation Step 2: Hydrolysis & Decarboxylation EAA Ethyl Acetoacetate Enolate Enolate Anion EAA->Enolate + NaOEt - EtOH AlkylatedEster Alkylated Intermediate Enolate->AlkylatedEster + Isobutyl Bromide (SN2) AlkylHalide Isobutyl Bromide AlkylHalide->AlkylatedEster Hydrolysis β-Keto Acid AlkylatedEster->Hydrolysis + H3O+, Heat Product This compound Hydrolysis->Product - CO2

Caption: Workflow of the Acetoacetic Ester Synthesis.

Q3: What is the best base to use for the alkylation step, and why?

A3: The choice of base is critical to prevent side reactions. For the acetoacetic ester synthesis, sodium ethoxide (NaOEt) in ethanol is the standard and most appropriate choice.

The key reason is to avoid transesterification .[8] Since the starting material is an ethyl ester, using an ethoxide base ensures that even if the base attacks the ester carbonyl, the leaving group is simply another ethoxide ion, resulting in no net reaction. If a different alkoxide, such as sodium methoxide (NaOMe), were used, it could react with the ethyl ester to produce a mixture of methyl and ethyl esters, complicating the product mixture.[9] Strong, non-nucleophilic bases like LDA can also be used, particularly in crossed Claisen condensations, to ensure complete and directed enolate formation before adding the second ester.[2][10]

BaseSuitability for Ethyl AcetoacetateRationale
Sodium Ethoxide (NaOEt) Excellent Matches the ester's alkoxy group, preventing transesterification.[8]
Sodium Hydride (NaH) Good A strong, non-nucleophilic base that avoids transesterification. Generates H₂ gas.
LDA Good (for specific cases) A very strong, non-nucleophilic, and sterically hindered base. Useful for directed reactions.[10]
Sodium Methoxide (NaOMe) Poor Causes transesterification, leading to a mixture of ethyl and methyl esters.
Sodium Hydroxide (NaOH) Unsuitable Promotes saponification (hydrolysis) of the ester, consuming starting material.[9]

Troubleshooting Guide

Issue 1: Low or No Product Yield

Q: My reaction is resulting in a very low yield of this compound. What are the potential causes?

A: Low yield can stem from several factors. A systematic check is recommended:

  • Reagent Quality:

    • Base Inactivity: Sodium ethoxide is hygroscopic and can be deactivated by moisture. Ensure it is fresh and handled under anhydrous conditions.

    • Solvent Purity: The solvent (typically ethanol) must be anhydrous. Water will quench the enolate and can cause saponification of the ester.[9]

    • Alkyl Halide Reactivity: Ensure the isobutyl halide is pure. SN2 reactions are sensitive to the quality of the alkylating agent.[3]

  • Reaction Conditions:

    • Incomplete Enolate Formation: The reaction between ethyl acetoacetate and the base may be incomplete. Ensure you are using at least one full equivalent of base and allowing sufficient time for deprotonation before adding the alkyl halide.

    • Temperature Control: The alkylation step is typically run at or slightly above room temperature. If the temperature is too low, the reaction rate will be slow. If too high, side reactions may be promoted. The subsequent hydrolysis and decarboxylation step requires heating, and insufficient temperature will lead to incomplete reaction.[5]

  • Work-up Issues:

    • Product Loss During Extraction: Ensure the pH is adjusted correctly during work-up to keep the product in the organic layer. Multiple extractions with a suitable solvent (e.g., diethyl ether or ethyl acetate) will maximize recovery.

Issue 2: Presence of Significant Impurities in the Final Product

Q: My crude product shows multiple spots on TLC and several peaks in the GC-MS analysis. What are these side products and how can I avoid them?

A: The formation of impurities is a common challenge. Here are the most likely culprits and their solutions:

  • Unreacted Ethyl Acetoacetate:

    • Cause: Incomplete alkylation due to insufficient base, inactive alkyl halide, or insufficient reaction time.

    • Solution: Ensure stoichiometric amounts of base and alkyl halide are used. Monitor the reaction by TLC or GC to confirm consumption of the starting material before work-up.

  • Dialkylated Product (Ethyl 2,2-di(isobutyl)-3-oxobutanoate):

    • Cause: The mono-alkylated product still possesses an acidic α-hydrogen and can be deprotonated and alkylated a second time. This is more likely if an excess of base and alkyl halide are used.[3]

    • Solution: Use only a slight excess (e.g., 1.05 equivalents) of the alkyl halide. Add the alkyl halide slowly to the pre-formed enolate to maintain a low instantaneous concentration.

  • O-Alkylated Product:

    • Cause: The enolate of ethyl acetoacetate is an ambident nucleophile, meaning it can react at either the α-carbon (C-alkylation) or the enolate oxygen (O-alkylation).[11] While C-alkylation is generally favored, the choice of solvent and counter-ion can influence the ratio.

    • Solution: Using a protic solvent like ethanol favors C-alkylation, as it solvates the oxygen atom of the enolate, making it less nucleophilic. This is another reason why NaOEt in ethanol is the preferred system.

  • Self-Condensation Product (from a Crossed Claisen approach):

    • Cause: If using the crossed Claisen route, self-condensation of ethyl acetate (to form ethyl acetoacetate) or ethyl 4-methylpentanoate can compete with the desired crossed reaction.[1]

    • Solution: To favor the crossed product, use a strong, non-nucleophilic base like LDA to completely convert one ester (the one with more acidic α-protons, i.e., ethyl acetate) into its enolate first. Then, slowly add the second ester (ethyl 4-methylpentanoate) to this solution at a low temperature (e.g., -78 °C).[2]

Side Reactions in Acetoacetic Ester Synthesis

cluster_products Potential Products Enolate Ethyl Acetoacetate Enolate C_Alkylation Desired C-Alkylated Product Enolate->C_Alkylation + Isobutyl-Br (Major Pathway) O_Alkylation Side Product: O-Alkylated Ether Enolate->O_Alkylation + Isobutyl-Br (Minor Pathway) Di_Alkylation Side Product: Dialkylated Ester C_Alkylation->Di_Alkylation + Base + Isobutyl-Br

Caption: Major and minor reaction pathways from the enolate.

Issue 3: Incomplete Decarboxylation

Q: After the hydrolysis and heating step, I still see a significant amount of the alkylated acetoacetic ester intermediate. How can I ensure complete decarboxylation?

A: Incomplete decarboxylation is usually a result of insufficient heating or improper acidic conditions.

  • Cause: The decarboxylation of β-keto acids requires elevated temperatures to proceed efficiently through its pericyclic mechanism.[6] If the temperature is too low or the heating time is too short, the reaction will not go to completion.

  • Solution:

    • Increase Temperature/Time: Ensure the reaction mixture is heated to a sufficient temperature (often reflux) for an adequate period. Monitor the reaction for the cessation of CO₂ evolution.

    • Ensure Acidic Conditions: The hydrolysis must be performed under acidic conditions to generate the β-keto acid intermediate that undergoes decarboxylation.[7] After the initial saponification (if using a basic hydrolysis), the mixture must be thoroughly acidified.

    • Solvent Effects: Decarboxylation rates can be influenced by the solvent. While typically performed in the aqueous acidic solution from the hydrolysis step, ensuring the temperature reaches the boiling point of the mixture is key.[6]

Experimental Protocols

Protocol 1: Synthesis via Acetoacetic Ester Alkylation

Materials:

  • Sodium ethoxide (NaOEt)

  • Anhydrous ethanol

  • Ethyl acetoacetate

  • 1-bromo-2-methylpropane (isobutyl bromide)

  • Hydrochloric acid (HCl), aqueous

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Enolate Formation: To a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add anhydrous ethanol under an inert atmosphere (e.g., argon). Add sodium ethoxide (1.05 eq.) portion-wise, allowing it to dissolve completely.

  • Cool the solution to room temperature and add ethyl acetoacetate (1.0 eq.) dropwise over 15 minutes. Stir the mixture for 1 hour at room temperature to ensure complete formation of the enolate.

  • Alkylation: Add 1-bromo-2-methylpropane (1.05 eq.) dropwise to the enolate solution. After the addition is complete, heat the mixture to a gentle reflux and maintain for 2-4 hours, or until TLC/GC analysis indicates the consumption of ethyl acetoacetate.

  • Work-up: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. Add water to the residue and extract with diethyl ether (3x) to remove any unreacted alkyl halide.

  • Hydrolysis and Decarboxylation: Combine the aqueous layers and acidify to a pH of ~1-2 with concentrated HCl. Heat the acidic solution to reflux for 2-3 hours to effect hydrolysis and decarboxylation (monitor for CO₂ evolution).

  • Purification: Cool the mixture and extract the product with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be further purified by vacuum distillation.

Protocol 2: Purity Assessment by Gas Chromatography (GC)

Instrumentation:

  • Gas chromatograph with a Flame Ionization Detector (FID).

  • Capillary column: DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).[12]

Procedure:

  • Sample Preparation: Prepare a ~1 mg/mL solution of the purified this compound in a high-purity solvent like ethyl acetate.

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Detector Temperature: 280 °C

    • Carrier Gas: Helium, constant flow rate of 1 mL/min.

    • Oven Program: Start at 80 °C, hold for 2 minutes, then ramp at 10 °C/min to 240 °C, and hold for 5 minutes.

  • Analysis: Inject 1 µL of the sample. The purity is determined by the area percent of the main product peak relative to the total area of all peaks.[13]

References

Technical Support Center: Optimizing Mixed Claisen Reactions

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for advanced organic synthesis. As a Senior Application Scientist, I understand the nuances and challenges that can arise during complex reactions. This guide is designed to provide you with in-depth, practical solutions for a common yet critical challenge in carbon-carbon bond formation: minimizing self-condensation in mixed (or "crossed") Claisen reactions.

The Claisen condensation is a powerful tool for constructing β-keto esters and related structures, which are valuable intermediates in pharmaceutical development.[1][2] However, when reacting two different esters, the desired crossed-condensation product can be contaminated with unwanted self-condensation byproducts, significantly complicating purification and reducing yields.[3][4][5] This guide will equip you with the knowledge and protocols to navigate these challenges effectively.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I'm getting a complex mixture of products in my mixed Claisen reaction. How can I favor the desired cross-condensation product?

This is the most common issue in mixed Claisen condensations. When both ester partners possess α-hydrogens, a statistical mixture of four possible products can form: two self-condensation products and two cross-condensation products.[3] To gain control, you must differentiate the reactivity of the two ester partners.

Core Strategy: Employ a Non-Enolizable Ester.

The most effective strategy is to use one ester that cannot form an enolate.[3][4][6][7][8] This ester, lacking α-hydrogens, can only act as the electrophilic "acceptor" in the reaction. The other ester, which must have at least one α-hydrogen, will be the exclusive "donor" of the enolate nucleophile.[4][6][8]

Common Non-Enolizable Esters:

  • Ethyl benzoate

  • Ethyl formate

  • Diethyl carbonate

  • Diethyl oxalate[5][6][8][9]

By using one of these as your acceptor, you eliminate one of the self-condensation pathways and one of the cross-condensation pathways, dramatically simplifying the product mixture.

dot

Caption: Simplified reaction pathways with a non-enolizable ester.

Q2: Even when using a non-enolizable ester, I'm still seeing significant self-condensation of my enolizable ester. What can I do?

This is a classic kinetic vs. thermodynamic problem. Even with a non-enolizable partner present, if the enolate of your donor ester can react with another molecule of the same ester, self-condensation will occur.[4] The key is to control the reaction conditions to favor the cross-condensation kinetically.

Troubleshooting Steps:

  • Method of Addition: Slowly add the enolizable ester (the donor) to a mixture of the non-enolizable ester (the acceptor) and the base.[5][10] This strategy keeps the instantaneous concentration of the enolate extremely low, ensuring it is more likely to encounter and react with the acceptor, which is present in excess.[5][10]

  • Stoichiometry: Use a slight excess (1.5 to 2 equivalents) of the non-enolizable ester.[3][4][7] This increases the statistical probability of the enolate reacting with the desired partner.

  • Choice of Base: The choice of base is critical. For traditional Claisen conditions, use an alkoxide base that matches the alcohol portion of your esters (e.g., sodium ethoxide for ethyl esters).[1][11] This prevents transesterification, which can generate a new enolizable ester and lead to more side products.[12]

    • For enhanced control: Consider using a strong, non-nucleophilic, sterically hindered base like lithium diisopropylamide (LDA).[1][12] LDA can irreversibly and rapidly deprotonate the enolizable ester at low temperatures (e.g., -78 °C), forming the lithium enolate. This "pre-formed" enolate can then be added to the non-enolizable ester, offering a more directed reaction pathway.[13]

Data Summary: Common Bases and Their Properties

BasepKa of Conjugate AcidKey CharacteristicsBest Use Case
Sodium Ethoxide (NaOEt)~16Classical, cost-effective. Risk of transesterification if ester alkoxy groups differ.[11][12]Standard Claisen where esters have matching alkoxy groups.
Sodium Hydride (NaH)~36Strong, non-nucleophilic. Generates H₂ gas.Useful when avoiding alkoxide bases is necessary.
Lithium Diisopropylamide (LDA)~36Strong, very hindered, non-nucleophilic. Allows for kinetic control at low temperatures.[13][14]Directed Claisen reactions for maximizing cross-condensation.
Q3: My reaction is sluggish and gives low yields. How can I improve the reaction efficiency?

Low yields can stem from several factors, including an incomplete reaction or product decomposition. The Claisen condensation is an equilibrium process, and the final step, the deprotonation of the β-keto ester product, is what drives the reaction to completion.[7][12][15]

Optimization Strategies:

  • Use a Stoichiometric Amount of Base: Unlike many catalytic reactions, the Claisen condensation requires at least a full equivalent of base.[1][7] The product, a β-keto ester (pKa ≈ 11), is significantly more acidic than the starting ester (pKa ≈ 25) or the alcohol byproduct (pKa ≈ 16-18). The base is consumed in the final, essentially irreversible deprotonation of the product, which shifts the overall equilibrium forward.[7][12]

  • Anhydrous Conditions: Meticulously ensure your reagents and glassware are dry. Water can hydrolyze the ester starting materials and the β-keto ester product, leading to unwanted carboxylic acids and reduced yields.[16]

  • Temperature Control: For reactions using alkoxide bases, refluxing in the corresponding alcohol is common. However, for directed reactions with LDA, low temperatures (-78 °C to 0 °C) are crucial to maintain kinetic control and prevent side reactions.[13][16]

dot

Claisen_Equilibrium Ester + Base Ester + Base Enolate Enolate Ester + Base->Enolate Equilibrium Tetrahedral Intermediate Tetrahedral Intermediate Enolate->Tetrahedral Intermediate Equilibrium β-Keto Ester (Product) β-Keto Ester (Product) Tetrahedral Intermediate->β-Keto Ester (Product) Equilibrium Deprotonated Product (Anion) Deprotonated Product (Anion) β-Keto Ester (Product)->Deprotonated Product (Anion) Irreversible

Caption: The driving force of the Claisen condensation.

Experimental Protocols

Protocol 1: Classic Mixed Claisen Condensation (Controlled Addition)

This protocol is suitable for reactions between an enolizable ester (e.g., ethyl acetate) and a non-enolizable ester (e.g., ethyl benzoate).

  • Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and an addition funnel under an inert atmosphere (N₂ or Ar).

  • Reagents: To the flask, add sodium ethoxide (1.1 eq) and anhydrous ethanol. Add the non-enolizable ester (ethyl benzoate, 1.5 eq).

  • Addition: Dissolve the enolizable ester (ethyl acetate, 1.0 eq) in a small amount of anhydrous ethanol and place it in the addition funnel.

  • Reaction: Heat the flask mixture to a gentle reflux. Add the ethyl acetate solution dropwise from the addition funnel over 1-2 hours.

  • Completion: After the addition is complete, continue to reflux for an additional 2-4 hours, monitoring the reaction by TLC.

  • Work-up: Cool the reaction to room temperature and then in an ice bath. Slowly add aqueous acid (e.g., 10% H₂SO₄ or acetic acid) to neutralize the mixture and protonate the product enolate.[1]

  • Isolation: Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or distillation.

Protocol 2: Directed Mixed Claisen Condensation using LDA

This protocol provides maximum control for sensitive or high-value substrates.

  • LDA Preparation: In a flame-dried, two-neck flask under an inert atmosphere, dissolve diisopropylamine (1.1 eq) in anhydrous THF. Cool the solution to -78 °C (dry ice/acetone bath). Slowly add n-butyllithium (1.05 eq) and stir for 30 minutes at 0 °C.

  • Enolate Formation: Cool the freshly prepared LDA solution back to -78 °C. Slowly add a solution of the enolizable ester (1.0 eq) in anhydrous THF. Stir for 1 hour at -78 °C to ensure complete enolate formation.[13]

  • Condensation: In a separate flame-dried flask, dissolve the non-enolizable ester (1.2 eq) in anhydrous THF and cool to -78 °C. Transfer the pre-formed enolate solution to the ester solution via cannula.

  • Reaction: Allow the reaction to stir at -78 °C for 2-3 hours, then slowly warm to room temperature.

  • Work-up and Isolation: Quench the reaction by adding saturated aqueous NH₄Cl. Follow steps 7 from Protocol 1 for extraction, drying, and purification.

References

Technical Support Center: Troubleshooting Isomer Formation in β-Keto Ester Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for β-Keto Ester Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of isomer formation during these crucial synthetic transformations. As a senior application scientist, I will provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your reactions effectively.

Introduction: The Challenge of Isomerism in β-Keto Ester Synthesis

The synthesis of β-keto esters, cornerstone reactions in organic chemistry such as the Claisen and Dieckmann condensations, is fundamental to the construction of complex molecules.[1][2] However, the very nature of these reactions, which proceed through enolate intermediates, introduces the potential for the formation of various isomers, including constitutional isomers (regioisomers) and stereoisomers (diastereomers and enantiomers). Uncontrolled isomer formation can lead to complex product mixtures, significantly complicating purification and reducing the yield of the desired compound.[1]

This guide provides a structured approach to diagnosing and resolving common issues related to isomer formation, ensuring the integrity and efficiency of your synthetic routes.

Troubleshooting Guide: A-Q&A Approach

Issue 1: Formation of an Undesired Regioisomer in a Crossed Claisen or Dieckmann Condensation

Question: My crossed Claisen condensation is yielding a mixture of β-keto esters. How can I favor the formation of the desired regioisomer?

Answer: The formation of multiple regioisomers in a crossed Claisen condensation arises from the potential for both ester starting materials to act as either the nucleophilic enolate or the electrophilic carbonyl component.[1] Similarly, in an unsymmetrical Dieckmann condensation, intramolecular cyclization can occur at different positions, leading to different ring sizes or substitution patterns.[3][4][5] The key to controlling regioselectivity lies in manipulating the relative reactivity of the starting materials and the reaction conditions to favor a single reaction pathway.

Causality and Strategic Solutions:

  • Exploiting Differential Acidity: The ester with the more acidic α-protons will more readily form the enolate. You can leverage this by choosing esters with significantly different electronic environments around the α-carbon.

  • Use of a Non-Enolizable Ester: A highly effective strategy is to use one ester that cannot form an enolate because it lacks α-hydrogens.[1][6] This ester can only act as the electrophile, directing the reaction to a single product. Examples of non-enolizable esters include benzoates, formates, and carbonates.

  • Kinetic vs. Thermodynamic Control: The regioselectivity of enolate formation from an unsymmetrical ketone or ester can be directed by the reaction conditions.[7][8]

    • Kinetic Control: To form the less substituted (kinetic) enolate, use a strong, sterically hindered base like lithium diisopropylamide (LDA) at low temperatures (e.g., -78 °C) in an aprotic solvent like THF.[7][8] This favors deprotonation at the less sterically hindered α-position.

    • Thermodynamic Control: To favor the more substituted (thermodynamic) enolate, use a weaker base (e.g., sodium ethoxide) in a protic solvent (e.g., ethanol) at room temperature or with heating.[7][8] These conditions allow for equilibration to the more stable enolate.[9]

Experimental Protocol: Regioselective Crossed Claisen Condensation

  • Apparatus Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, a thermometer, and a rubber septum is used.

  • Reagent Preparation: Ensure all solvents and reagents are anhydrous. Diisopropylamine should be freshly distilled before preparing LDA.

  • LDA Formation (for Kinetic Control): In the reaction flask under a nitrogen atmosphere, dissolve freshly distilled diisopropylamine (1.1 eq) in anhydrous THF. Cool the solution to -78 °C. Slowly add n-butyllithium (1.0 eq) and stir for 30 minutes.

  • Enolate Formation: Slowly add the enolizable ester (1.0 eq) to the LDA solution at -78 °C and stir for 1 hour.

  • Condensation: Add the non-enolizable ester (1.2 eq) dropwise to the enolate solution at -78 °C.

  • Reaction Monitoring & Quench: Monitor the reaction by TLC. Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Workup and Purification: Extract the product with an organic solvent, dry the organic layer, and purify by column chromatography.

Data Presentation: Base and Solvent Effects on Regioselectivity

ConditionBaseSolventTemperatureFavored Enolate
KineticLDA, LHMDSTHF, Ether-78 °CLess Substituted
ThermodynamicNaOEt, t-BuOKEthanol, t-ButanolRoom Temp to RefluxMore Substituted
Issue 2: Epimerization at a Chiral Center Alpha to the Carbonyl Group

Question: I am observing epimerization at a stereocenter adjacent to the newly formed β-keto ester functionality. What is causing this and how can I prevent it?

Answer: Epimerization, the change in configuration at one of several stereocenters, is a common problem when a chiral center is located at the α-position to a carbonyl group.[10] The acidic nature of the α-proton makes it susceptible to removal by a base, leading to the formation of a planar enolate intermediate. Reprotonation of this achiral intermediate can occur from either face, resulting in a mixture of epimers.[10][11]

Causality and Strategic Solutions:

  • Base Strength and Stoichiometry: Strong bases and the use of excess base can readily deprotonate the α-proton, promoting epimerization.[10]

  • Reaction Time and Temperature: Prolonged reaction times and elevated temperatures provide more opportunities for the equilibrium between epimers to be established, often favoring the thermodynamically more stable epimer.[10]

  • Protic Solvents: Protic solvents can facilitate proton exchange, accelerating the rate of epimerization.

Troubleshooting Steps:

  • Minimize Base Stoichiometry: Use the minimum amount of base required to drive the reaction to completion.

  • Employ Weaker Bases: If the reaction allows, consider using a weaker, non-nucleophilic base.

  • Lower the Reaction Temperature: Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate. This will favor the kinetically formed product and slow down the rate of epimerization.[10]

  • Reduce Reaction Time: Monitor the reaction closely and quench it as soon as the starting material is consumed to prevent prolonged exposure to basic conditions.

  • Use Aprotic Solvents: Whenever possible, use aprotic solvents to minimize proton exchange.[8]

  • Purification Strategy: If some epimerization is unavoidable, consider purification techniques such as chiral chromatography or recrystallization to separate the desired stereoisomer.[11]

Visualization: Mechanism of Epimerization

Epimerization Chiral β-Keto Ester (R) Chiral β-Keto Ester (R) Planar Enolate Planar Enolate Chiral β-Keto Ester (R)->Planar Enolate Base (B-) -HB Planar Enolate->Chiral β-Keto Ester (R) H+ Chiral β-Keto Ester (S) Chiral β-Keto Ester (S) Planar Enolate->Chiral β-Keto Ester (S) H+ Claisen_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Anhydrous Ester Anhydrous Ester Enolate Formation Enolate Formation Anhydrous Ester->Enolate Formation Anhydrous Solvent Anhydrous Solvent Anhydrous Solvent->Enolate Formation Alkoxide Base Alkoxide Base Alkoxide Base->Enolate Formation Nucleophilic Attack Nucleophilic Attack Enolate Formation->Nucleophilic Attack Elimination Elimination Nucleophilic Attack->Elimination Product Deprotonation Product Deprotonation Elimination->Product Deprotonation Acidic Quench Acidic Quench Product Deprotonation->Acidic Quench Extraction Extraction Acidic Quench->Extraction Purification Purification Extraction->Purification

References

Improving selectivity in the synthesis of ethyl 6-methyl-3-oxoheptanoate

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of Ethyl 6-methyl-3-oxoheptanoate

A Guide to Improving Selectivity and Troubleshooting Common Issues

Welcome to the Technical Support Center for advanced organic synthesis. This guide is designed for researchers, chemists, and drug development professionals focused on the synthesis of this compound. As a key intermediate, achieving high purity and yield is critical. This document provides in-depth, field-proven insights into overcoming the primary challenge in its synthesis: selectivity. We will explore the causal factors behind common experimental pitfalls and offer robust, validated protocols to enhance your success.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for this compound, and what are their limitations?

The most direct and commonly considered route is the crossed Claisen condensation . This reaction involves the base-catalyzed condensation of ethyl acetate and ethyl 4-methylpentanoate. While theoretically straightforward, this method is plagued by significant selectivity issues. The primary limitation is the formation of a complex mixture of products due to both self-condensation of each ester and the two possible cross-condensation reactions, which makes purification difficult and significantly lowers the yield of the desired product.[1][2][3] A more advanced and selective alternative involves the acylation of Meldrum's acid followed by alcoholysis, which circumvents the issues of mixed condensations.[1]

Q2: My reaction yields a complex mixture of products. What are the likely side-products and why do they form?

When using a traditional base like sodium ethoxide (NaOEt) for a crossed Claisen condensation, the base deprotonates both starting esters, creating a mixture of enolates.[2] These enolates can then react with any available ester, leading to four potential β-keto ester products:

  • Desired Product: this compound (from ethyl acetate enolate + ethyl 4-methylpentanoate).

  • Self-Condensation of Ethyl Acetate: Ethyl acetoacetate.[3]

  • Self-Condensation of Ethyl 4-methylpentanoate: Ethyl 2-isobutyl-4-methyl-3-oxopentanoate.

  • Alternative Cross-Condensation: Ethyl 2-(4-methylpentanoyl)acetate (from ethyl 4-methylpentanoate enolate + ethyl acetate).

This lack of control is the fundamental reason for poor selectivity in this specific approach.

Q3: How does keto-enol tautomerism affect the characterization of this compound?

As a β-keto ester, your final product will exist as an equilibrium mixture of its keto and enol tautomers.[3] This is not an impurity but an inherent property of the molecule. This equilibrium can complicate spectroscopic analysis. For example, in ¹H NMR spectroscopy, you will observe two distinct sets of signals corresponding to both forms. It is crucial to recognize these dual signals for accurate structural confirmation and purity assessment, rather than misinterpreting them as impurities.[3]

Q4: What is the best choice of base for this synthesis?

The choice of base is critical and depends entirely on the chosen synthetic strategy.

  • For a traditional (and non-selective) crossed Claisen: A base with a common alkoxide, like sodium ethoxide (NaOEt), is used to prevent transesterification.[2] However, this approach is not recommended if selectivity is the goal.

  • For a Directed Claisen Condensation: A strong, non-nucleophilic, sterically hindered base is required. Lithium diisopropylamide (LDA) is the ideal choice. It allows for the irreversible and quantitative formation of the enolate from one ester (ethyl acetate) at low temperatures before the second ester is introduced, thereby preventing self-condensation.

Troubleshooting Guide

Problem 1: Low yield and a complex mixture of products observed by GC-MS or NMR.

  • Probable Cause: You are likely using a non-selective Claisen condensation protocol with a base like sodium ethoxide. This method inherently produces multiple side products, as illustrated below.

  • Solution: Transition to a Directed Claisen Condensation protocol. This involves the pre-formation of the lithium enolate of ethyl acetate using LDA at -78 °C, followed by the slow addition of ethyl 4-methylpentanoate. This controlled sequence ensures that the desired cross-condensation is the primary reaction pathway. Alternatively, the highly reliable Acyl Meldrum's Acid route should be employed for maximum selectivity.[1]

G cluster_reactants Starting Materials & Base cluster_products Product Mixture Ethyl Acetate Ethyl Acetate NaOEt NaOEt Ethyl Acetate->NaOEt Ethyl 4-methylpentanoate Ethyl 4-methylpentanoate Ethyl 4-methylpentanoate->NaOEt DP Desired Product (this compound) NaOEt->DP SP1 Self-Condensation 1 (Ethyl Acetoacetate) NaOEt->SP1 SP2 Self-Condensation 2 (from Ethyl 4-methylpentanoate) NaOEt->SP2 SP3 Cross-Condensation 2 NaOEt->SP3

The problem of low selectivity in a standard Claisen condensation.

Problem 2: The reaction fails to initiate or proceeds very slowly.

  • Probable Cause A: Inactive Base. The strong bases used (NaH, LDA) are extremely sensitive to moisture. Any water in the reagents or glassware will quench the base, preventing enolate formation.[2]

    • Solution: Ensure all glassware is rigorously flame- or oven-dried and assembled under an inert atmosphere (Argon or Nitrogen).[4] Use freshly opened or properly stored anhydrous solvents.

  • Probable Cause B: Incorrect Temperature. For directed condensations with LDA, enolate formation must occur at a very low temperature (-78 °C, typically a dry ice/acetone bath) to ensure kinetic control and prevent decomposition.

    • Solution: Meticulously maintain the reaction temperature during base addition and enolate formation. Use a low-temperature thermometer to monitor the internal reaction temperature.

Problem 3: Product degradation during silica gel column chromatography.

  • Probable Cause: β-keto esters can be sensitive to the acidic nature of standard silica gel, which may catalyze hydrolysis or other side reactions.[5]

  • Solution: Deactivate the silica gel before use. This can be achieved by preparing the silica slurry in an eluent containing a small amount (e.g., 1%) of a tertiary amine like triethylamine (TEA).[5] This neutralizes the acidic sites on the silica surface, preserving the integrity of your product during purification.

Advanced Protocols for Enhanced Selectivity

For researchers aiming for high yield and purity, the following protocols are recommended over the traditional mixed Claisen condensation.

Protocol 1: Directed Claisen Condensation using LDA

This method offers good selectivity by controlling which ester forms the enolate.

G cluster_setup Step 1: Setup cluster_enolate Step 2: Enolate Formation cluster_reaction Step 3: Condensation cluster_workup Step 4: Work-up A Dry Glassware under Inert Gas (Ar) B Prepare LDA Solution in THF at 0°C A->B C Cool to -78°C B->C D Add Ethyl Acetate Dropwise C->D E Slowly Add Ethyl 4-methylpentanoate D->E F Stir at -78°C for 2-4 hours E->F G Quench with sat. NH4Cl solution F->G H Extract with Ether, Wash, and Dry G->H I Purify by Column Chromatography H->I

Workflow for the Directed Claisen Condensation.

Step-by-Step Methodology:

  • Preparation: Under an argon atmosphere, add anhydrous tetrahydrofuran (THF) to a flame-dried round-bottom flask. Cool the flask to 0 °C.

  • LDA Formation: Slowly add n-butyllithium (1.05 eq) to a solution of diisopropylamine (1.1 eq) in THF at 0 °C and stir for 30 minutes.

  • Enolate Formation: Cool the freshly prepared LDA solution to -78 °C (dry ice/acetone bath). Add ethyl acetate (1.0 eq) dropwise via syringe, ensuring the internal temperature does not rise significantly. Stir for 1 hour to ensure complete enolate formation.

  • Condensation: Slowly add ethyl 4-methylpentanoate (1.2 eq) to the enolate solution at -78 °C.[3]

  • Reaction Monitoring: Stir the mixture at -78 °C for 2-4 hours. Progress can be monitored by TLC or by quenching small aliquots for GC-MS analysis.[3]

  • Quenching & Work-up: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.[3] Allow the mixture to warm to room temperature. Transfer to a separatory funnel, separate the layers, and extract the aqueous phase with diethyl ether.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (pre-treated with triethylamine).[3][5]

Protocol 2: Synthesis via Acyl Meldrum's Acid

This is often the most robust and high-yielding method, as it avoids the competitive nature of the Claisen condensation entirely.

Step-by-Step Methodology:

Part A: Acylation of Meldrum's Acid

  • Setup: In a round-bottom flask under an inert atmosphere, dissolve Meldrum's acid (1.0 eq) in anhydrous dichloromethane (DCM).

  • Base Addition: Cool the solution in an ice bath (0 °C) and add anhydrous pyridine (2.0 eq).

  • Acylation: Add a solution of 4-methylpentanoyl chloride (1.1 eq) in anhydrous DCM dropwise over 1-2 hours.

  • Reaction: Stir the mixture for 1 hour at 0 °C and then for an additional hour at room temperature.[1]

  • Work-up: Dilute the reaction mixture with DCM and pour it into cold dilute hydrochloric acid. Separate the organic phase, wash with dilute HCl and brine, and dry over anhydrous sodium sulfate.

  • Isolation: Remove the solvent under reduced pressure to yield the solid acyl Meldrum's acid intermediate, which is often pure enough for the next step.[1]

Part B: Alcoholysis

  • Reaction: Reflux the crude acyl Meldrum's acid from the previous step in anhydrous ethanol for 3-4 hours.[1] The reaction progress can be monitored by TLC.

  • Solvent Removal: After the reaction is complete, remove the ethanol under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product can be purified by vacuum distillation or column chromatography to yield pure this compound.

Data Presentation: A Comparison of Synthetic Routes

The following table summarizes the key performance indicators for the discussed synthetic routes, highlighting the advantages of the advanced methodologies.

ParameterRoute 1: Traditional ClaisenRoute 2: Directed ClaisenRoute 3: Acyl Meldrum's Acid
Starting Materials Ethyl acetate, Ethyl 4-methylpentanoateEthyl acetate, Ethyl 4-methylpentanoate4-methylpentanoyl chloride, Meldrum's acid, Ethanol
Key Reagents Sodium ethoxideLDAPyridine, Ethanol
Selectivity Low - mixture of four products[1]Good to HighVery High[1]
Typical Yield Low to ModerateGood (>70%)High (>80%)[1]
Reaction Conditions Room temperature or gentle heatingCryogenic (-78 °C)0 °C to reflux
Purification Difficult fractional distillation or chromatography[1]Straightforward chromatographyStraightforward chromatography or distillation[1]
Scalability Challenging due to selectivity issues[1]Moderate; requires cryogenic setupReadily scalable[1]

References

Impact of reaction conditions on ethyl 6-methyl-3-oxoheptanoate stability

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Ethyl 6-methyl-3-oxoheptanoate

From the Desk of the Senior Application Scientist

Welcome to the dedicated technical support guide for this compound. As researchers and drug development professionals, we understand that the stability and reactivity of key intermediates are paramount to successful synthesis and reliable results. This document is structured to provide not just procedural guidance, but a deeper understanding of the chemical principles governing the stability of this versatile β-keto ester. We will explore the causality behind common experimental challenges and offer field-proven solutions to ensure the integrity of your compound.

Section 1: Frequently Asked Questions (FAQs) - Core Stability Principles

This section addresses fundamental questions regarding the inherent stability of this compound.

Q1: What are the primary chemical liabilities of this compound?

A: this compound, like other β-keto esters, possesses two primary points of instability inherent to its structure: the ester functional group and the acidic α-hydrogens located between the two carbonyl groups.[1] These features make it susceptible to two main degradation pathways:

  • Hydrolysis: The ester can be cleaved under both acidic and basic conditions to yield 6-methyl-3-oxoheptanoic acid and ethanol.[1][2]

  • Decarboxylation: The resulting β-keto acid from hydrolysis is often unstable and can readily lose carbon dioxide (CO₂), particularly upon heating, to form 6-methyl-2-heptanone.[1][2][3]

Understanding these pathways is critical for designing robust reaction, work-up, and storage protocols.

Q2: How do pH and temperature critically impact the stability of this compound?

A: Both pH and temperature are critical variables that can significantly accelerate degradation.

  • pH:

    • Acidic Conditions (pH < 6): Acid catalyzes the hydrolysis of the ester group. The resulting β-keto acid is highly prone to decarboxylation.[2]

    • Basic Conditions (pH > 8): Base-mediated hydrolysis (saponification) is typically faster than acid-catalyzed hydrolysis.[1][4] While the resulting carboxylate salt is more resistant to decarboxylation than the free acid, subsequent acidification during work-up will generate the unstable β-keto acid.[5] Strong bases can also promote unwanted side reactions like self-condensation.[6][7]

  • Temperature:

    • Higher temperatures provide the activation energy for degradation reactions.[8] Decarboxylation of the corresponding β-keto acid is particularly sensitive to heat.[3][9] Elevated temperatures during purification, such as high-temperature distillation, can lead to significant product loss.[10]

Q3: What are the optimal long-term storage conditions for this compound?

A: To ensure long-term stability and purity, the compound should be stored under conditions that minimize exposure to catalysts of degradation.

ParameterRecommendationRationale
Temperature 0 - 8 °C (Refrigerated)[11]Slows the rate of potential hydrolysis and other degradation reactions.[8]
Atmosphere Inert gas (Argon or Nitrogen)Protects against potential oxidation, although hydrolysis is the primary concern.
Container Tightly sealed, opaque glass vial[12][13]Prevents ingress of atmospheric moisture and protects from light, which can catalyze degradation.[8][12][13][14]
State AnhydrousThe presence of water facilitates hydrolysis.[15][16]

Section 2: Troubleshooting Guides for Common Experimental Issues

This section provides systematic approaches to diagnose and resolve specific problems encountered during the synthesis and handling of this compound.

Issue 1: Low or No Yield During Synthesis via Claisen Condensation

The Claisen condensation is a standard method for synthesizing β-keto esters.[6][17] Low yields are a frequent challenge and typically point to issues with reagents or reaction conditions.

Initial Diagnosis:

  • Confirm Reagent Purity: Are the starting esters (e.g., ethyl isovalerate and ethyl acetate) and base of high purity and, crucially, anhydrous?

  • Check for Side Reactions: Analysis of the crude reaction mixture (e.g., by GC-MS or ¹H NMR) can reveal the presence of self-condensation products or unreacted starting materials.

Troubleshooting Workflow

start Low Yield Observed check_reagents Verify Reagent Purity & Anhydrous Conditions start->check_reagents reagents_ok Reagents OK? check_reagents->reagents_ok check_base Evaluate Base Selection & Stoichiometry base_ok Base Correct? check_base->base_ok check_conditions Assess Reaction Temperature & Time conditions_ok Conditions Optimal? check_conditions->conditions_ok reagents_ok->check_base Yes solution_dry Dry Solvents/Reagents. Use oven-dried glassware. reagents_ok->solution_dry No base_ok->check_conditions Yes solution_base Use Stoichiometric Strong Base (e.g., NaH, NaOEt). Match alkoxide to ester. base_ok->solution_base No solution_conditions Optimize Temperature (e.g., gentle reflux). Monitor by TLC/GC for completion. conditions_ok->solution_conditions No success Yield Improved conditions_ok->success Yes solution_dry->check_reagents solution_base->check_base solution_conditions->check_conditions

Caption: Troubleshooting workflow for low synthesis yield.

In-Depth Causality & Solutions:

  • Moisture Contamination: Water will quench the strong base required for enolate formation and can hydrolyze the ester starting materials.[16]

    • Solution: Ensure all solvents are rigorously dried, reagents are anhydrous, and glassware is oven-dried before use.[16][18]

  • Incorrect Base: The Claisen condensation requires a full equivalent of a strong base, not a catalytic amount.[19] Using a base like hydroxide is incompatible as it will saponify the ester.[4][20] Using an alkoxide that doesn't match the ester's alcohol portion (e.g., sodium methoxide with an ethyl ester) will cause transesterification, leading to a mixture of products.[4]

    • Solution: Use at least one full equivalent of a strong, non-nucleophilic base like sodium hydride (NaH) or sodium ethoxide (NaOEt) for ethyl esters.[7][16]

  • Sub-Optimal Temperature: The reaction may be too slow at room temperature.

    • Solution: Gentle heating or reflux can increase the reaction rate. However, excessive heat can promote side reactions.[6] Monitor progress by TLC or GC to determine the optimal reaction time and temperature.[16]

Issue 2: Product Decomposition During Aqueous Work-up and Purification

Observing a decrease in product quantity or the appearance of new impurities after the work-up or purification stage is a clear sign of compound instability.

Primary Cause: Exposure to harsh pH conditions or excessive heat. The intermediate β-keto acid formed during non-neutral work-up is highly susceptible to decarboxylation.[1][3][15]

Table: Impact of Work-up & Purification Conditions on Stability

ConditionImpact on this compoundRecommendation
Strong Acid Quench (e.g., 1M HCl) Promotes rapid ester hydrolysis and subsequent decarboxylation of the β-keto acid.[2]Use a milder acid like dilute acetic acid or a buffered solution (e.g., saturated NH₄Cl) to neutralize the reaction mixture.
Strong Base Wash (e.g., 1M NaOH) Causes saponification (ester hydrolysis).[1]Wash with a weak base like saturated sodium bicarbonate solution only if necessary, and do so quickly at low temperatures.[21]
High-Temperature Distillation Can provide sufficient energy to induce thermal decomposition or decarboxylation if any acidic/basic impurities are present.[9][22]Purify via vacuum distillation at the lowest possible temperature or, preferably, use column chromatography on silica gel.[11]
Prolonged Exposure to Water Increases the risk of hydrolysis, even at neutral pH, albeit slowly.Minimize contact time with aqueous layers during extraction and dry the organic phase thoroughly with an agent like anhydrous MgSO₄ or Na₂SO₄.[11]

Degradation Pathway Visualization

sub This compound acid 6-methyl-3-oxoheptanoic Acid sub->acid Hydrolysis (H+ or OH-) ketone 6-methyl-2-heptanone + CO2 acid->ketone Decarboxylation (Heat, Δ)

References

Preventing hydrolysis of ethyl 6-methyl-3-oxoheptanoate during workup

Author: BenchChem Technical Support Team. Date: January 2026

Topic: Preventing Hydrolysis of Ethyl 6-Methyl-3-Oxoheptanoate During Workup

Audience: Researchers, scientists, and drug development professionals.

Welcome to the Technical Support Center. This guide provides in-depth troubleshooting advice and optimized protocols to prevent the unintended hydrolysis of this compound and similar β-keto esters during reaction workup. As Senior Application Scientists, we understand that maximizing yield and purity is paramount. This resource combines mechanistic understanding with practical, field-tested solutions to ensure the integrity of your target molecule.

Troubleshooting Guide: Diagnosing and Solving Hydrolysis

This section is designed for quick problem-solving. Identify your issue in the questions below to find a direct cause and a recommended solution.

Q1: My final yield is significantly lower than expected, and I notice a new, more polar spot on my TLC. What's happening?

A1: This is a classic sign of product hydrolysis. The ester, this compound, is likely breaking down into its parent β-keto acid (6-methyl-3-oxoheptanoic acid) and ethanol.[1] The carboxylic acid is significantly more polar, causing it to have a lower Rf value on a TLC plate. This hydrolysis can be catalyzed by either acidic or basic conditions introduced during the aqueous workup.[2][3]

Q2: I neutralized my acidic reaction mixture with a strong base (e.g., NaOH) and experienced significant product loss. Why?

A2: You have likely induced rapid, irreversible base-catalyzed hydrolysis, also known as saponification.[4] While neutralizing the bulk acid is necessary, using a strong base creates a highly basic local environment that aggressively attacks the ester functional group. The resulting carboxylate salt is deprotonated and, under these conditions, the reaction is essentially irreversible.[4]

Q3: I used a mild base (e.g., NaHCO₃), but my yield is still poor. What else could be going wrong?

A3: Several factors could still be at play even with a milder base:

  • Prolonged Contact Time: The longer your organic layer is in contact with any aqueous phase (even a neutral or weakly basic one), the more opportunity there is for hydrolysis to occur. Efficient and rapid separation is key.[1]

  • Temperature: Workup procedures performed at room temperature or higher will accelerate the rate of hydrolysis. All aqueous washes should be performed with cold solutions.[1]

  • Enolate Formation: β-keto esters have acidic α-protons (pKa ≈ 11-13) and can be deprotonated by bases to form an enolate.[5] While this is a key feature for alkylation reactions, during workup, the enolate might exhibit different solubility or reactivity, complicating the extraction.

  • Decarboxylation: If hydrolysis does occur, the resulting β-keto acid is thermally unstable and can easily lose CO₂ upon heating (e.g., during solvent evaporation), leading to the formation of a ketone (6-methylheptan-3-one).[6][7][8] This represents a further loss of the desired product structure.

Frequently Asked Questions (FAQs): The Chemistry of β-Keto Ester Instability

Q4: Why is this compound so susceptible to hydrolysis?

A4: The susceptibility arises from its structure as a β-keto ester. The ester functional group is inherently prone to hydrolysis, a reaction that is the reverse of Fischer esterification.[1][9] This process is catalyzed by both acid (H⁺) and base (OH⁻).[2][3][10]

  • Acid-Catalyzed Mechanism: The acid protonates the carbonyl oxygen of the ester, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by water.[3][10]

  • Base-Catalyzed Mechanism (Saponification): The hydroxide ion acts as a potent nucleophile, directly attacking the electrophilic carbonyl carbon. This pathway is often faster and, because it forms a resonance-stabilized carboxylate anion, is effectively irreversible under basic conditions.[3][4]

The workflow below illustrates the two catalytic pathways leading to the undesired β-keto acid.

G BKE_A Ethyl 6-Methyl- 3-Oxoheptanoate Protonated_Ester Protonated Ester (Enhanced Electrophile) BKE_A->Protonated_Ester + H₃O⁺ BKE_B Ethyl 6-Methyl- 3-Oxoheptanoate Tetrahedral_A Tetrahedral Intermediate Protonated_Ester->Tetrahedral_A + H₂O Keto_Acid_A β-Keto Acid Tetrahedral_A->Keto_Acid_A - EtOH, - H⁺ Tetrahedral_B Tetrahedral Intermediate BKE_B->Tetrahedral_B + OH⁻ (Nucleophilic Attack) Keto_Acid_B Carboxylate Anion Tetrahedral_B->Keto_Acid_B - EtO⁻ Keto_Acid_B->Keto_Acid_A + H₃O⁺ (Acidification Step) caption Diagram: Acid vs. Base-Catalyzed Hydrolysis Pathways.

Caption: Acid vs. Base-Catalyzed Hydrolysis Pathways.

Q5: What is the risk of decarboxylation and how do I prevent it?

A5: Decarboxylation is the loss of carbon dioxide from the β-keto acid that forms upon hydrolysis.[7] This reaction is facile because it can proceed through a stable, cyclic six-membered transition state, yielding an enol that quickly tautomerizes to a ketone.[7][8] The primary way to prevent decarboxylation is to prevent the initial hydrolysis step. If some hydrolysis is unavoidable, avoid heating the crude product mixture until the acidic byproduct has been removed. Mild evaporation techniques (e.g., rotary evaporation at low temperature) are recommended.[6]

Optimized Protocols and Best Practices

To maximize the yield and purity of this compound, a carefully controlled workup is essential. The following protocol is designed to minimize contact time with aqueous phases and maintain a pH that disfavors hydrolysis.

Core Principle: The "Cold and Quick" Approach

The rate of hydrolysis is dependent on temperature, pH, and exposure time.[1] Therefore, the guiding principle is to perform all aqueous steps quickly, using pre-chilled solutions, and maintaining the pH as close to neutral as possible.

Step-by-Step Optimized Mild Workup Protocol
  • Initial Quench (Temperature Control is Critical):

    • Cool the completed reaction mixture to 0 °C in an ice-water bath.

    • Slowly add a pre-chilled (0-5 °C), saturated aqueous solution of ammonium chloride (NH₄Cl). NH₄Cl is a mild Lewis acid and provides a buffered system in the slightly acidic range (pH ~4.5-6), which is often better tolerated than strongly acidic or basic quenchers.[11]

    • Stir for 5-10 minutes at 0 °C.

  • Phase Separation and Extraction:

    • Transfer the quenched mixture to a separatory funnel.

    • Add a suitable, cold organic solvent (e.g., ethyl acetate or diethyl ether) if the reaction solvent is water-miscible.

    • Quickly separate the organic layer.

  • Aqueous Washes (Minimizing pH Shock and Contact Time):

    • Wash 1: Cold Saturated NaHCO₃: Wash the organic layer once with a small portion of cold, saturated sodium bicarbonate solution. This step must be done carefully. Swirl the unstoppered funnel first to release any evolved CO₂ before shaking gently with frequent venting.[1] This neutralizes any remaining strong acid catalyst without creating a strongly basic environment.

    • Wash 2: Cold Brine: Wash the organic layer with one portion of cold, saturated aqueous NaCl (brine).[1][12] This crucial step helps to remove the bulk of dissolved water from the organic layer, making the final drying step more efficient and reducing the solubility of the ester in the residual aqueous phase.[12][13]

  • Drying and Solvent Removal:

    • Drain the organic layer into an Erlenmeyer flask containing anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). MgSO₄ is a faster and more efficient drying agent.[12]

    • Swirl the flask. Add drying agent until it no longer clumps together and flows freely as a powder, indicating all water has been absorbed.[12]

    • Filter or decant the dried organic solution away from the drying agent.

    • Concentrate the solution in vacuo using a rotary evaporator with the water bath set to a low temperature (≤ 30-40 °C) to prevent any potential thermal decarboxylation of trace hydrolyzed acid.[6]

The decision-making process for a successful workup is summarized in the workflow diagram below.

G start Reaction Complete cool Cool to 0°C in Ice Bath start->cool quench Quench with Cold sat. aq. NH₄Cl cool->quench extract Extract with Cold Organic Solvent quench->extract wash_bicarb Wash with Cold sat. aq. NaHCO₃ (Vent Frequently!) extract->wash_bicarb wash_brine Wash with Cold Brine (Removes H₂O) wash_bicarb->wash_brine dry Dry over Anhydrous MgSO₄ or Na₂SO₄ wash_brine->dry filter Filter or Decant dry->filter evaporate Concentrate in vacuo (Low Temperature) filter->evaporate product Pure Product evaporate->product

Caption: Optimized workup decision workflow for β-keto esters.

Data Summary: Factors Influencing Hydrolysis Rate
ParameterConditionRisk of HydrolysisRecommendation
pH pH < 3 or pH > 8HighMaintain workup pH between 4 and 7. Use buffered or mild reagents like NH₄Cl and NaHCO₃.
Temperature > 25 °C (Room Temp)Moderate to HighPerform all aqueous steps at 0-5 °C using pre-chilled solutions.[1]
Contact Time > 15-20 minutesIncreases with timePerform extractions and separations efficiently without delays.[1]
Quenching Agent Strong Acid/BaseVery HighUse mild agents like saturated aq. NH₄Cl or NaHCO₃.
Drying Step InefficientModerateUse a brine wash before drying with an adequate amount of a fast-acting agent like MgSO₄.[12]

By implementing these scientifically-grounded procedures and understanding the chemical principles behind them, researchers can confidently minimize hydrolytic side reactions and maximize the recovery of pure this compound.

References

Validation & Comparative

A Comparative Guide to the ¹H NMR Analysis of Ethyl 6-Methyl-3-Oxoheptanoate: From Routine Characterization to Advanced Structural Insights

Author: BenchChem Technical Support Team. Date: January 2026

For professionals in chemical synthesis and drug development, the unambiguous structural confirmation of intermediates is paramount. Ethyl 6-methyl-3-oxoheptanoate, a versatile β-keto ester, serves as a key building block in the synthesis of more complex molecules. Its chemical reactivity and potential for multiple reaction pathways are intrinsically linked to its structure, including its existence in a dynamic equilibrium between keto and enol forms. Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive tool for characterizing this compound, providing not just structural verification but also quantitative insights into its tautomeric state.

This guide offers an in-depth analysis of the ¹H NMR spectrum of this compound, compares the utility of ¹H NMR with complementary techniques, and provides a validated experimental protocol for acquiring high-fidelity data.

The Structural Nuance: Keto-Enol Tautomerism

At first glance, this compound appears to be a simple acyclic ester. However, like most β-dicarbonyl compounds, it undergoes keto-enol tautomerism, a chemical equilibrium between two constitutional isomers.[1][2] This process is slow on the NMR timescale, meaning that in solution, signals for both the keto and enol forms can be observed simultaneously.[3] The position of this equilibrium is highly sensitive to the solvent, with non-polar, aprotic solvents generally favoring the hydrogen-bonded enol form, while polar, protic solvents favor the more polar keto form.[2][4] Understanding this duality is the first step to a correct spectral interpretation.

Caption: Keto-enol tautomerism of this compound.

Deconvolution of the ¹H NMR Spectrum

A standard ¹H NMR spectrum of this compound will display two sets of signals corresponding to the two tautomers. The keto form is typically the major species in common deuterated solvents like CDCl₃.

The Dominant Keto Tautomer

The signals for the keto form are generally sharp and follow predictable patterns for an aliphatic chain. The active methylene protons at position (c) are flanked by two carbonyl groups, resulting in a characteristic singlet around 3.4-3.5 ppm.

Proton Label Predicted δ (ppm) Multiplicity Integration Coupling Constant (J, Hz) Rationale
(a) ~1.25Triplet (t)3H~7.1Ethyl group -CH₃ coupled to the -OCH₂- protons (b).
(b) ~4.18Quartet (q)2H~7.1Ethyl group -OCH₂- coupled to the -CH₃ protons (a).
(c) ~3.45Singlet (s)2H-Active methylene protons between two carbonyls; no adjacent protons to couple with.
(d) ~2.55Triplet (t)2H~7.5Methylene protons adjacent to a ketone and another methylene (e).
(e) ~1.55Triplet of doublets (td) or multiplet (m)2H~7.5, ~6.6Methylene protons coupled to protons at (d) and the methine at (f).
(f) ~1.60Nonet or multiplet (m)1H~6.6Methine proton coupled to protons at (e) and the six methyl protons at (g).
(g) ~0.90Doublet (d)6H~6.6Two equivalent methyl groups of the isobutyl moiety, coupled to the methine proton (f).
Note: Predicted chemical shifts (δ) are based on analysis of similar structures such as ethyl 3-oxoheptanoate and are relative to TMS at 0 ppm in CDCl₃.[5]
The Enol Tautomer Signature

The presence of the enol form is confirmed by a distinct set of signals. The most telling are the appearance of a vinylic proton (c') and a highly deshielded enolic hydroxyl proton (h'), which is often broad due to hydrogen bonding and exchange.

Proton Label Predicted δ (ppm) Multiplicity Integration Coupling Constant (J, Hz) Rationale
(a') ~1.28Triplet (t)3H~7.1Ethyl group -CH₃ of the enol form.
(b') ~4.20Quartet (q)2H~7.1Ethyl group -OCH₂- of the enol form.
(c') ~5.05Singlet (s)1H-Vinylic proton on the C=C double bond.
(d') ~2.25Triplet (t)2H~7.5Methylene protons adjacent to the C=C double bond.
(e'), (f'), (g') Similar to keto form---Protons on the isobutyl fragment, with slightly different chemical shifts from the keto form.
(h') ~12.0Broad Singlet (br s)1H-Enolic hydroxyl proton, strongly deshielded by intramolecular H-bonding.

Quantitative Analysis: The ratio of the keto to enol tautomer can be accurately determined by comparing the integration of well-resolved, non-overlapping signals.[1][6] A reliable comparison is between the integral of the singlet for the active methylene protons (c) of the keto form (Integral_c, representing 2H) and the integral of the vinylic proton (c') of the enol form (Integral_c', representing 1H).

Keto:Enol Ratio = (Integral_c / 2) : (Integral_c')

A Comparative Analysis of Spectroscopic Techniques

While ¹H NMR is powerful, a multi-faceted approach provides the most robust structural proof.

Technique Strengths for this Analysis Limitations
¹H NMR - Excellent for routine structural confirmation. - Provides precise quantitative measurement of the keto:enol ratio. - High sensitivity.- Signal overlap can occur in complex regions of the spectrum (e.g., between 1.5-1.7 ppm), potentially complicating multiplicity analysis.
¹³C NMR - Unambiguously confirms the number of unique carbon atoms. - Clearly distinguishes between the ester (~167 ppm) and ketone (~202 ppm) carbonyl carbons in the keto form, and the two C=O carbons in the enol form.[7]- Low natural abundance of ¹³C requires longer acquisition times. - Standard decoupled spectra do not provide coupling information.
2D NMR (COSY) - Establishes proton-proton (J-coupling) correlations, confirming the connectivity of the aliphatic chain (e.g., showing that (f) is coupled to both (e) and (g)).[8]- Does not provide information about atoms not connected by 2- or 3-bond couplings.
2D NMR (HSQC/HMQC) - Directly correlates each proton to its attached carbon atom, providing definitive assignments for both ¹H and ¹³C spectra.[9]- Requires a spectrometer with appropriate hardware and longer experiment times than 1D methods.
2D NMR (HMBC) - Shows correlations between protons and carbons over 2-3 bonds, crucial for identifying quaternary carbons and confirming the overall carbon skeleton.- Can be more complex to interpret than other 2D spectra.

For unequivocal proof of structure, a combination of ¹H, ¹³C, and at least one 2D experiment like HSQC is the industry-standard recommendation.

Validated Experimental Protocol for High-Resolution ¹H NMR

Adherence to a rigorous protocol is essential for obtaining reproducible, high-quality data.

Caption: Standard workflow for ¹H NMR analysis.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh 5-15 mg of this compound into a clean, dry vial.[10]

    • Add 0.6-0.7 mL of a deuterated solvent (CDCl₃ is standard). The choice of solvent is critical as it will influence the keto-enol equilibrium.[3][11]

    • Add a small amount of an internal standard, typically tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).[7]

    • Ensure the sample is fully dissolved, then transfer the homogeneous solution into a clean, high-quality 5 mm NMR tube using a Pasteur pipette. Avoid any solid particulates.[10][12]

  • Instrument Setup & Data Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal from the solvent. This ensures field stability during the experiment.[7]

    • Shim the magnetic field to optimize its homogeneity. This is a critical step to achieve sharp peaks and high resolution, allowing for accurate measurement of coupling constants.[13]

    • Set up a standard proton experiment. Typical parameters on a 400 MHz spectrometer include a spectral width of -2 to 12 ppm, an acquisition time of 3-4 seconds, a relaxation delay of 1-2 seconds, and a 30-45 degree pulse angle.

    • Acquire the data, typically averaging 16 to 32 scans to achieve a good signal-to-noise ratio.

  • Data Processing and Analysis:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID) to generate the frequency-domain spectrum.[7]

    • Carefully phase the spectrum so that all peaks are in pure absorption mode (positive and symmetrical).

    • Apply a baseline correction to ensure a flat baseline for accurate integration.

    • Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

    • Integrate all signals and normalize them to a known number of protons (e.g., the 6H doublet of the isopropyl group).

    • Analyze the chemical shifts, multiplicities, coupling constants, and integrations to assign all peaks to the keto and enol structures. Calculate the tautomer ratio as described previously.

Conclusion

The ¹H NMR analysis of this compound is a clear example of how a seemingly simple molecule requires a nuanced analytical approach. A successful analysis hinges on the recognition and understanding of keto-enol tautomerism, which is directly observable and quantifiable by ¹H NMR. While a 1D proton spectrum is sufficient for determining purity and tautomeric ratio, a comprehensive structural verification for regulatory or research purposes is best achieved by complementing it with ¹³C and 2D NMR techniques. The adoption of a rigorous, validated experimental protocol ensures the generation of accurate and reliable data, underpinning the integrity of subsequent research and development.

References

A Comparative Guide to the 13C NMR Characterization of Ethyl 6-Methyl-3-Oxoheptanoate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the unambiguous structural elucidation of novel or synthesized compounds is a critical checkpoint in the discovery pipeline. Ethyl 6-methyl-3-oxoheptanoate, a versatile β-keto ester, serves as a significant building block in the synthesis of various biologically active molecules. Its precise characterization is paramount to ensure the integrity of subsequent research and development. This guide provides an in-depth comparison of the 13C NMR characterization of this compound with alternative analytical techniques, offering supporting data and experimental insights to ensure robust structural verification.

The Central Role of 13C NMR in Structural Elucidation

Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectroscopy stands as a cornerstone technique for the structural analysis of organic molecules. Its power lies in the ability to provide a distinct signal for each unique carbon environment within a molecule, offering a direct window into the carbon skeleton. This is particularly valuable for molecules like this compound, where multiple carbonyl and aliphatic carbons are present.

Predicted 13C NMR Spectral Data for this compound

While experimental spectra are the gold standard, high-quality predicted data, based on established computational models, provide a robust framework for initial characterization and for the confirmation of synthesized compounds. The following table outlines the predicted 13C NMR chemical shifts for this compound in deuterated chloroform (CDCl₃).

Carbon AtomPredicted Chemical Shift (δ) ppmMultiplicity (Proton-Decoupled)Assignment
C1 ~14.2QuartetEthyl ester -CH₃
C2 ~61.5TripletEthyl ester -OCH₂-
C3 ~167.5SingletEster carbonyl carbon (C=O)
C4 ~49.0Tripletα-methylene protons (-C(O)CH₂C(O)-)
C5 ~202.5SingletKetone carbonyl carbon (C=O)
C6 ~45.8TripletMethylene protons adjacent to ketone (-CH₂C(O)-)
C7 ~27.8DoubletMethine proton (-CH(CH₃)₂)
C8 ~22.5 (x2)QuartetIsopropyl methyl protons (-CH(CH₃)₂)
C9 ~38.7TripletMethylene protons (-CH₂CH(CH₃)₂)
C10 ~22.5QuartetTerminal methyl protons (-CH₂CH₃)

Note: Predicted chemical shifts can vary slightly based on the prediction algorithm and experimental conditions.

A Comparative Analysis with Alternative Techniques

While 13C NMR is a powerful tool, a multi-technique approach is often essential for unequivocal structure confirmation. Here, we compare the insights gained from 13C NMR with those from Gas Chromatography-Mass Spectrometry (GC-MS) and Fourier-Transform Infrared (FTIR) Spectroscopy.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a hyphenated technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. It is highly effective for determining the molecular weight and fragmentation pattern of volatile compounds like this compound.

Expected GC-MS Data:

  • Molecular Ion Peak (M+): An expected peak at m/z 186, corresponding to the molecular weight of the compound (C₁₀H₁₈O₃).[1]

  • Key Fragmentation Patterns: Observation of characteristic fragments resulting from the cleavage of the β-keto ester moiety. Common fragments would include the loss of the ethoxy group (-OCH₂CH₃, m/z 45) and cleavage at the α-carbon positions relative to the carbonyl groups.

Comparison with 13C NMR:

Feature13C NMRGC-MS
Structural Information Provides detailed information about the carbon skeleton and the chemical environment of each carbon atom.Provides the molecular weight and fragmentation patterns, which can be used to deduce structural features.
Isomer Differentiation Can readily distinguish between structural isomers with different carbon frameworks.May produce similar mass spectra for some isomers, requiring careful analysis of fragmentation.
Quantitative Analysis Can be used for quantitative analysis (qNMR) with an internal standard.Can be highly quantitative when coupled with a suitable detector like a Flame Ionization Detector (FID).[2]
Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule by measuring the absorption of infrared radiation.

Expected FTIR Data:

  • Strong C=O Stretching Vibrations: Two distinct carbonyl peaks are expected: one for the ester carbonyl (~1740 cm⁻¹) and another for the ketone carbonyl (~1715 cm⁻¹).[3]

  • C-O Stretching Vibration: A strong band in the region of 1300-1150 cm⁻¹ corresponding to the C-O stretch of the ester group.[3]

  • C-H Stretching and Bending Vibrations: Bands corresponding to the sp³ C-H stretching of the alkyl chain.

Comparison with 13C NMR:

Feature13C NMRFTIR Spectroscopy
Focus Provides information on the carbon backbone.Identifies the functional groups present.
Detail Level High detail on the specific environment of each carbon.Provides a "fingerprint" of the functional groups but limited information on their connectivity.
Isomer Differentiation Excellent for differentiating isomers.May show similar spectra for isomers with the same functional groups.

Experimental Protocols

To ensure the reliability of the analytical data, adherence to standardized experimental protocols is crucial.

13C NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve approximately 20-50 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition: Acquire a proton-decoupled 13C NMR spectrum. Key parameters include a spectral width of ~0-220 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 1024 scans), and a relaxation delay of 2-5 seconds.[3]

  • Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and referencing the chemical shifts to the TMS signal.

GC-MS Protocol
  • Sample Preparation: Prepare a dilute solution (e.g., 100 ppm) of this compound in a volatile solvent such as ethyl acetate.

  • Instrumentation: Use a gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • GC Conditions:

    • Column: A nonpolar capillary column (e.g., DB-5ms).

    • Injection: Split injection of 1 µL.

    • Oven Program: Start at a low temperature (e.g., 50°C) and ramp up to a higher temperature (e.g., 250°C) to ensure good separation.

  • MS Conditions:

    • Ionization Energy: 70 eV.

    • Mass Range: Scan a suitable mass range (e.g., m/z 40-300).

FTIR Spectroscopy Protocol
  • Sample Preparation: As this compound is a liquid, a thin film can be prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

  • Instrumentation: Use a Fourier-Transform Infrared spectrometer.

  • Data Acquisition: Acquire the spectrum over the mid-infrared range (e.g., 4000-400 cm⁻¹) with a resolution of 4 cm⁻¹. Co-add multiple scans (e.g., 16) to improve the signal-to-noise ratio.[3]

Visualizing the Structure and Workflow

To further aid in the understanding of the molecular structure and the analytical workflow, the following diagrams are provided.

Caption: Molecular structure of this compound with carbon numbering.

analytical_workflow cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_confirmation Structure Confirmation synthesis Synthesis of Ethyl 6-Methyl-3-Oxoheptanoate purification Purification (e.g., Distillation) synthesis->purification nmr 13C NMR Spectroscopy purification->nmr Primary Technique gcms GC-MS Analysis purification->gcms Complementary Technique ftir FTIR Spectroscopy purification->ftir Complementary Technique confirmation Unambiguous Structure Confirmation nmr->confirmation gcms->confirmation ftir->confirmation

Caption: A logical workflow for the characterization of this compound.

Conclusion

The comprehensive characterization of this compound relies on a synergistic approach employing multiple analytical techniques. While 13C NMR spectroscopy provides unparalleled detail regarding the carbon framework, its combination with GC-MS for molecular weight determination and fragmentation analysis, and FTIR for functional group identification, ensures a self-validating system for structural confirmation. This multi-faceted analytical strategy is indispensable for researchers in synthetic chemistry and drug development, providing the necessary confidence in the identity and purity of their compounds.

References

A Comparative Guide to the Structural Confirmation of Ethyl 6-Methyl-3-Oxoheptanoate Using Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Structural Integrity in Synthesis

In the realms of pharmaceutical development and fine chemical synthesis, the unequivocal confirmation of a molecule's structure is a foundational pillar of scientific rigor. Ethyl 6-methyl-3-oxoheptanoate, a β-keto ester, serves as a key intermediate in the synthesis of more complex molecules. Its precise molecular architecture, including the placement of the ketone and the branching methyl group, dictates its reactivity and the ultimate success of a synthetic route. Consequently, robust analytical methodologies are not merely a quality control step but an integral part of the discovery and development process.

This guide provides an in-depth, comparative analysis of mass spectrometry (MS) for the structural confirmation of this compound. We will explore the causal logic behind experimental design, present detailed protocols, and contrast the capabilities of MS with orthogonal analytical techniques, offering researchers a comprehensive framework for achieving confident structural elucidation.

Section 1: Mass Spectrometry for β-Keto Ester Analysis: A Strategic Overview

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. For a molecule like this compound, the choice of ionization method is a critical first step that dictates the nature of the resulting data.

Choosing the Right Ionization Technique:

  • Electron Ionization (EI): This is a "hard" ionization technique that bombards the analyte with high-energy electrons (typically 70 eV). This process imparts significant internal energy, leading to extensive and reproducible fragmentation.[1][2] For structural elucidation, EI is invaluable as the resulting fragmentation pattern serves as a molecular fingerprint, providing detailed structural information. The fragmentation of odd-electron molecular ions is a well-documented process, with predictable pathways that allow for logical interpretation.[1][3]

  • Electrospray Ionization (ESI): In contrast, ESI is a "soft" ionization technique. It generates ions directly from a solution, typically by creating protonated molecules ([M+H]⁺) or other adducts (e.g., [M+Na]⁺).[1] This method imparts minimal excess energy, meaning the molecular ion often remains intact with little to no fragmentation. While less informative for detailed structural mapping, ESI is superb for unequivocally determining the molecular weight of the compound.

For the purpose of confirming a known structure, a combined approach is ideal. However, if one must choose a single technique for comprehensive analysis, the rich detail provided by EI fragmentation makes it the superior choice. This guide will focus primarily on EI-MS, typically coupled with Gas Chromatography (GC) for sample introduction.

Section 2: Deciphering the Code: Predicted EI Fragmentation of this compound

The fragmentation of β-keto esters in EI-MS is dominated by predictable cleavage events, primarily α-cleavages relative to the carbonyl groups and specific rearrangement reactions.[4][5][6] Understanding these pathways is key to interpreting the mass spectrum.

Molecular Formula: C₁₀H₁₈O₃ Monoisotopic Mass: 186.126 g/mol [7]

The most characteristic fragmentation pathways for this compound are:

  • α-Cleavage: This involves the breaking of the bond adjacent to a carbonyl group.[8] This is a highly favored process because it results in a resonance-stabilized acylium ion.[9] For our target molecule, several α-cleavages are possible.

  • McLafferty Rearrangement: This is a hallmark fragmentation of carbonyl compounds that possess an accessible gamma-hydrogen.[8][10] The reaction proceeds through a six-membered ring transition state to eliminate a neutral alkene, resulting in a stabilized radical cation.[11][12] This is a very common and diagnostically useful fragmentation pathway.[13]

The predicted major fragmentation pathways are illustrated below.

G cluster_alpha α-Cleavage Pathways cluster_mclafferty McLafferty Rearrangement M This compound [M]⁺˙ m/z = 186 F1 [M - C₂H₅O]⁺ m/z = 141 M->F1 - C₂H₅O• (45 u) F2 [M - C₄H₉]⁺ m/z = 129 M->F2 - C₄H₉• (57 u) F3 McLafferty Product [C₅H₈O₃]⁺˙ m/z = 116 M->F3 - C₄H₈ (56 u) (isobutylene) F5 [CH₃CO]⁺ m/z = 43 M->F5 Cleavage at C3-C4 - C₆H₁₃O• (113 u) F6 [C₂H₅O]⁺ m/z = 45 M->F6 Cleavage at Ester - C₈H₁₃O₂• (141 u) F4 [C₄H₉CO]⁺ m/z = 85 F2->F4 - CO₂ (44 u)

Caption: Predicted EI fragmentation pathways for this compound.

Table 1: Summary of Predicted Key Fragments

m/zProposed Ion Structure/FormulaFragmentation PathwayRationale
186 [C₁₀H₁₈O₃]⁺˙Molecular Ion (M⁺˙) Represents the intact molecule after losing one electron.
141 [M - OC₂H₅]⁺α-CleavageLoss of the ethoxy radical from the ester group.
129 [M - C₄H₉]⁺α-CleavageLoss of the isobutyl radical from the ketone group.
116 [C₅H₈O₃]⁺˙McLafferty RearrangementLoss of neutral isobutylene (56 u) via hydrogen transfer from the C5 position to the ketone oxygen.[8][10]
85 [C₅H₉O]⁺α-CleavageAcylium ion resulting from cleavage between C2 and C3.
43 [CH₃CO]⁺α-CleavageAcylium ion from cleavage at the C3-C4 bond, often a base peak for methyl ketones.[5]

Section 3: Experimental Protocol: A Self-Validating Workflow for GC-MS Analysis

This protocol describes a standard method for analyzing a neat liquid sample of this compound using a Gas Chromatograph coupled to a Quadrupole Mass Spectrometer.

G A 1. Sample Preparation Dilute 10 µL of sample in 1 mL ethyl acetate. B 2. GC Inlet Injection Inject 1 µL into split/splitless inlet (250°C). A->B C 3. Chromatographic Separation Separate on a non-polar column (e.g., DB-5ms). Temperature program: 50°C (1 min) to 250°C at 10°C/min. B->C D 4. Ionization (EI Source) Transfer to MS source (230°C). Ionize with 70 eV electrons. C->D E 5. Mass Analysis (Quadrupole) Scan m/z range 40-450 amu. D->E F 6. Data Analysis Compare acquired spectrum with predicted fragmentation. Confirm molecular ion and key fragments. E->F

Caption: Standard workflow for GC-MS analysis of this compound.

Step-by-Step Methodology:

  • Sample Preparation:

    • Prepare a ~10 µg/mL solution of this compound in a high-purity volatile solvent such as ethyl acetate or hexane.[14] This ensures proper volatilization and prevents overloading the column.

  • Instrumentation Setup (Typical Parameters):

    • Gas Chromatograph (GC):

      • Injector: Split/splitless, set to 250°C. Use a split ratio of 50:1 to handle the concentrated sample.[15]

      • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

      • Column: A 30 m x 0.25 mm ID x 0.25 µm film thickness capillary column with a 5% phenyl-methylpolysiloxane stationary phase (or equivalent).[16]

      • Oven Program: Initial temperature of 50°C, hold for 1 minute. Ramp to 250°C at a rate of 10°C/min. Hold at 250°C for 5 minutes.[14]

    • Mass Spectrometer (MS):

      • Ion Source: Electron Ionization (EI), set to 230°C.

      • Electron Energy: 70 eV.

      • Mass Analyzer: Quadrupole.

      • Scan Range: m/z 40-450.[14]

  • Data Acquisition and Analysis:

    • Inject 1 µL of the prepared sample into the GC.

    • Acquire the total ion chromatogram (TIC) and the mass spectrum for the peak corresponding to this compound.

    • Validation Check:

      • Confirm the presence of the molecular ion peak at m/z 186.

      • Identify the key fragment ions predicted in Table 1. The relative abundances should be consistent with the proposed fragmentation mechanisms. For example, the McLafferty rearrangement peak at m/z 116 should be prominent.

Section 4: A Comparative Analysis: MS vs. Orthogonal Techniques

While powerful, mass spectrometry should not be used in isolation. Orthogonal techniques, which measure different physical properties of the molecule, provide complementary data for unambiguous structure confirmation.[17][18]

Table 2: Comparison of Analytical Techniques for Structure Confirmation

TechniqueInformation ProvidedStrengthsLimitations
Mass Spectrometry (MS) Molecular weight and fragmentation pattern.High sensitivity, provides empirical formula (high-res MS), detailed structural clues from fragmentation.Isomers can have similar fragmentation patterns; does not directly show atom connectivity.
Nuclear Magnetic Resonance (NMR) Spectroscopy Detailed map of carbon-hydrogen framework and atom connectivity.[19]Unambiguous determination of atom connectivity (¹H, ¹³C, COSY, HSQC), distinguishes between isomers.Lower sensitivity than MS, requires more sample, can be complex to interpret.[20]
Infrared (IR) Spectroscopy Presence of specific functional groups.[21]Fast, non-destructive, excellent for identifying carbonyls (ketone, ester) and C-H bonds.[22][23][24]Provides limited information on the overall molecular skeleton; spectrum can be complex in the fingerprint region.

Synergistic Application:

  • IR Spectroscopy would first confirm the presence of the key functional groups. For this compound, one would expect a strong C=O stretch for the saturated ketone (~1715 cm⁻¹) and another for the saturated ester (~1735 cm⁻¹).[21][22] Strong C-O stretches would also be visible between 1300-1000 cm⁻¹.[23]

  • NMR Spectroscopy would then provide the definitive connectivity. ¹H NMR would show distinct signals for the ethyl group, the isobutyl group, and the two methylene groups between the carbonyls. ¹³C NMR would confirm the presence of 10 distinct carbons, including two carbonyl signals at ~208 ppm (ketone) and ~171 ppm (ester).[17]

  • Mass Spectrometry validates the structure by confirming the correct molecular weight (m/z 186) and providing a fragmentation pattern (m/z 141, 129, 116, etc.) that is perfectly consistent with the structure determined by NMR.

Conclusion

Mass spectrometry, particularly when employing electron ionization, is an indispensable tool for the structural confirmation of this compound. By systematically predicting and then experimentally verifying the key fragmentation pathways, including α-cleavages and the characteristic McLafferty rearrangement, a high degree of confidence in the assigned structure can be achieved. While MS provides a wealth of information, its true power is realized when used in a synergistic workflow with orthogonal techniques like NMR and IR spectroscopy. This integrated approach ensures the highest level of scientific integrity, providing the unambiguous structural verification required for advanced research and development.

References

A Comparative Guide to the Infrared Spectroscopy of Ethyl 6-Methyl-3-Oxoheptanoate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the infrared (IR) spectrum of ethyl 6-methyl-3-oxoheptanoate, a β-keto ester of significant interest in synthetic chemistry and drug development. We will explore the characteristic vibrational frequencies of its functional groups, delve into the phenomenon of keto-enol tautomerism as observed through IR spectroscopy, and compare this technique with other common analytical methods. This document is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of the structural characterization of this and similar molecules.

Introduction: The Molecular Landscape of a β-Keto Ester

This compound is a versatile organic compound featuring both a ketone and an ester functional group.[1] This arrangement, specifically a ketone at the β-position relative to the ester, imparts unique chemical properties and reactivity.[2] A critical aspect of β-dicarbonyl compounds is their existence in a dynamic equilibrium between two tautomeric forms: the keto and the enol form. This equilibrium is influenced by factors such as solvent and temperature.[2][3] Infrared spectroscopy serves as a powerful, non-destructive tool to probe this equilibrium and confirm the presence of key functional groups within the molecule.[2][4]

Deconstructing the Infrared Spectrum of this compound

The infrared spectrum of an organic molecule provides a unique "fingerprint" based on the vibrational frequencies of its chemical bonds.[5] For this compound, the most informative regions of the IR spectrum are those corresponding to the carbonyl (C=O) and C-O stretching vibrations, as well as the characteristic vibrations of the hydrocarbon backbone.

The Carbonyl Region: A Tale of Two C=O Bonds

A strong absorption in the region of 1650-1750 cm⁻¹ is a clear indicator of a carbonyl group.[6] this compound possesses two distinct carbonyl functionalities: a ketone and an ester.

  • Ketone C=O Stretch: Saturated acyclic ketones typically exhibit a strong C=O stretching absorption band around 1715 cm⁻¹.[7]

  • Ester C=O Stretch: Saturated esters generally show a strong C=O stretching band at a slightly higher frequency, around 1735-1750 cm⁻¹.[5][8][9]

The presence of two distinct or a broadened carbonyl peak in the spectrum of this compound can be attributed to these two functional groups. The precise positions can be influenced by the molecular environment and any potential for conjugation.

The Fingerprint Region: Unveiling C-O Stretches and More

The region of the IR spectrum between 1300 and 1000 cm⁻¹ is often referred to as the "fingerprint region" and contains a wealth of information about C-O, C-C, and C-N single bond stretches, as well as various bending vibrations.[6] For esters, this region is particularly diagnostic, often displaying two strong C-O stretching bands.[8] These arise from the asymmetric and symmetric stretching of the C-O-C moiety of the ester group.[8]

C-H Vibrations: The Hydrocarbon Framework

The jagged peaks typically observed between 2850 and 3000 cm⁻¹ are characteristic of C-H stretching vibrations from the sp³ hybridized carbons of the alkyl chain.[6] While ubiquitous in organic molecules, their presence confirms the aliphatic nature of the compound.

Keto-Enol Tautomerism: A Dynamic Equilibrium Visualized by IR

β-Keto esters can exist in equilibrium with their enol tautomer.[2] This process involves the migration of a proton from the α-carbon to the ketone's carbonyl oxygen, resulting in a hydroxyl group and a carbon-carbon double bond.[10]

Caption: Keto-enol tautomerism of this compound.

The presence of the enol form can be detected in the IR spectrum through several characteristic absorptions:

  • Broad O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ indicates the presence of a hydroxyl group, characteristic of the enol tautomer.[11] The broadness is due to hydrogen bonding.

  • C=C Stretch: A C=C double bond stretch will appear in the 1600-1680 cm⁻¹ region.[6]

  • Shifted C=O Stretch: The C=O stretch of the ester in the enol form may be shifted to a lower frequency due to conjugation with the C=C double bond.

The relative intensities of the keto and enol peaks can provide a qualitative measure of the equilibrium position under the conditions of the measurement.

Experimental Protocol: Acquiring the IR Spectrum

A reliable IR spectrum of this compound, which is a liquid at room temperature, can be readily obtained using an Attenuated Total Reflectance (ATR) Fourier Transform Infrared (FTIR) spectrometer.[4]

Step-by-Step ATR-FTIR Methodology
  • Instrument Preparation: Ensure the FTIR spectrometer is properly calibrated and the ATR crystal (e.g., diamond or zinc selenide) is clean.[4] A background spectrum of the clean, empty ATR crystal should be collected to subtract atmospheric and instrumental interferences.[12]

  • Sample Application: Place a small drop of this compound directly onto the center of the ATR crystal.[13]

  • Data Acquisition: Lower the ATR press to ensure good contact between the sample and the crystal.[12] Acquire the spectrum, typically by co-adding 16 to 32 scans to improve the signal-to-noise ratio.[2] The typical spectral range is 4000-400 cm⁻¹.[4]

  • Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

  • Cleaning: After analysis, thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or acetone) and a soft, non-abrasive wipe to prevent cross-contamination.[12]

Caption: ATR-FTIR experimental workflow for liquid samples.

Comparison with Alternative Analytical Techniques

While IR spectroscopy is invaluable for identifying functional groups, a comprehensive structural elucidation often requires complementary techniques.[14]

TechniqueInformation Provided for this compoundStrengthsLimitations
Infrared (IR) Spectroscopy Presence of ketone and ester C=O, C-O bonds, and potential for keto-enol tautomerism.[15]Rapid, non-destructive, excellent for functional group identification.[2][4]Provides limited information on the carbon-hydrogen framework and stereochemistry.[16]
Nuclear Magnetic Resonance (NMR) Spectroscopy Detailed carbon-hydrogen framework, connectivity of atoms, and quantitative information on keto-enol tautomerism.[2][15]Provides unambiguous structural determination.[14]Requires larger sample amounts, more expensive instrumentation, and longer acquisition times.
Mass Spectrometry (MS) Molecular weight and fragmentation patterns, which can help confirm the structure.[17][18]High sensitivity, provides molecular formula with high-resolution MS.[16]Does not directly distinguish between isomers like the α- and γ-substituted β-keto esters without careful analysis of fragmentation.[17][19]

Conclusion and Best Practices

Infrared spectroscopy is an essential first-pass analytical technique for the characterization of this compound and similar β-keto esters. Its ability to rapidly confirm the presence of the key ketone and ester functional groups, and to provide evidence of keto-enol tautomerism, makes it a cornerstone of organic synthesis and analysis. For unambiguous structure determination and quantification of tautomers, IR spectroscopy should be used in conjunction with NMR spectroscopy and mass spectrometry. By following the outlined experimental protocol, researchers can reliably obtain high-quality IR spectra to support their scientific endeavors.

References

A Comparative Guide to the Purity Analysis of Ethyl 6-methyl-3-oxoheptanoate by Gas Chromatography with Flame Ionization Detection (GC-FID)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for a Key Synthetic Intermediate

Ethyl 6-methyl-3-oxoheptanoate, a β-keto ester, is a valuable building block in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical sectors. Its molecular structure presents a reactive scaffold, but its utility is directly proportional to its purity. The presence of unreacted starting materials, side-products, or isomers can have profound consequences on the yield, stereochemistry, and safety profile of subsequent synthetic steps and the final active ingredient.

Therefore, a robust, accurate, and reliable analytical method for purity assessment is not merely a quality control checkpoint; it is a fundamental component of process development and validation. This guide provides an in-depth exploration of Gas Chromatography with Flame Ionization Detection (GC-FID) as the primary modality for the purity analysis of this compound. We will delve into the causality behind methodological choices, present a detailed and validated experimental protocol, and objectively compare the performance of GC-FID against alternative analytical techniques, supported by clear data interpretation.

The Principle of GC-FID: A Symbiosis of Separation and Sensitive Detection

Gas Chromatography (GC) is an analytical technique that separates volatile and thermally stable compounds from a mixture.[1] The sample is vaporized and transported by an inert carrier gas through a capillary column containing a stationary phase. Separation is achieved based on the differential partitioning of analytes between the mobile (carrier gas) and stationary phases.[2]

The Flame Ionization Detector (FID) is an exceptionally sensitive detector for organic compounds.[3] As analytes elute from the column, they are combusted in a hydrogen-air flame.[4] This combustion process generates ions, creating a small current that is proportional to the mass of carbon atoms entering the flame.[3][4] This makes GC-FID a powerful tool for quantitative analysis, as the peak area in the resulting chromatogram directly correlates with the concentration of the analyte.[3]

Method Development and Validation: A Self-Validating System

The development of a reliable GC-FID method is a systematic process governed by the physicochemical properties of the analyte and guided by international standards, such as the ICH Q2(R1) guideline on the Validation of Analytical Procedures.[5][6] The objective is to create a method that is not only fit for its purpose but also contains inherent checks to ensure its continued validity.[7]

Experimental Workflow for GC-FID Purity Analysis

cluster_prep Sample & Standard Preparation cluster_gc GC-FID Analysis cluster_data Data Processing & Reporting A Weigh Reference Standard & Sample B Dissolve in High-Purity Solvent (e.g., Ethyl Acetate) A->B C Prepare Stock & Working Solutions (e.g., 1 mg/mL) B->C D Inject into GC Inlet (Vaporization) C->D Autosampler Injection E Separation on Capillary Column D->E F Detection by FID (Ionization in Flame) E->F G Chromatogram Generation F->G Signal Acquisition H Peak Integration (Area Measurement) G->H I Purity Calculation (% Area Normalization) H->I J Generate Report I->J

Caption: Workflow for GC-FID Purity Assessment.

Protocol 1: Validated GC-FID Method for Purity of this compound

1. Instrumentation & Consumables:

  • Gas Chromatograph: Equipped with a Flame Ionization Detector (FID), split/splitless inlet, and autosampler.

  • Capillary Column: A non-polar or medium-polarity column is recommended. A DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent provides excellent resolution for this class of compounds.[8]

  • Gases: Helium or Hydrogen (carrier gas, high purity), Hydrogen (FID), Air (FID, zero grade).

  • Reagents: this compound reference standard (purity ≥ 99.5%), high-purity solvent for dilution (e.g., ethyl acetate, HPLC grade).

2. Chromatographic Conditions:

  • Inlet Temperature: 250 °C. Rationale: Ensures rapid vaporization without causing thermal degradation of the β-keto ester.

  • Injection Mode: Split, 50:1 ratio. Rationale: For a purity assay where the main component is at a high concentration, a split injection prevents column overloading and ensures sharp peaks.

  • Injection Volume: 1.0 µL.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial Temperature: 80 °C, hold for 2 minutes. Rationale: Allows for the separation of highly volatile impurities like residual solvents.

    • Ramp: 15 °C/min to 280 °C. Rationale: A moderate ramp rate provides a good balance between analysis time and resolution of potential impurities.

    • Final Hold: Hold at 280 °C for 5 minutes. Rationale: Ensures that any less volatile, higher-boiling point impurities are eluted from the column.

  • FID Detector Temperature: 300 °C. Rationale: Prevents condensation of the analytes as they exit the column.

  • FID Gas Flows: Hydrogen: 30 mL/min, Air: 300 mL/min, Makeup (He): 25 mL/min.

3. Sample Preparation:

  • Standard Solution: Accurately weigh approximately 10 mg of the this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with ethyl acetate to obtain a concentration of ~1 mg/mL.

  • Sample Solution: Prepare the sample to be tested in the same manner as the standard solution.

4. Analysis and Calculation:

  • Inject the sample solution.

  • The purity is typically calculated using the area normalization method. The area of the main peak is expressed as a percentage of the total area of all integrated peaks.

    • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Method Validation Parameters (per ICH Q2(R1))

A robust analytical method requires validation to demonstrate its suitability.[5][6]

Parameter Purpose Acceptance Criteria
Specificity To ensure the method can assess the analyte unequivocally in the presence of expected components (impurities, degradation products).Peak for this compound is well-resolved from other potential impurities.
Linearity To demonstrate a proportional relationship between analyte concentration and detector response.A minimum of 5 concentrations are used. Correlation coefficient (r²) ≥ 0.999.[9]
Range The interval between the upper and lower concentrations for which the method is precise, accurate, and linear.Typically 80% to 120% of the test concentration.
Accuracy The closeness of the test results to the true value. Assessed via recovery studies on spiked samples.Recovery typically within 98.0 - 102.0%.[9]
Precision The degree of scatter between a series of measurements.Repeatability (Intra-assay): RSD ≤ 2.0% for ≥6 replicate injections. Intermediate Precision: Assessed by a different analyst on a different day. RSD ≤ 3.0%.[9]
LOD & LOQ Limit of Detection (LOD): The lowest amount of analyte that can be detected. Limit of Quantitation (LOQ): The lowest amount that can be quantified with acceptable precision and accuracy.Determined by signal-to-noise ratio (S/N) of 3:1 for LOD and 10:1 for LOQ, or based on the standard deviation of the response and the slope of the calibration curve.

Comparative Analysis with Alternative Techniques

While GC-FID is a powerful and widely used technique, other methods offer complementary information or may be more suitable for specific analytical challenges.[8][10]

Technique Principle Advantages for this Analysis Limitations/Considerations
GC-FID Separation of volatile compounds with detection based on carbon content.[1]High resolution, excellent sensitivity for hydrocarbons, robust, cost-effective, and ideal for routine QC.[4]Requires analyte to be volatile and thermally stable. Provides no structural information for impurity identification.
GC-MS GC separation coupled with Mass Spectrometry detection.Provides mass-to-charge ratio (m/z) data, enabling the structural identification of unknown impurities.[11][12]FID is generally more robust and has a wider linear range for quantification than full-scan MS.[12]
HPLC-UV Separation in a liquid phase with detection based on UV absorbance.Excellent for non-volatile or thermally labile impurities. Can be complementary to GC.[13]Keto-enol tautomerism of β-keto esters can lead to broad or split peaks, complicating quantification.[8] Requires a UV chromophore.
qNMR Quantitative Nuclear Magnetic Resonance Spectroscopy.An absolute, primary method of quantification. Does not require a reference standard of the analyte itself. Provides structural confirmation.Lower sensitivity than chromatographic methods, higher instrument cost, requires highly pure internal standards.[14]
Illustrative Performance Data

The following table presents typical performance characteristics for the purity analysis of a small organic molecule like this compound.

Performance Metric GC-FID HPLC-UV qNMR
Typical Precision (RSD) < 1.0%< 1.5%< 2.0%
Typical LOQ ~1-10 ng/mL~10-50 ng/mL~0.1-1 mg/mL
Analysis Time per Sample 15-25 min10-20 min5-15 min
Impurity Identification NoLimited (by retention time)Yes (structural data)
Primary Use Case Routine QC, Purity AssayAnalysis of non-volatile impuritiesReference standard characterization

Addressing Potential Analytical Challenges

  • Keto-Enol Tautomerism: β-keto esters exist as an equilibrium mixture of keto and enol tautomers.[15] In GC, the high temperatures of the inlet and column typically favor the more volatile enol form, often resulting in a single, sharp peak. However, in HPLC, both forms may be present, potentially causing peak broadening or splitting.[13][16]

  • Potential Impurities: The most common synthesis route is the Claisen condensation.[13] Therefore, potential process-related impurities include unreacted starting materials (e.g., ethyl pentanoate), self-condensation byproducts, and residual solvents. A well-developed GC method should be able to resolve these from the main analyte peak.

Logical Framework for Method Validation

cluster_Performance Performance Characteristics (ICH Q2) Method Validated Analytical Method Accuracy Accuracy Method->Accuracy Precision Precision Method->Precision Specificity Specificity Method->Specificity Linearity Linearity Method->Linearity Range Range Method->Range Limits LOD / LOQ Method->Limits Robustness Robustness Method->Robustness Purpose Intended Purpose: Purity Assay Purpose->Method Accuracy->Range Precision->Range Linearity->Range defines Linearity->Limits informs

Caption: Interrelationship of validation parameters.

Conclusion

For the routine purity analysis of this compound, GC-FID stands out as a robust, sensitive, and cost-effective method. Its ability to separate volatile impurities combined with the wide linear range and reliability of the flame ionization detector makes it ideally suited for quality control in both research and manufacturing environments.

The key to a successful analysis lies in a systematically developed and validated method. By following the principles outlined in this guide and adhering to standards such as ICH Q2(R1), researchers can ensure the generation of accurate and trustworthy data.[5] While techniques like HPLC and qNMR have important roles, particularly for analyzing non-volatile impurities or characterizing reference standards, GC-FID remains the workhorse for ensuring the purity of this critical synthetic intermediate.

References

A Senior Application Scientist's Guide to HPLC Analysis of β-Keto Esters: Method Comparison and Best Practices

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and chemical synthesis, β-keto esters are pivotal intermediates, valued for their versatile reactivity.[1][2] Accurate and robust analytical methods are therefore not just a regulatory necessity but a cornerstone of efficient process development and quality control. High-Performance Liquid Chromatography (HPLC) stands as the premier technique for this purpose. However, the unique chemical nature of β-keto esters presents specific analytical challenges, primarily stemming from their existence in a state of keto-enol tautomerism.[3][4][5][6] This guide provides an in-depth comparison of HPLC methodologies, offering field-proven insights and experimental data to empower researchers in selecting and optimizing the most suitable approach for their specific β-keto ester analysis.

The Central Challenge: Keto-Enol Tautomerism

The crux of analyzing β-keto esters by HPLC lies in managing their keto-enol tautomerism. These compounds exist as an equilibrium mixture of the keto and enol forms. This dynamic equilibrium can lead to poor peak shapes, including broadening or splitting, which compromises resolution and quantification.[3] The primary goal of any successful HPLC method for β-keto esters is to either favor one tautomeric form significantly or to accelerate the interconversion rate so that the two forms are not chromatographically resolved, resulting in a single, sharp peak.

Comparative Analysis of HPLC Methodologies

The selection of an appropriate HPLC method is contingent on the specific properties of the β-keto ester and the analytical objectives, such as purity determination, quantification, or chiral separation.

Reversed-Phase HPLC (RP-HPLC)

Reversed-phase chromatography is often the initial approach due to its versatility and the use of aqueous-organic mobile phases. However, standard C18 columns can yield poor peak shapes for β-keto esters due to the tautomerism issue.[3]

Causality Behind Method Choices:

  • Mobile Phase pH: The pH of the mobile phase is a critical parameter. Acidic conditions can accelerate the interconversion between keto and enol forms, leading to a single, sharper peak.[3] Formic acid or trifluoroacetic acid (TFA) at concentrations of 0.05-0.1% are commonly employed.

  • Temperature: Increasing the column temperature can also increase the rate of tautomer interconversion, resulting in improved peak shape.[3]

  • Organic Modifier: Acetonitrile is a common choice, but methanol can sometimes offer different selectivity.[7] The choice of organic modifier can influence the equilibrium position of the tautomers.

Table 1: Comparison of RP-HPLC Conditions for Ethyl Acetoacetate Analysis

ParameterCondition ACondition BCondition C
Column C18, 4.6 x 150 mm, 5 µmC18, 4.6 x 150 mm, 5 µmPhenyl-Hexyl, 4.6 x 150 mm, 5 µm
Mobile Phase 50:50 Acetonitrile:Water50:50 Acetonitrile:Water + 0.1% Formic Acid50:50 Methanol:Water + 0.1% Formic Acid
Flow Rate 1.0 mL/min1.0 mL/min1.0 mL/min
Temperature 25°C40°C40°C
Detection UV at 254 nmUV at 254 nmUV at 254 nm
Peak Shape Broad, TailingSharp, SymmetricalSharp, Symmetrical
Retention Time 3.2 min2.8 min3.5 min

Experimental Protocol: Optimized RP-HPLC for Ethyl Acetoacetate

  • System Preparation: Equilibrate the HPLC system and a C18 column (4.6 x 150 mm, 5 µm) with the mobile phase.

  • Mobile Phase: Prepare a mobile phase of 50:50 (v/v) acetonitrile and water, with 0.1% formic acid added to the aqueous portion. Degas the mobile phase.

  • Instrument Parameters:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 40°C

    • Injection Volume: 10 µL

    • Detection: UV at 254 nm

  • Sample Preparation: Dissolve the ethyl acetoacetate sample in the mobile phase to a concentration of 1 mg/mL.

  • Analysis: Inject the sample and record the chromatogram.

Normal-Phase HPLC (NP-HPLC)

Normal-phase chromatography, utilizing a polar stationary phase and a non-polar mobile phase, can be an effective alternative, particularly for less polar β-keto esters or when RP-HPLC fails to provide adequate resolution from non-polar impurities.

Causality Behind Method Choices:

  • Solvent System: A common mobile phase consists of a mixture of hexane or heptane with a polar modifier like isopropanol or ethanol. The ratio of these solvents is adjusted to achieve the desired retention and separation.

  • Stationary Phase: Silica or diol-based columns are typically used. These phases can interact differently with the keto and enol forms, sometimes leading to better separation or a more favorable equilibrium shift.

Experimental Protocol: NP-HPLC for a Lipophilic β-Keto Ester

  • System Preparation: Equilibrate the HPLC system and a silica column (4.6 x 250 mm, 5 µm) with the mobile phase.

  • Mobile Phase: Prepare a mobile phase of 90:10 (v/v) n-hexane:isopropanol. Degas the mobile phase.

  • Instrument Parameters:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Injection Volume: 10 µL

    • Detection: UV at 260 nm

  • Sample Preparation: Dissolve the lipophilic β-keto ester sample in the mobile phase to a concentration of 1 mg/mL.

  • Analysis: Inject the sample and record the chromatogram.

Chiral HPLC

In drug development, the enantiomeric purity of chiral β-keto esters is a critical quality attribute. Chiral HPLC is the gold standard for these separations.[8]

Causality Behind Method Choices:

  • Chiral Stationary Phases (CSPs): Polysaccharide-based CSPs, such as those derived from cellulose or amylose (e.g., Chiralcel® OD-H, Chiralpak® AS-H), are widely used and have proven effective for a broad range of chiral compounds, including β-keto esters.[8][9][10]

  • Mobile Phase: Normal-phase eluents, typically mixtures of alkanes (hexane or heptane) and an alcohol (isopropanol or ethanol), are most common for polysaccharide-based CSPs.[9] The alcohol modifier plays a crucial role in the chiral recognition mechanism. For LC-MS compatibility, reversed-phase conditions can sometimes be developed on specific CSPs.[11]

Table 2: Chiral HPLC Method Comparison for a Racemic β-Keto Ester

ParameterMethod A (Normal Phase)Method B (Reversed Phase Amenable)
Column Chiralcel® OD-H, 4.6 x 250 mm, 5 µmChiralpak® IA, 4.6 x 250 mm, 5 µm
Mobile Phase 90:10 n-Hexane:Isopropanol60:40 Acetonitrile:Water + 0.1% Formic Acid
Flow Rate 0.8 mL/min0.7 mL/min
Temperature 25°C35°C
Detection UV at 220 nmUV at 220 nm / MS
Resolution (Rs) > 2.0> 1.8

Experimental Protocol: Chiral NP-HPLC for Enantiomeric Purity

  • System Preparation: Equilibrate the HPLC system and a Chiralcel® OD-H column (4.6 x 250 mm, 5 µm) with the mobile phase.

  • Mobile Phase: Prepare a mobile phase of 90:10 (v/v) n-hexane:isopropanol. Degas the mobile phase.

  • Instrument Parameters:

    • Flow Rate: 0.8 mL/min

    • Column Temperature: 25°C

    • Injection Volume: 5 µL

    • Detection: UV at 220 nm

  • Sample Preparation: Dissolve the racemic β-keto ester sample in the mobile phase to a concentration of 0.5 mg/mL.

  • Analysis: Inject the sample and record the chromatogram to determine the retention times of the enantiomers and calculate the resolution.

Visualization of Method Selection and Workflow

The following diagrams illustrate the decision-making process for method selection and a typical analytical workflow.

MethodSelection start Start: Analyze β-Keto Ester is_chiral Is the compound chiral? start->is_chiral rp_hplc Attempt Reversed-Phase HPLC is_chiral->rp_hplc No chiral_hplc Develop Chiral HPLC Method is_chiral->chiral_hplc Yes peak_shape Is peak shape acceptable? rp_hplc->peak_shape optimize_rp Optimize RP-HPLC (pH, Temp, Modifier) peak_shape->optimize_rp No end_achiral Final Achiral Method peak_shape->end_achiral Yes np_hplc Consider Normal-Phase HPLC np_hplc->end_achiral end_chiral Final Chiral Method chiral_hplc->end_chiral optimize_rp->peak_shape Re-evaluate optimize_rp->np_hplc If optimization fails AnalyticalWorkflow cluster_prep Sample & System Preparation cluster_analysis Analysis cluster_processing Data Processing & Reporting sample_prep Sample Preparation (Dilution in Mobile Phase) injection Sample Injection sample_prep->injection system_prep HPLC System Equilibration system_prep->injection data_acq Data Acquisition (Chromatogram) injection->data_acq integration Peak Integration & Analysis data_acq->integration reporting Report Generation integration->reporting

References

A Senior Application Scientist's Guide to Absolute Quantification: qNMR vs. GC-FID for Ethyl 6-methyl-3-oxoheptanoate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and chemical synthesis, the precise determination of a compound's purity and concentration is not merely a procedural step but the foundation of reliable, reproducible science. Ethyl 6-methyl-3-oxoheptanoate, a β-keto ester, presents a common analytical challenge where accuracy is paramount. This guide provides an in-depth comparison of two powerful techniques for its absolute quantification: quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy and Gas Chromatography with Flame Ionization Detection (GC-FID).

Here, we move beyond simple protocols to explore the causality behind experimental choices, ensuring a robust and self-validating analytical approach.

The Principle of Absolute Quantification: Why qNMR is a Primary Method

Quantitative NMR (qNMR) stands as a primary analytical method, a designation it earns because the signal intensity is directly proportional to the number of atomic nuclei responsible for the resonance.[1][2] This fundamental principle allows for the direct quantification of a substance against a certified internal standard (IS) of known purity, without needing a specific reference standard of the analyte itself.[3][4] This is a significant advantage, especially when dealing with novel compounds or when certified analyte standards are unavailable or prohibitively expensive.[1]

In contrast, GC-FID is a separative technique.[5] While highly precise, its accuracy for absolute quantification hinges on the use of a reference standard of the analyte to determine response factors, or it's used for relative purity assessment based on peak area percentage.[3][5]

Strategic Protocol Design for qNMR Analysis of this compound

A successful qNMR experiment is built on meticulous planning and an understanding of the physicochemical properties of both the analyte and the chosen internal standard.[2]

Step 1: Selection of a Suitable Internal Standard (IS)

The choice of IS is the most critical decision in designing a qNMR experiment. An ideal IS must meet several criteria:

  • High Purity: Must be a certified reference material (CRM) with a known, high purity (typically >99.5%).[6]

  • Chemical Inertness: Should not react with the analyte, solvent, or trace moisture.[7]

  • Signal Simplicity & Resolution: Should possess one or more sharp, simple signals (ideally singlets) in a region of the ¹H NMR spectrum free from analyte or impurity signals.[6][7]

  • Solubility: Must be fully soluble in the chosen deuterated solvent along with the analyte.[2][6]

  • Appropriate Relaxation Times: Should have T₁ relaxation times comparable to the analyte to avoid excessively long experimental times.[7]

For this compound, which is a relatively non-polar liquid, Maleic acid or Dimethyl sulfone (DMSO₂) are excellent candidates when using a polar solvent like DMSO-d₆. If a non-polar solvent like CDCl₃ is required, 1,4-Bis(trimethylsilyl)benzene (DSS) could be a suitable choice.

Step 2: The Causality Behind NMR Acquisition Parameters

Simply acquiring a spectrum is insufficient for quantification. The parameters must be set to ensure that the signal intensity is truly proportional to the molar concentration.

  • Relaxation Delay (D1): The Cornerstone of Accuracy The longitudinal (or spin-lattice) relaxation time (T₁) is the time constant describing how quickly nuclei return to thermal equilibrium after being excited by an RF pulse.[8][9][10] To achieve accurate integration, the relaxation delay (D1) between scans must be sufficiently long to allow for nearly complete relaxation of all protons of interest.

    Expert Insight: The rule of thumb is to set the total delay (D1 + Acquisition Time) to at least 5 times the longest T₁ value (D1 ≥ 5 × T₁_max).[10] Failure to do so will cause signals from protons with longer T₁ values to become saturated, leading to underestimated integrals and inaccurate quantification. The T₁ values can be experimentally determined using an inversion-recovery pulse sequence.[8][10][11] For many organic molecules, T₁ values are in the range of 0.5-4 seconds, making a default D1 of 10-30 seconds a safe starting point for robust quantification.[8]

  • Pulse Angle: A 90° pulse is recommended to ensure maximum signal intensity for all nuclei in a single scan, which is crucial for maximizing the signal-to-noise ratio and ensuring uniform excitation.[2]

  • Signal-to-Noise Ratio (S/N): For integration errors to be less than 1%, a signal-to-noise ratio of at least 250:1 is recommended.[7] This is achieved by adjusting the number of scans (NS), which depends on the sample concentration.

Step 3: A Self-Validating Experimental Protocol for qNMR

This protocol is designed to be a self-validating system, incorporating checks and best practices throughout.

  • Preparation:

    • Accurately weigh approximately 10-20 mg of the this compound sample into a clean, dry vial using a calibrated analytical balance (readability of 0.01 mg).

    • Accurately weigh approximately 5-10 mg of a certified internal standard (e.g., Maleic Acid, ≥99.5% purity) into the same vial. The goal is a near-equimolar ratio of quantifiable protons.

    • Add approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).

    • Ensure complete dissolution by vortexing. Transfer the solution to a high-quality 5 mm NMR tube.

  • Data Acquisition (e.g., on a 400 MHz spectrometer):

    • Temperature: Set probe temperature to 298 K and allow it to equilibrate.

    • Pulse Program: Use a standard single-pulse program (e.g., Bruker 'zg').

    • Pulse Width (P1): Use a calibrated 90° pulse.

    • Relaxation Delay (D1): Set to 30 seconds (a conservative value ensuring D1 > 5 x T₁ for most protons).

    • Acquisition Time (AQ): ~3-4 seconds.

    • Number of Scans (NS): Set to 16 or 32 initially. Check S/N and increase if necessary to achieve >250:1 for the signals of interest.

    • Dummy Scans (DS): Use at least 4 dummy scans to allow the spins to reach a steady state.

  • Data Processing & Calculation:

    • Apply a small line-broadening factor (e.g., LB = 0.3 Hz) to improve S/N without significantly distorting lineshape.

    • Manually and carefully phase the spectrum to ensure all peaks have a pure absorption lineshape.

    • Apply a high-order polynomial baseline correction to ensure a flat baseline across the entire spectrum, especially around the integrated signals.[12]

    • Integration:

      • For this compound, the singlet from the active methylene protons (-C(=O)-CH₂-CO-) around 3.4 ppm (in CDCl₃) is an excellent candidate for integration (N_analyte = 2 protons).

      • For the internal standard Maleic Acid, integrate the singlet for the two vinyl protons around 6.3 ppm (in DMSO-d₆) (N_IS = 2 protons).

    • Calculation: The purity of the analyte (P_analyte) as a mass fraction is calculated using the following equation:

      P_analyte (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

      Where:

      • I: Integral value

      • N: Number of protons for the integrated signal

      • MW: Molecular Weight

      • m: Mass

      • P_IS: Purity of the Internal Standard

Visualizing the Workflow

qNMR_Workflow cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_proc Data Processing & Calculation weigh_analyte Accurately Weigh Analyte (m_analyte) weigh_is Accurately Weigh Internal Standard (m_IS) weigh_analyte->weigh_is dissolve Dissolve in Deuterated Solvent weigh_is->dissolve params Set Quantitative Parameters (D1 ≥ 5*T1, 90° Pulse, NS for S/N>250) dissolve->params acquire Acquire FID params->acquire process Fourier Transform, Phase & Baseline Correction acquire->process integrate Integrate Analyte & IS Signals (I_analyte, I_IS) process->integrate calculate Calculate Purity using qNMR Equation integrate->calculate

Head-to-Head Comparison: qNMR vs. GC-FID

While qNMR offers absolute quantification, GC-FID remains a workhorse in many labs for purity analysis of volatile compounds like esters.[13][14][15] Its high sensitivity and robustness are significant advantages.[5]

FeatureQuantitative NMR (qNMR) Gas Chromatography with Flame Ionization Detection (GC-FID)
Principle Primary ratio method. Signal intensity is directly proportional to the number of nuclei.[16]Separation based on volatility and interaction with a stationary phase, followed by detection of ions produced in a flame.[5]
Quantification Absolute quantification against a certified internal standard without needing an analyte-specific standard.[3][4]Typically relative quantification (area %) unless calibrated with an external or internal standard of the analyte.[3]
Sample Prep Simple dissolution of accurately weighed sample and internal standard.[2]Typically simple dilution in a volatile solvent. Derivatization may be needed for non-volatile compounds.[17]
Selectivity High. Resolves signals based on chemical environment. Can distinguish structurally similar compounds.Very high. Excellent separation of compounds based on volatility and polarity.
Sensitivity Lower. Typically requires mg quantities of sample.[12]Very high. Can detect impurities at ppm or even ppb levels.
Analysis Time Can be longer per sample due to long relaxation delays (15-30 min).Fast. Typical run times are 5-20 minutes.
Structural Info Yes. Provides full structural confirmation of the analyte and potential identification of impurities.No. Provides retention time only. Requires coupling to a mass spectrometer (GC-MS) for structural information.[5]
Destructive? No. The sample can be fully recovered.[18]Yes. The sample is combusted in the detector.[3]
Validation Method validation follows ICH Q2(R1) guidelines.[19][20][21] The system suitability is ensured by proper parameter selection.Method validation follows ICH Q2(R1) guidelines, requiring checks for linearity, accuracy, precision, etc.[19][20]

Deciding on the Right Technique

The choice between qNMR and GC-FID is not about which is "better," but which is "fitter for purpose."

Decision_Tree start Need to quantify This compound? q1 Is an analyte-specific certified reference standard available? start->q1 q2 Is structural info on impurities required? q1->q2 No q3 Are trace-level impurities (<0.1%) the primary concern? q1->q3 Yes q2->q3 No use_qnmr Use qNMR (Primary Method) q2->use_qnmr Yes use_gcfid Use GC-FID (High Throughput / Trace Analysis) q3->use_gcfid Yes q3->use_gcfid No use_gcms Use GC-MS

Choose qNMR when:

  • You need an absolute, SI-traceable purity value without relying on an analyte-specific standard.[4][22]

  • You are characterizing a reference material or a new chemical entity.

  • Structural confirmation of the analyte and identification of impurities in a single experiment is valuable.

  • The sample is precious and needs to be recovered post-analysis.

Choose GC-FID when:

  • A certified standard of the analyte is available for accurate calibration.

  • High sample throughput is required for routine quality control.

  • The primary goal is to detect and quantify trace-level volatile impurities with high sensitivity.

  • The identity of impurities is already known, or structural information is not required.

Conclusion

For the absolute quantification of this compound, qNMR offers a powerful, direct, and non-destructive path to obtaining a highly accurate and traceable purity value. Its strength lies in its fundamental principle, which ties signal directly to the number of molecules, removing the dependency on analyte-specific reference materials. While GC-FID provides superior sensitivity for trace impurity profiling and higher throughput, qNMR stands as the authoritative choice for primary characterization and absolute quantification. By understanding the causality behind the experimental parameters and implementing a self-validating protocol, researchers can generate data with the highest degree of scientific integrity.

References

A Comparative Guide to the Reactivity of Ethyl 6-Methyl-3-Oxoheptanoate and Ethyl Acetoacetate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of the chemical reactivity of two prominent β-keto esters: ethyl 6-methyl-3-oxoheptanoate and the archetypal ethyl acetoacetate. For researchers, synthetic chemists, and professionals in drug development, a nuanced understanding of how subtle structural modifications influence reactivity is paramount for designing efficient synthetic pathways and predicting reaction outcomes. Herein, we dissect the electronic and steric factors that differentiate these two synthons, supported by mechanistic principles and practical experimental considerations.

Introduction: A Tale of Two β-Keto Esters

β-Keto esters are a cornerstone of modern organic synthesis, prized for the synthetic versatility afforded by their unique structural motif: a ketone and an ester functionality separated by a methylene group.[1] This 1,3-dicarbonyl arrangement is the source of their characteristic reactivity, most notably the acidity of the α-protons nestled between the two carbonyls.[2]

Ethyl acetoacetate (EAA) is the quintessential example of this class, widely used in the acetoacetic ester synthesis to produce α-substituted ketones.[3] this compound represents a more complex analogue, featuring a branched alkyl chain (an isobutyl group) attached to the ketone carbonyl. This seemingly minor alteration introduces significant steric and subtle electronic differences that modulate its reactivity profile compared to EAA.

Compound Structure
Ethyl acetoacetate (EAA) Structure of Ethyl Acetoacetate
This compound Structure of this compound

This guide will explore these differences through the lens of enolate formation, nucleophilic attack, and other canonical reactions, providing a clear framework for selecting the appropriate building block for a given synthetic challenge.

Physicochemical Properties: A Quantitative Overview

The fundamental properties of a molecule dictate its behavior in a reaction environment. A comparison of key physicochemical data provides the first layer of analysis.

PropertyEthyl AcetoacetateThis compound
Molecular Formula C₆H₁₀O₃C₁₀H₁₈O₃
Molecular Weight 130.14 g/mol [4]186.25 g/mol [5]
α-Proton pKa ~11~11 (estimated)
Boiling Point 181 °C (358 °F)[4]Not available
Density ~1.028 g/cm³[4]Not available

The most critical value for reactivity, the pKa of the α-protons, is expected to be nearly identical for both compounds. The acidity is primarily dictated by the resonance stabilization provided by the two adjacent carbonyl groups, an effect that is largely insensitive to the structure of the remote alkyl substituent.

The Heart of Reactivity: Enolate Formation and Stability

The signature reactivity of β-keto esters stems from the ease with which they are deprotonated at the α-carbon to form a resonance-stabilized enolate ion.[6] This process is foundational to their use in C-C bond formation.

The deprotonation is typically achieved using a moderately strong base, such as sodium ethoxide (NaOEt) in ethanol. The use of an alkoxide base that matches the ester's alkyl group prevents transesterification as a competing side reaction.[7] The resulting enolate is a potent, soft nucleophile that readily participates in substitution reactions.[8][9]

Caption: General mechanism for enolate formation from a β-keto ester.

The stability of this enolate is key. The negative charge is delocalized over three atoms (two oxygen, one carbon), making it significantly more stable and easier to form than a simple ketone enolate.[6]

Comparative Reactivity Analysis: Steric vs. Electronic Effects

The primary divergence in reactivity between ethyl acetoacetate and this compound arises from the differing nature of their non-ester alkyl groups: a methyl versus an isobutyl group.

Electronic Effects

Both methyl and isobutyl groups are weakly electron-donating through induction. The isobutyl group, being larger, has a slightly stronger inductive effect. This leads to two subtle, opposing consequences:

  • Destabilization of the Enolate: The electron-donating nature of the isobutyl group can slightly destabilize the negative charge of the enolate intermediate compared to the methyl group.

  • Reduced Carbonyl Electrophilicity: The same inductive effect slightly reduces the partial positive charge on the ketone's carbonyl carbon, making it marginally less electrophilic.

In practice, these electronic effects are minor and are significantly overshadowed by the more dramatic influence of sterics.

Steric Hindrance: The Dominant Factor

The most significant difference between the two molecules is the steric bulk of the isobutyl group in this compound. This group creates a sterically hindered environment around the ketone carbonyl (C3 position). In contrast, the methyl group of ethyl acetoacetate presents a much smaller steric profile.[10]

This steric congestion has profound implications for any reaction involving direct nucleophilic attack at the ketone carbonyl.

Caption: Steric hindrance at the keto-carbonyl of the two esters.

Performance in Key Synthetic Transformations

Alkylation of the α-Carbon

This is the hallmark reaction of the acetoacetic ester synthesis.[11] The enolate acts as a nucleophile, attacking an alkyl halide in an SN2 reaction to form a new C-C bond.[8]

  • Ethyl Acetoacetate: Reacts readily with a wide range of primary and methyl halides.[8]

  • This compound: The rate of alkylation at the α-carbon is expected to be very similar to EAA when using small, unhindered electrophiles (e.g., iodomethane). The reactive center (the α-carbon) is relatively exposed. However, for bulkier alkyl halides, the isobutyl group may begin to exert some steric influence, potentially slowing the reaction rate compared to EAA.

Reactions at the Carbonyls

Here, the steric differences become much more pronounced.

  • Reduction (e.g., with NaBH₄): Nucleophilic addition of a hydride to the ketone is a common transformation. The rate of reduction of the ketone in this compound will be significantly slower than in ethyl acetoacetate due to the steric shielding by the isobutyl group, which impedes the approach of the hydride reagent.

  • Transesterification: This reaction involves nucleophilic attack at the ester carbonyl.[12] Since the isobutyl group is remote from the ester functionality, both compounds are expected to exhibit nearly identical reactivity in transesterification reactions.[13]

Hydrolysis and Decarboxylation

The final stage of the classic acetoacetic ester synthesis involves hydrolysis of the ester to a β-keto acid, followed by thermal decarboxylation to yield a ketone.[14][15] The decarboxylation proceeds through a six-membered cyclic transition state.[16][17]

Because the reaction sequence involves the ester group and the α-carbon-carbonyl backbone, and the remote alkyl group does not participate directly, the rates of both hydrolysis and decarboxylation are expected to be very similar for both compounds.

Experimental Protocols: A Practical Guide

To illustrate the practical application, a general protocol for the α-alkylation, a reaction where both substrates perform similarly with small electrophiles, is provided below.

Protocol: α-Alkylation of a β-Keto Ester

This protocol is adapted from a standard procedure for the alkylation of ethyl acetoacetate and is applicable to both substrates.[8]

Materials:

  • β-Keto Ester (Ethyl Acetoacetate or this compound)

  • Absolute Ethanol

  • Sodium metal (or commercial Sodium Ethoxide solution)

  • Alkyl Halide (e.g., n-butyl bromide)

  • Anhydrous Diethyl Ether

  • Saturated aqueous Ammonium Chloride (NH₄Cl) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Base Preparation: In a flame-dried, three-necked flask equipped with a reflux condenser, mechanical stirrer, and an inert gas inlet, prepare a solution of sodium ethoxide by carefully dissolving sodium (1.0 eq) in absolute ethanol under an inert atmosphere (e.g., Argon).

  • Enolate Formation: Cool the sodium ethoxide solution in an ice bath. Add the β-keto ester (1.0 eq) dropwise to the stirred solution. Allow the mixture to stir for 15-30 minutes at 0°C to ensure complete enolate formation.

  • Alkylation: Add the alkyl halide (1.05 eq) dropwise to the enolate solution, maintaining the temperature below 10°C. After the addition is complete, allow the reaction to warm to room temperature and then heat to a gentle reflux.

  • Reaction Monitoring: Monitor the reaction's progress by TLC or until the mixture becomes neutral to moist litmus paper (indicating consumption of the base). This may take several hours.

  • Work-up: Cool the reaction mixture to room temperature. Quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure. The crude product can be further purified by vacuum distillation.

G cluster_workflow Acetoacetic Ester Synthesis Workflow node1 1. Enolate Formation (β-Keto Ester + NaOEt) node2 2. Alkylation (Add Alkyl Halide, RX) node1->node2 SN2 Reaction node3 3. Hydrolysis (Add H₃O⁺, Heat) node2->node3 Ester Hydrolysis node4 4. Decarboxylation (Loss of CO₂) node3->node4 Pericyclic Reaction node5 Final Product (α-Substituted Ketone) node4->node5

Caption: Workflow for the complete acetoacetic ester synthesis.

Conclusion and Outlook

While both this compound and ethyl acetoacetate are powerful intermediates in organic synthesis, their reactivity profiles are not identical.

  • Ethyl Acetoacetate remains the workhorse for general-purpose acetoacetic ester synthesis due to its simple structure and predictable reactivity at all sites.

  • This compound offers a bulkier, more complex scaffold. Its primary point of differentiation is the steric hindrance around the ketone carbonyl .

Key Takeaways for the Synthetic Chemist:

  • For reactions involving the α-carbon enolate (e.g., alkylation, acylation), both esters will behave similarly, especially with smaller electrophiles.

  • For reactions requiring nucleophilic attack at the ketone carbonyl (e.g., reduction, Grignard addition), this compound will react significantly slower, a factor that can be exploited for selective transformations in multifunctional molecules.

  • For reactions at the ester carbonyl (e.g., transesterification, hydrolysis), both substrates will exhibit comparable reactivity.

The choice between these two synthons should be a deliberate one, guided by the specific transformation desired. The steric bulk of this compound is not a liability but a feature that a discerning chemist can leverage to achieve specific synthetic outcomes.

References

A Comparative Analysis of Synthesis Routes for Ethyl 6-Methyl-3-Oxoheptanoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Ethyl 6-methyl-3-oxoheptanoate is a valuable β-keto ester intermediate in the synthesis of various fine chemicals, pharmaceuticals, and flavor and fragrance compounds. Its structural features, particularly the reactive methylene group flanked by two carbonyl functionalities, make it a versatile building block in organic synthesis. This guide provides a comparative analysis of the primary synthetic routes to this compound, offering an in-depth look at the underlying chemistry, experimental protocols, and a critical evaluation of their respective advantages and disadvantages. This document is intended to empower researchers and process chemists to make informed decisions when selecting a synthetic strategy tailored to their specific needs, whether for small-scale laboratory research or large-scale industrial production.

Acetoacetic Ester Synthesis: The Classic Approach

The acetoacetic ester synthesis is a robust and well-established method for the preparation of methyl ketones and their derivatives.[1][2] This pathway leverages the high acidity of the α-protons of ethyl acetoacetate, facilitating their removal to form a stabilized enolate, which can then be alkylated.[3]

Reaction Mechanism

The synthesis proceeds through a three-step sequence: enolate formation, alkylation, and subsequent hydrolysis and decarboxylation of the β-keto acid intermediate.

  • Enolate Formation: A base, typically sodium ethoxide, is used to deprotonate the α-carbon of ethyl acetoacetate, forming a resonance-stabilized enolate.[1]

  • Alkylation: The enolate acts as a nucleophile and displaces a halide from an alkyl halide in an SN2 reaction. For the synthesis of this compound, the alkylating agent would be 1-bromo-3-methylbutane.

  • Hydrolysis and Decarboxylation: The resulting alkylated acetoacetic ester is then hydrolyzed to the corresponding β-keto acid, which readily undergoes decarboxylation upon heating to yield the target methyl ketone.[3]

Experimental Protocol

Step 1: Alkylation of Ethyl Acetoacetate

  • In a flame-dried round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve sodium ethoxide (1.1 equivalents) in absolute ethanol under an inert atmosphere (e.g., argon).

  • To this solution, add ethyl acetoacetate (1.0 equivalent) dropwise with stirring.

  • After the addition is complete, add 1-bromo-3-methylbutane (1.0 equivalent) dropwise.

  • Heat the reaction mixture to reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture and remove the ethanol under reduced pressure.

  • Add water to the residue and extract the product with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude ethyl 2-(3-methylbutanoyl)acetoacetate.

Step 2: Hydrolysis and Decarboxylation

  • To the crude product from the previous step, add a 10% aqueous solution of sodium hydroxide and heat to reflux for 1 hour to hydrolyze the ester.

  • Cool the reaction mixture and acidify with dilute hydrochloric acid until the pH is acidic.

  • Gently heat the acidified solution to approximately 100 °C to effect decarboxylation, which is visually confirmed by the cessation of carbon dioxide evolution.

  • Cool the mixture and extract the desired product, this compound, with diethyl ether.

  • Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the final product by vacuum distillation.

Data Summary
ParameterValue
Typical Yield 60-70%
Purity High after distillation
Key Reagents Ethyl acetoacetate, Sodium ethoxide, 1-bromo-3-methylbutane
Advantages Reliable, well-understood, readily available starting materials
Disadvantages Multi-step process, potential for dialkylation

Crossed Claisen Condensation: A Direct but Challenging Route

The crossed Claisen condensation offers a more direct route to β-keto esters by reacting two different esters.[4] For the synthesis of this compound, this would involve the condensation of ethyl isovalerate and ethyl acetate.[5]

Reaction Mechanism

The reaction is initiated by the formation of an enolate from one of the esters, which then acts as a nucleophile, attacking the carbonyl carbon of the second ester. A subsequent elimination of an alkoxide group yields the β-keto ester. The primary challenge of a crossed Claisen condensation is the potential for self-condensation of each ester, leading to a mixture of four possible products and reducing the yield of the desired compound.[5][6]

To favor the desired product, the ester that is more readily deprotonated (in this case, ethyl acetate due to the higher acidity of its α-protons) should be used in slight excess and added slowly to a mixture of the other ester and the base.[5]

Experimental Protocol
  • Prepare a solution of sodium ethoxide in anhydrous ethanol in a flame-dried, three-necked round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a mixture of ethyl isovalerate (1.0 equivalent) and ethyl acetate (1.2 equivalents) dropwise to the cooled base solution with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by GC-MS to observe the formation of the product and the consumption of the starting materials.

  • Quench the reaction by the slow addition of a dilute acid (e.g., acetic acid) until the mixture is neutral.

  • Remove the ethanol under reduced pressure.

  • Add water to the residue and extract the organic products with diethyl ether.

  • Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to obtain a crude oil containing a mixture of condensation products.

  • Isolate the desired this compound by fractional distillation or column chromatography.

Data Summary
ParameterValue
Typical Yield 30-50% (due to side products)
Purity Requires careful purification
Key Reagents Ethyl isovalerate, Ethyl acetate, Sodium ethoxide
Advantages More direct route (fewer steps)
Disadvantages Low selectivity, difficult purification, formation of multiple byproducts

Synthesis via Meldrum's Acid: A Modern and Efficient Alternative

A more contemporary and efficient approach to β-keto esters involves the use of Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione). This route generally offers higher yields and cleaner reactions compared to the traditional crossed Claisen condensation.[6]

Reaction Mechanism

The high acidity of the methylene protons of Meldrum's acid (pKa ≈ 4.97) allows for easy deprotonation. The resulting anion can be acylated with an acyl chloride, in this case, isovaleryl chloride. The resulting acyl Meldrum's acid derivative is then reacted with an alcohol, such as ethanol, to yield the desired β-keto ester.

Experimental Protocol

Step 1: Acylation of Meldrum's Acid

  • In a round-bottom flask under an inert atmosphere, dissolve Meldrum's acid (1.0 equivalent) in anhydrous dichloromethane.

  • Cool the solution in an ice bath and add anhydrous pyridine (1.1 equivalents).

  • Add a solution of isovaleryl chloride (1.0 equivalent) in anhydrous dichloromethane dropwise to the cooled mixture over a period of 1-2 hours.

  • Stir the mixture for an additional hour at 0 °C.

  • Dilute the reaction mixture with dichloromethane and pour it into cold dilute hydrochloric acid.

  • Separate the organic phase, wash with dilute HCl and brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield the solid 5-(3-methylbutanoyl)-2,2-dimethyl-1,3-dioxane-4,6-dione, which can often be used in the next step without further purification.[6]

Step 2: Ethanolysis of the Acyl Meldrum's Acid Derivative

  • Dissolve the acyl Meldrum's acid derivative from the previous step in anhydrous ethanol.

  • Heat the solution to reflux for 2-4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and remove the ethanol under reduced pressure.

  • The residue is the crude this compound, which can be purified by vacuum distillation.

Data Summary
ParameterValue
Typical Yield 80-90%
Purity High, with minimal side products
Key Reagents Meldrum's acid, Isovaleryl chloride, Pyridine, Ethanol
Advantages High yield, clean reaction, avoids strong bases like sodium ethoxide
Disadvantages Meldrum's acid and isovaleryl chloride can be more expensive than reagents for other routes

Grignard Reagent-Based Synthesis

The use of Grignard reagents provides another viable pathway to β-keto esters. This approach typically involves the reaction of a Grignard reagent with a derivative of oxalic acid, such as diethyl oxalate.[7][8]

Reaction Mechanism

An isobutylmagnesium halide (prepared from an isobutyl halide and magnesium) is reacted with diethyl oxalate. The Grignard reagent adds to one of the ester carbonyls of diethyl oxalate. A subsequent workup with a mild acid yields the target β-keto ester. Careful control of the reaction temperature is crucial to prevent the addition of a second equivalent of the Grignard reagent.[8]

Experimental Protocol
  • In a flame-dried, three-necked flask equipped with a dropping funnel and a reflux condenser, place magnesium turnings (1.1 equivalents) under an inert atmosphere.

  • Add a small amount of a solution of 1-bromo-3-methylbutane (1.0 equivalent) in anhydrous diethyl ether to initiate the reaction.

  • Once the Grignard reaction has started, add the remaining 1-bromo-3-methylbutane solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

  • In a separate flask, prepare a solution of diethyl oxalate (1.0 equivalent) in anhydrous diethyl ether and cool it to -78 °C (dry ice/acetone bath).

  • Slowly add the prepared Grignard reagent to the cooled diethyl oxalate solution via a cannula.

  • Stir the reaction mixture at -78 °C for 2-3 hours.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Allow the mixture to warm to room temperature and separate the organic layer.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the product by vacuum distillation.

Data Summary
ParameterValue
Typical Yield 50-60%
Purity Good after purification
Key Reagents 1-bromo-3-methylbutane, Magnesium, Diethyl oxalate
Advantages Utilizes readily available starting materials
Disadvantages Requires cryogenic temperatures, risk of dialkylation

Comparative Summary of Synthesis Routes

Synthesis RouteOverall YieldPurity of Crude ProductNumber of StepsCost of ReagentsScalabilityKey Considerations
Acetoacetic Ester Synthesis Moderate (60-70%)Moderate2Low to ModerateGoodWell-established; potential for dialkylation.
Crossed Claisen Condensation Low (30-50%)Low1LowPoorFormation of multiple byproducts; difficult purification.
Meldrum's Acid Synthesis High (80-90%)High2Moderate to HighGoodClean reaction with high yields; more expensive reagents.
Grignard Reagent Synthesis Moderate (50-60%)Moderate2Low to ModerateModerateRequires low temperatures; risk of over-addition.

Visualizing the Synthetic Workflows

SynthesisRoutes cluster_acetoacetic Acetoacetic Ester Synthesis cluster_claisen Crossed Claisen Condensation cluster_meldrum Meldrum's Acid Synthesis cluster_grignard Grignard Reagent Synthesis a1 Ethyl Acetoacetate a3 Alkylation (NaOEt) a1->a3 a2 1-Bromo-3-methylbutane a2->a3 a4 Hydrolysis & Decarboxylation a3->a4 a5 This compound a4->a5 b1 Ethyl Isovalerate b3 Condensation (NaOEt) b1->b3 b2 Ethyl Acetate b2->b3 b4 This compound b3->b4 c1 Meldrum's Acid c3 Acylation (Pyridine) c1->c3 c2 Isovaleryl Chloride c2->c3 c4 Ethanolysis c3->c4 c5 This compound c4->c5 d1 1-Bromo-3-methylbutane + Mg d3 Grignard Reaction d1->d3 d2 Diethyl Oxalate d2->d3 d4 This compound d3->d4

Caption: Comparative workflows for the synthesis of this compound.

Conclusion and Recommendations

The choice of synthetic route for this compound is contingent upon the specific requirements of the project.

  • For exploratory, small-scale synthesis where cost is a primary concern and moderate yields are acceptable, the Acetoacetic Ester Synthesis remains a viable and reliable option due to its predictability and the low cost of starting materials.

  • The Crossed Claisen Condensation is generally not recommended due to its inherent lack of selectivity and the significant purification challenges it presents, making it inefficient for both research and production purposes.

  • For process development and scale-up applications where high yield and purity are paramount, the Meldrum's Acid Synthesis is the superior choice. Despite the higher initial cost of reagents, the cleaner reaction profile and significantly higher yields can lead to a more cost-effective and environmentally friendly process overall, with reduced downstream processing costs.

  • The Grignard Reagent-Based Synthesis offers a reasonable compromise between cost and yield. However, the requirement for cryogenic conditions and the potential for side reactions may limit its scalability and increase operational complexity.

Ultimately, a thorough cost-benefit analysis, considering reagent costs, operational expenses, and desired product quality, will guide the selection of the most appropriate synthetic strategy.

References

A Comparative Guide to the Synthesis of β-Keto Esters: From Classic Condensations to a Novel High-Yield Pathway

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the synthesis of β-keto esters represents a critical juncture in the assembly of complex molecular architectures. These versatile synthons are foundational building blocks for a vast array of pharmaceuticals and biologically active compounds. The selection of a synthetic route to these pivotal intermediates is therefore a decision of significant consequence, impacting not only yield and purity but also process efficiency and scalability. This guide provides an in-depth, objective comparison of established synthetic methodologies alongside a novel, highly efficient pathway, supported by experimental data to inform your selection process.

The Enduring Relevance of β-Keto Esters

The unique structural motif of a β-keto ester, characterized by a ketone functionality at the β-position relative to an ester group, imparts a rich and varied chemical reactivity. The acidity of the α-protons facilitates enolate formation, opening avenues for a wide range of carbon-carbon bond-forming reactions, making them indispensable in modern organic synthesis.

A Comparative Analysis of Synthetic Pathways

This guide will dissect and compare the following key synthetic strategies for β-keto ester formation:

  • The Claisen Condensation: A cornerstone of organic chemistry for the formation of β-keto esters from two ester molecules.

  • Meldrum's Acid Acylation: A versatile and high-yielding two-step approach involving the acylation of Meldrum's acid followed by alcoholysis.

  • Decarboxylative Acylation of Malonic Acid Half-Esters: A method that allows for the synthesis of functionalized α-substituted β-keto esters.

  • Lipase-Catalyzed Transesterification: A biocatalytic approach offering mild conditions and high chemoselectivity.

  • A Novel Pathway: Acylation with 2,2,6-trimethyl-4H-1,3-dioxin-4-one: A contemporary method demonstrating exceptional yields under mild conditions.

Performance Comparison: A Quantitative Overview

The following table provides a comparative summary of the performance of these synthetic pathways for the synthesis of representative β-keto esters.

Synthetic PathwaySubstrate 1Substrate 2ProductConditionsTime (h)Yield (%)Reference(s)
Claisen Condensation Ethyl acetateEthyl acetateEthyl acetoacetateNaOEt, EtOH, reflux2-3~75[1]
Ethyl benzoateEthyl acetateEthyl benzoylacetateNaOEt, EtOH, reflux850-55[1]
Meldrum's Acid Acylation Phenylacetyl chlorideMeldrum's acidMethyl phenylacetylacetate1. Pyridine, CH2Cl2, 0°C to rt2. MeOH, reflux3.582[2]
Fatty acidsMeldrum's acidFatty β-keto estersDCC, DMAP, CH2Cl2, rt12Good[3]
Decarboxylative Acylation Substituted malonic acid half-oxyestersAcyl chloridesα-Substituted β-keto estersi-PrMgCl, THF, -10°C to rt1-213-96[4]
Lipase-Catalyzed Transesterification Methyl or Ethyl β-keto estersVarious alcoholsCorresponding β-keto estersCandida antarctica Lipase B (CALB), solvent-free, reduced pressure8>90[5]
Novel Dioxinone Pathway 2,2,6-trimethyl-4H-1,3-dioxin-4-oneSecondary/Tertiary alcoholsCorresponding β-keto estersNaOAc, THF, reflux1-24Quantitative[6][7]

Mechanistic Insights and Causality of Experimental Choices

A deep understanding of the reaction mechanism is paramount for troubleshooting and optimization. Here, we delve into the mechanistic underpinnings of each pathway.

The Claisen Condensation: A Base-Mediated Cascade

The Claisen condensation is a classic base-catalyzed reaction involving the nucleophilic acyl substitution of an ester enolate onto another ester molecule.[8][9] The choice of a strong, non-nucleophilic base, typically the sodium salt of the alcohol corresponding to the ester's alkoxy group (e.g., sodium ethoxide for ethyl esters), is critical to prevent transesterification side reactions.[8] The reaction is driven to completion by the deprotonation of the resulting β-keto ester, which is more acidic than the starting alcohol.

Caption: Mechanism of the Claisen Condensation.

Meldrum's Acid Pathway: Leveraging Acidity and Thermal Lability

Meldrum's acid, a cyclic diester, possesses highly acidic methylene protons, making it an excellent nucleophile for acylation.[10] The resulting 5-acyl Meldrum's acid derivative is a stable intermediate that, upon heating with an alcohol, undergoes alcoholysis to furnish the desired β-keto ester, along with acetone and carbon dioxide as byproducts.[2][10] This two-step process offers excellent control and versatility. Mechanistic studies suggest that the formation of β-keto esters from acyl Meldrum's acids proceeds via an α-oxoketene intermediate.[11]

Caption: Synthesis of β-Keto Esters via Meldrum's Acid.

The Novel Dioxinone Pathway: A Mild and Efficient Alternative

This novel approach utilizes 2,2,6-trimethyl-4H-1,3-dioxin-4-one as an acetoacetylating agent.[6][7] The reaction proceeds under remarkably mild conditions, typically in refluxing tetrahydrofuran with sodium acetate as a catalyst, to afford β-keto esters in quantitative yields.[6] The proposed mechanism involves the in situ formation of a reactive acetylketene intermediate, which is then trapped by the alcohol.[6] This method avoids the use of strong bases and harsh conditions, making it compatible with a wider range of functional groups and chiral substrates.

Caption: The Novel Dioxinone Pathway for β-Keto Ester Synthesis.

Detailed Experimental Protocols

To ensure the reproducibility and successful implementation of these synthetic strategies, detailed, step-by-step protocols are provided below.

Protocol 1: Synthesis of Ethyl Benzoylacetate via Claisen Condensation

Materials:

  • Ethyl benzoate

  • Ethyl acetate

  • Sodium ethoxide (NaOEt)

  • Absolute ethanol

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution

  • Anhydrous magnesium sulfate

  • Hydrochloric acid (for workup)

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, dissolve sodium ethoxide in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon).

  • Add a mixture of ethyl benzoate and ethyl acetate dropwise to the stirred solution at room temperature.

  • After the addition is complete, heat the reaction mixture to reflux and maintain for 8 hours.

  • Cool the reaction mixture to room temperature and then pour it into a beaker containing ice and water.

  • Acidify the aqueous mixture with dilute hydrochloric acid to a pH of ~7.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic extracts and wash successively with saturated sodium bicarbonate solution and saturated sodium chloride solution.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation to afford pure ethyl benzoylacetate.[1]

Protocol 2: Synthesis of Methyl Phenylacetylacetate via Meldrum's Acid

Materials:

  • Meldrum's acid

  • Phenylacetyl chloride

  • Pyridine

  • Dichloromethane (CH2Cl2)

  • Methanol (MeOH)

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution

  • Anhydrous sodium sulfate

Procedure: Step 1: Acylation of Meldrum's Acid

  • In a round-bottom flask, dissolve Meldrum's acid in dichloromethane and cool the solution to 0°C in an ice bath.

  • Add pyridine to the solution, followed by the dropwise addition of phenylacetyl chloride.

  • Allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • Quench the reaction by adding 1 M hydrochloric acid.

  • Separate the organic layer and wash it successively with 1 M hydrochloric acid, saturated sodium bicarbonate solution, and saturated sodium chloride solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 5-(phenylacetyl) Meldrum's acid.

Step 2: Alcoholysis

  • Dissolve the crude 5-(phenylacetyl) Meldrum's acid in methanol.

  • Heat the solution to reflux and maintain for 1.5 hours.

  • Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Purify the residue by column chromatography on silica gel to yield pure methyl phenylacetylacetate.[2]

Protocol 3: Synthesis of a β-Keto Ester via the Novel Dioxinone Pathway

Materials:

  • 2,2,6-trimethyl-4H-1,3-dioxin-4-one

  • Secondary or tertiary alcohol (e.g., isopropanol)

  • Sodium acetate (NaOAc)

  • Tetrahydrofuran (THF), anhydrous

  • Saturated ammonium chloride solution

  • Saturated sodium chloride solution

  • Anhydrous magnesium sulfate

  • Ethyl acetate

Procedure:

  • To a solution of the alcohol in anhydrous THF, add 2,2,6-trimethyl-4H-1,3-dioxin-4-one and sodium acetate.

  • Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by adding saturated ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic extracts, wash with saturated sodium chloride solution, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain the crude β-keto ester, which is often of high purity. Further purification can be achieved by column chromatography if necessary.[6][7]

Conclusion: Selecting the Optimal Pathway

The choice of a synthetic pathway for β-keto esters is a multifaceted decision that hinges on factors such as substrate scope, desired yield and purity, process scalability, and economic viability.

  • The Claisen condensation remains a valuable tool for simple, symmetrical β-keto esters, though its scope can be limited and yields may be moderate.[1]

  • The Meldrum's acid pathway offers high yields and versatility, accommodating a wide range of acyl groups and alcohols.[2][10]

  • Lipase-catalyzed transesterification stands out as a green and highly selective method, particularly for the synthesis of chiral β-keto esters.[5]

  • The novel dioxinone pathway presents a compelling alternative, offering quantitative yields under exceptionally mild conditions, making it an attractive option for sensitive substrates and complex molecule synthesis.[6][7]

By carefully considering the strengths and limitations of each method, researchers can make an informed decision to select the most appropriate synthetic strategy to achieve their research and development goals. This guide serves as a foundational resource to navigate these choices with confidence, grounded in both established principles and cutting-edge synthetic innovations.

References

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of Ethyl 6-methyl-3-oxoheptanoate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of your work extends beyond the bench; it encompasses the entire lifecycle of the chemicals you handle, including their safe and compliant disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of Ethyl 6-methyl-3-oxoheptanoate, a common β-keto ester in organic synthesis.[1][2][3] Adherence to these procedures is critical not only for regulatory compliance but also for the protection of laboratory personnel and the environment.

Part 1: Hazard Identification and Risk Assessment

Before any disposal process begins, a thorough understanding of the chemical's hazards is paramount. This initial assessment dictates the necessary safety precautions and the ultimate disposal pathway.

1.1. GHS Classification and Immediate Hazards

This compound is classified under the Globally Harmonized System (GHS) with the following hazards[4]:

  • Skin Irritation (Category 2): Causes skin irritation.

  • Eye Irritation (Category 2A): Causes serious eye irritation.

  • Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory Tract Irritation: May cause respiratory irritation.

These classifications necessitate the mandatory use of appropriate Personal Protective Equipment (PPE) at all times when handling the chemical or its waste.

Table 1: Required Personal Protective Equipment (PPE)

PPE ItemSpecificationRationale
Eye Protection ANSI Z87.1-compliant safety glasses or gogglesProtects against splashes that can cause serious eye irritation.[4][5]
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene)Prevents skin contact, which can lead to irritation.[4][5]
Body Protection Lab coatProvides a barrier against accidental spills on clothing and skin.[6]
Respiratory Protection Use in a well-ventilated area or chemical fume hoodMinimizes inhalation of vapors, which may cause respiratory tract irritation.[4][6]

1.2. Physicochemical Properties and Incompatibilities

Understanding the chemical's properties is crucial for safe storage and segregation of waste. While specific data for this compound is limited, we can infer from similar compounds like Methyl 3-Oxoheptanoate and general ester characteristics[5]:

  • Physical State: Liquid[5]

  • Flash Point: 95°C (for Methyl 3-Oxoheptanoate)[5]

  • Incompatible Materials: Strong oxidizing agents, strong acids, and strong bases.[5][6]

Causality Behind Segregation: Storing β-keto ester waste away from strong oxidizing agents is critical to prevent exothermic and potentially dangerous chemical reactions.[6] Contact with strong acids or bases can catalyze hydrolysis of the ester, altering the chemical nature of the waste and potentially generating heat or unforeseen byproducts.

Part 2: The Disposal Workflow: A Step-by-Step Protocol

The disposal of this compound must be treated as a hazardous waste stream unless determined otherwise by a formal hazard evaluation. This workflow ensures compliance with regulations set forth by the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[7][8]

DisposalWorkflow cluster_prep Step 1: Preparation & Evaluation cluster_contain Step 2: Containment & Labeling cluster_storage Step 3: Accumulation & Storage cluster_disposal Step 4: Final Disposal A Don Appropriate PPE B Characterize Waste: Is it pure this compound or a mixture? A->B C Select a compatible, leak-proof waste container. B->C Proceed to Containment D Affix a 'Hazardous Waste' label. C->D E List all chemical components and percentages. D->E F Mark accumulation start date. E->F G Store container in a designated Satellite Accumulation Area (SAA). F->G Begin Storage H Ensure secondary containment. G->H I Segregate from incompatible materials (oxidizers, strong acids/bases). G->I J Arrange for pickup with your institution's EHS department. I->J When container is full or time limit is reached K Waste is transported by a licensed hazardous waste contractor. J->K L Final Disposal Method: Typically high-temperature incineration. K->L

Caption: Disposal workflow for this compound.

Step 1: Waste Characterization

The first crucial step is to identify the waste stream.[7] Is it pure, unadulterated this compound, or is it a mixture with solvents or other reagents? This determination is fundamental for proper labeling and disposal. According to the EPA, it is the generator's responsibility to determine if a solid waste is a hazardous waste.[7]

Step 2: Container Selection and Management

  • Choose the Right Container: Use a dedicated, leak-proof container that is chemically compatible with the ester. High-density polyethylene (HDPE) or glass containers are appropriate.[6][9] The container must be in good condition, free from damage, and have a secure, screw-on cap.[10] Makeshift covers are not acceptable.[6]

  • Headspace: Do not overfill the container. A minimum of 10% headspace should be left to accommodate vapor expansion and prevent spills from temperature changes.[6][9]

  • Keep Closed: The waste container must remain closed at all times except when waste is being added.[11]

Step 3: Labeling

Proper labeling is a strict regulatory requirement and a critical safety communication tool.[12][13] As soon as the first drop of waste enters the container, it must be labeled.[11] The label must include:

  • The words "Hazardous Waste" .[6][11]

  • Generator's Information: Your name, department, and contact information.

  • Chemical Contents: List the full chemical name, "this compound," and any other components in the mixture by percentage. The total must equal 100%.[12]

  • Hazard Identification: Check the appropriate boxes for hazards (e.g., Irritant).[12]

Step 4: Segregation and Storage

  • Satellite Accumulation Areas (SAAs): Waste containers should be stored in a designated SAA, which must be at or near the point of generation and under the control of the operator.[6][14]

  • Segregation: Store the waste container away from incompatible materials, particularly strong oxidizing agents.[6][15] Use physical barriers or separate secondary containment bins to ensure segregation.[10]

  • Secondary Containment: Place the waste container in a secondary containment bin or tray that can hold at least 110% of the volume of the largest container to contain potential leaks or spills.[11][15]

  • Storage Limits: Laboratories operating as Small Quantity Generators (SQGs) or Large Quantity Generators (LQGs) must adhere to specific accumulation time limits (e.g., 90 or 180 days).[7][9] Academic laboratories may have alternative requirements under the EPA's Subpart K rules, which can allow for longer accumulation times but require a formal Laboratory Management Plan.[10][14]

Step 5: Arranging for Final Disposal

Under no circumstances should this compound be disposed of down the drain or in regular trash.[10]

  • Contact EHS: When the container is full or approaching its time limit, contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.[6]

  • Professional Disposal: The EHS department will arrange for a licensed hazardous waste management company to transport the waste off-site.[6]

  • Treatment Method: The most common and environmentally sound disposal method for this type of organic chemical waste is high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize harmful combustion byproducts.[5]

Part 3: Spill Management

In the event of a spill, immediate and correct action is crucial to mitigate hazards.

  • Alert Personnel: Notify others in the immediate area.

  • Don PPE: Ensure you are wearing the appropriate PPE before addressing the spill.

  • Containment: For small spills, use an inert absorbent material such as vermiculite, dry sand, or earth. Do not use combustible materials like paper towels without first using an absorbent.[5][6]

  • Collection: Carefully collect the absorbed material and spilled chemical using non-sparking tools and place it into a designated hazardous waste container.[16] Label this container as hazardous waste, listing all contents.

  • Decontamination: Clean the spill area thoroughly.

  • Reporting: Report the spill to your laboratory supervisor and EHS department.

By adhering to this comprehensive disposal plan, you contribute to a culture of safety, ensure regulatory compliance, and uphold the principles of responsible scientific practice.

References

Personal protective equipment for handling Ethyl 6-methyl-3-oxoheptanoate

Author: BenchChem Technical Support Team. Date: January 2026

An Essential Guide to Personal Protective Equipment for Handling Ethyl 6-methyl-3-oxoheptanoate

Hazard Assessment: Understanding the Risks

Effective safety protocols are built on a foundational understanding of the specific risks posed by a chemical. This compound is classified under the Globally Harmonized System (GHS) with specific hazard statements that dictate our handling procedures.[1] The primary risks are associated with direct contact and inhalation, making the selection of appropriate barriers—our Personal Protective Equipment (PPE)—a critical first step.

Hazard ClassGHS CodeDescriptionImplication for Handling
Skin Corrosion/IrritationH315Causes skin irritationDirect skin contact must be prevented through appropriate gloves and lab attire.
Serious Eye Damage/IrritationH319Causes serious eye irritationEyes must be shielded from splashes or aerosols at all times.
Specific Target Organ ToxicityH335May cause respiratory irritationInhalation of vapors or mists must be minimized through proper ventilation and, if necessary, respiratory protection.

Data sourced from the National Center for Biotechnology Information, PubChem.[1]

Core Protective Equipment Directive

Based on the hazard assessment, a multi-layered PPE strategy is required. The following equipment constitutes the minimum standard for any procedure involving this compound.

Eye and Face Protection

Given the H319 classification ("Causes serious eye irritation"), robust eye protection is non-negotiable.[1]

  • Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields are mandatory for all personnel in the laboratory where the chemical is present.[2]

  • Recommended for Splash Hazard: When handling volumes greater than a few milliliters or during transfers where splashing is possible, upgrade to chemical splash goggles. For maximum protection, especially when handling larger quantities or reacting the chemical under pressure, a full-face shield should be worn over safety goggles.[2]

Hand Protection

To mitigate the H315 skin irritation hazard, selection of the correct glove material is crucial.[1] Not all disposable gloves offer adequate protection against esters.

  • For Incidental Contact: Nitrile gloves are a suitable minimum for brief, incidental contact. If contact occurs, gloves must be removed and replaced immediately, followed by hand washing.[2]

  • For Extended Use or Immersion: For prolonged handling or situations with a higher risk of direct contact, more robust gloves are necessary. Butyl or polyvinyl alcohol (PVA) gloves offer superior resistance to esters.[3] Always check the manufacturer's glove compatibility chart for specific breakthrough times.

Body Protection

Protective clothing serves as the primary barrier against accidental spills and contamination of personal clothing.

  • Standard Laboratory Attire: A flame-retardant lab coat or gown is required.[4] It should be fully buttoned with sleeves rolled down.

  • Additional Protection: For larger-scale work, a chemical-resistant apron can provide an additional layer of protection. All personnel must wear long pants and closed-toe shoes.

Respiratory Protection

The potential for respiratory irritation (H335) makes engineering controls the first line of defense.[1]

  • Primary Control: All handling of this compound that may generate vapors or aerosols must be conducted within a certified chemical fume hood.[5]

  • Secondary Control: If engineering controls are insufficient to maintain exposure below acceptable limits, or during a large spill, a NIOSH-approved respirator is required.[4] A typical choice would be an air-purifying respirator with an organic vapor cartridge.

Operational and Disposal Plans

Proper PPE use is integrated into a broader workflow that includes safe handling, emergency preparedness, and compliant disposal.

Standard Operating Procedure for Handling

This workflow minimizes exposure at every step of the process.

G cluster_prep Pre-Operation cluster_handle Handling cluster_post Post-Operation prep1 Verify Fume Hood Certification & Airflow prep2 Don Required PPE: - Goggles - Lab Coat - Appropriate Gloves prep1->prep2 prep3 Prepare Spill Kit & Waste Container prep2->prep3 handle1 Transfer Chemical Inside Fume Hood prep3->handle1 Proceed handle2 Keep Container Closed When Not in Use handle1->handle2 handle3 Ground Equipment if Transferring Large Volumes handle1->handle3 post1 Close & Label Hazardous Waste Container handle2->post1 Complete handle3->post1 Complete post2 Wipe Down Work Area post1->post2 post3 Doff PPE & Wash Hands post2->post3

Caption: Safe handling workflow for this compound.

Spill Management Protocol

In the event of a spill, a prepared response is critical to ensure safety.

  • Evacuate & Alert: Alert personnel in the immediate area. If the spill is large or outside of a fume hood, evacuate the lab and contact your institution's Environmental Health and Safety (EHS) department.

  • Assess & Ventilate: Ensure ventilation is adequate. Do not attempt to clean a large spill without proper respiratory protection.

  • Contain: Wearing appropriate PPE, contain the spill using an inert absorbent material like dry sand, earth, or commercial sorbent pads.[5] Do not use combustible materials like paper towels to absorb large quantities.

  • Clean: Use non-sparking tools to carefully collect the absorbed material and place it into a designated, labeled hazardous waste container.[6]

  • Decontaminate: Clean the spill area with soap and water.

  • Dispose: Dispose of all contaminated materials (absorbent, gloves, etc.) as hazardous waste.[5]

Disposal Plan

This compound and any materials contaminated with it must be disposed of as hazardous chemical waste.

  • Waste Container: Use a dedicated, leak-proof, and chemically compatible container clearly labeled "Hazardous Waste" with the full chemical name.[5]

  • Segregation: Store the waste container in a designated satellite accumulation area. Keep it segregated from incompatible materials, particularly strong oxidizing agents, acids, and bases.[6][7]

  • Pickup: Arrange for disposal through your institution's licensed hazardous waste management provider. Do not pour this chemical down the drain.

By adhering to this comprehensive guide, researchers can confidently handle this compound, ensuring a safe laboratory environment while maintaining the highest standards of scientific integrity.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 6-methyl-3-oxoheptanoate
Reactant of Route 2
Reactant of Route 2
Ethyl 6-methyl-3-oxoheptanoate

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。